molecular formula C4H7N3O B12419821 Creatinine-d5

Creatinine-d5

Cat. No.: B12419821
M. Wt: 118.15 g/mol
InChI Key: DDRJAANPRJIHGJ-ZBJDZAJPSA-N
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Description

Creatinine-d5 is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 118.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H7N3O

Molecular Weight

118.15 g/mol

IUPAC Name

5,5-dideuterio-2-imino-1-(trideuteriomethyl)imidazolidin-4-one

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3,2D2

InChI Key

DDRJAANPRJIHGJ-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C1(C(=O)NC(=N)N1C([2H])([2H])[2H])[2H]

Canonical SMILES

CN1CC(=O)NC1=N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Creatinine-d5: Structure, Properties, and Application in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Creatinine-d5 is a stable isotope-labeled form of creatinine, a key biomarker for renal function. By incorporating five deuterium atoms, it serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), the reference method for precise creatinine quantification. This guide provides an in-depth overview of this compound, including its chemical structure, physicochemical properties, and a detailed protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The content is intended for researchers, clinical chemists, and drug development professionals who require accurate and reliable measurement of creatinine in biological matrices.

Chemical Identity and Physicochemical Properties

This compound is the deuterated isotopologue of creatinine, a metabolic byproduct of creatine phosphate in muscle tissue.[1] The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. Specifically, these substitutions are located on the N-methyl group (CD₃) and the adjacent imidazolidinone ring carbon (C-5), which becomes deuterated (CD₂).[2] This stable, heavy-isotope labeling allows it to be distinguished from endogenous, unlabeled creatinine by a mass spectrometer due to its higher mass.

The key advantage of using this compound as an internal standard is that it shares nearly identical chemical and physical properties with the native analyte. This ensures it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively correcting for matrix effects and variations in sample processing.[3]

Quantitative Data Summary

The fundamental properties of this compound are summarized below. This data is critical for its use in analytical standard preparation and mass spectrometry method development.

PropertyValueSource
Molecular Formula C₄D₅H₂N₃O[2]
Molecular Weight 118.15 g/mol [2]
Exact Mass 118.09 Da
Unlabeled Molecular Weight 113.12 g/mol
Isotopic Purity ≥99% atom D
Appearance White to off-white solidGeneric
Common Applications Internal standard for clinical MS, Metabolomics
Chemical Structure Visualization

The diagram below illustrates the precise location of the five deuterium atoms within the this compound molecule.

G Chemical Structure of this compound C1 C C2 C C1->C2 O1 O C1->O1 = N1 N C2->N1 D4 D C2->D4 D5 D C2->D5 C3 C N2 N C3->N2 N3 N C3->N3 = C4 C D1 D C4->D1 D2 D C4->D2 D3 D C4->D3 N1->C3 N1->C4 N2->C1 H1 H N2->H1 H2 H N3->H2

Caption: Chemical structure of this compound (C₄D₅H₂N₃O).

Application in Quantitative LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for creatinine measurement due to its high specificity and sensitivity, which overcomes the interferences seen in traditional colorimetric (Jaffe) and enzymatic assays. The use of a stable isotope-labeled internal standard like this compound is central to the accuracy of the IDMS method.

The core principle involves adding a known quantity of this compound to an unknown sample. The deuterated standard and the native analyte are extracted and analyzed together. The mass spectrometer detects and quantifies both the native (e.g., precursor ion m/z 114) and the labeled (m/z 119) forms. Because any sample loss or matrix-induced signal suppression/enhancement affects both compounds equally, the ratio of their signals remains constant. This ratio is used to calculate the precise concentration of the native creatinine in the original sample by referencing a calibration curve.

G Principle of Isotope Dilution Mass Spectrometry cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Biological Sample (Unknown Creatinine) IS Add Known Amount of this compound (IS) Sample->IS Extract Extraction & Cleanup IS->Extract LCMS LC-MS/MS System Extract->LCMS Ratio Measure Peak Area Ratio (Creatinine / this compound) LCMS->Ratio Result Calculate Unknown Concentration Ratio->Result CalCurve Calibration Curve (Known Concentrations) CalCurve->Result

Caption: Logical workflow for quantification by isotope dilution.

Detailed Experimental Protocol: Creatinine in Human Urine

This section provides a representative "dilute-and-shoot" LC-MS/MS protocol for the high-throughput analysis of creatinine in human urine, a common clinical application.

Reagents and Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve unlabeled creatinine and this compound in separate volumetric flasks using methanol or a 50:50 acetonitrile:water mixture to achieve a final concentration of 1 mg/mL for each.

  • Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with 50:50 acetonitrile:water to obtain intermediate stocks of 100 µg/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Further dilute the this compound intermediate stock with 50:50 acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used for sample dilution.

  • Calibration Standards (1-1000 ng/mL): Serially dilute the unlabeled creatinine intermediate stock solution with drug-free synthetic urine or a similar matrix to prepare a set of calibration standards with concentrations spanning the expected clinical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation
  • Thaw frozen urine samples, calibration standards, and quality control (QC) samples at room temperature.

  • Vortex all samples for 15-30 seconds to ensure homogeneity.

  • Centrifuge the samples at approximately 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean 96-well plate or microcentrifuge tubes, combine 50 µL of the urine supernatant (or standard/QC) with 950 µL of the IS Working Solution (100 ng/mL). This step performs a 1:20 dilution and adds the internal standard simultaneously.

  • Seal the plate or cap the tubes and vortex for 1 minute to ensure thorough mixing.

  • Place the prepared plate or vials directly into the autosampler of the LC-MS/MS system for analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: Agilent 1260 Infinity or equivalent.

  • MS System: API 4000 Triple Quadrupole or equivalent.

  • LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining the polar creatinine molecule. An example is a Raptor HILILC-Si, 50 x 2.1 mm, 2.7 µm.

  • Mobile Phase: Isocratic elution with 10 mM ammonium formate in 80% acetonitrile / 20% water.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Creatinine transition: Q1: 114.1 m/z → Q3: 44.2 m/z.

    • This compound transition: Q1: 119.1 m/z → Q3: 49.2 m/z (adjusted for +5 Da shift).

Data Processing
  • Integrate the chromatographic peaks for the creatinine and this compound MRM transitions using the instrument's software (e.g., MassLynx, Analyst).

  • Calculate the peak area ratio of creatinine to this compound for all standards, QCs, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations. Apply a linear regression with 1/x weighting.

  • Determine the creatinine concentration in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram provides a high-level visual summary of the entire analytical process.

G LC-MS/MS Experimental Workflow for Creatinine Analysis start Start: Receive Urine Sample prep_standards 1. Prepare Standards & IS Working Solution start->prep_standards sample_prep 2. Sample Prep: - Centrifuge Sample - Dilute 1:20 with IS Solution start->sample_prep prep_standards->sample_prep lc_injection 3. Inject into LC-MS/MS sample_prep->lc_injection separation 4. HILIC Chromatographic Separation lc_injection->separation detection 5. MS/MS Detection (MRM) - Creatinine (114 -> 44) - this compound (119 -> 49) separation->detection data_proc 6. Data Processing: - Integrate Peaks - Calculate Area Ratios detection->data_proc quant 7. Quantification: - Generate Calibration Curve - Calculate Sample Concentration data_proc->quant end End: Report Result quant->end

Caption: High-level workflow from sample receipt to final result.

Conclusion

This compound is an indispensable tool for modern clinical chemistry and metabolic research. Its properties make it an ideal internal standard for isotope dilution LC-MS/MS, enabling highly accurate, precise, and specific quantification of creatinine. The detailed protocol and workflows provided in this guide offer a robust framework for implementing this reference method, ensuring reliable data for renal function assessment and other diagnostic and research applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Creatinine-d5

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of creatinine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

This compound serves as an invaluable tool in mass spectrometry-based applications for the precise quantification of creatinine. Creatinine, a breakdown product of creatine phosphate in muscle, is a critical biomarker for assessing renal function. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and reliability of analytical results.[1][2]

Chemical Identity and Structure

This compound is synthetically derived from creatinine by replacing five hydrogen atoms with deuterium. The most common form is this compound (N-methyl-d3; imidazolidinone-5,5-d2).

Table 1: General Chemical Information

IdentifierValue
IUPAC Name 2-amino-1-(methyl-d3)-1,5-dihydro-4H-imidazol-4-one-5,5-d2
Synonyms This compound (N-methyl-d3, imidazolidinone-5,5-d2), 2-Imino-1-(methyl-d3)-imidazolidin-4-one-5,5-d2
Molecular Formula C₄D₅H₂N₃O
CAS Number Not consistently available across sources
EC Number 200-466-7 (Unlabeled)

Physical and Chemical Properties

The physical and chemical properties of this compound are closely related to those of its non-labeled counterpart, creatinine. The primary difference lies in the molecular weight due to the presence of deuterium atoms.

Table 2: Physical and Chemical Data

PropertyValueSource
Molecular Weight 118.149 g/mol LGC Standards[3]
Appearance White to off-white solid/powderFisher Scientific[4], Thermo Fisher Scientific[5]
Purity ≥98%Cambridge Isotope Laboratories
Isotopic Enrichment ≥99 atom % DCDN Isotopes
Melting Point ~303 °C (decomposes) (for unlabeled creatinine)PubChem
Solubility Soluble in water. Unlabeled creatinine has a solubility of 90 g/L at 20°C.Fisher Scientific
Storage Conditions Store at room temperature, protected from light and moisture.Cambridge Isotope Laboratories
Stability Stable under recommended storage conditions.CDN Isotopes

Applications in Quantitative Analysis

This compound is predominantly used as an internal standard in analytical methods for the quantification of creatinine in biological matrices such as serum, plasma, and urine. Its utility is particularly pronounced in liquid chromatography-mass spectrometry (LC-MS) assays, which are considered the gold standard for creatinine measurement due to their high specificity and sensitivity.

The underlying principle of its application involves adding a known amount of this compound to the biological sample prior to sample preparation. As the internal standard, this compound co-elutes with the endogenous, non-labeled creatinine during chromatographic separation. By comparing the mass spectrometric signal of the analyte to that of the internal standard, precise quantification can be achieved, mitigating potential inaccuracies arising from sample loss during preparation or fluctuations in instrument performance.

G sample Biological Sample (e.g., Serum, Urine) add_is Spike with This compound (Internal Standard) sample->add_is extraction Protein Precipitation & Solid Phase Extraction add_is->extraction extract Final Extract extraction->extract lc_separation Liquid Chromatography (Separation of Creatinine and this compound) extract->lc_separation ms_detection Mass Spectrometry (Detection and Quantification) lc_separation->ms_detection data_processing Data Processing (Ratio of Analyte to IS) ms_detection->data_processing result Concentration of Endogenous Creatinine data_processing->result

Workflow for Quantitative Analysis using this compound as an Internal Standard.

Experimental Protocol: Quantification of Creatinine in Urine by LC-MS

The following is a representative protocol for the quantification of creatinine in urine using this compound as an internal standard, adapted from methodologies described in the scientific literature.

4.1. Materials and Reagents

  • Creatinine standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Urine samples

4.2. Preparation of Standard and Internal Standard Stock Solutions

  • Prepare a stock solution of creatinine (1 mg/mL) in deionized water.

  • Prepare a stock solution of this compound (1 mg/mL) in deionized water.

  • From the creatinine stock solution, prepare a series of working standard solutions of varying concentrations by serial dilution with deionized water.

4.3. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 980 µL of deionized water and 10 µL of the this compound working internal standard solution.

  • Vortex the mixture thoroughly.

4.4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient appropriate for the separation of creatinine.

    • Flow Rate: A typical flow rate for the column used.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Monitor the transition for creatinine (e.g., m/z 114 -> 44).

      • Monitor the transition for this compound (e.g., m/z 119 -> 49).

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

4.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of creatinine to this compound against the concentration of the creatinine standards.

  • Determine the concentration of creatinine in the urine samples by interpolating their peak area ratios from the calibration curve.

G stock_creat Creatinine Stock (1 mg/mL) work_creat Working Standards (Serial Dilution) stock_creat->work_creat stock_d5 This compound Stock (1 mg/mL) work_d5 Working IS Solution stock_d5->work_d5 cal_curve Generate Calibration Curve work_creat->cal_curve spike Spike with Working IS work_d5->spike urine Urine Sample dilute Dilute Urine urine->dilute dilute->spike inject Inject into LC-MS spike->inject lcms LC-MS/MS Analysis (MRM Mode) inject->lcms lcms->cal_curve quant Quantify Creatinine cal_curve->quant

Experimental Workflow for LC-MS Quantification of Urinary Creatinine.

Safety and Handling

Based on the Safety Data Sheet (SDS) for unlabeled creatinine, the following handling precautions are recommended. Users should always consult the specific SDS for this compound provided by the supplier.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.

  • Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.

Conclusion

This compound is an essential analytical tool for the accurate and precise quantification of creatinine in biological matrices. Its physical and chemical properties are nearly identical to its endogenous counterpart, with the key difference being its increased mass, which allows for its differentiation in mass spectrometric analyses. The protocols and workflows outlined in this guide provide a framework for the effective use of this compound in research and clinical applications. Researchers should always refer to the supplier-specific documentation for the most accurate and up-to-date information regarding purity, storage, and safety.

References

In-Depth Technical Guide to Creatinine-d5: Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications and analytical methodologies detailed in a typical Certificate of Analysis (CoA) for Creatinine-d5. This deuterated internal standard is critical for accurate quantification of creatinine in various biological matrices, playing a vital role in clinical diagnostics and pharmacokinetic studies. This document outlines the key quality control parameters, experimental protocols for their verification, and the underlying scientific principles.

Certificate of Analysis: Summary of Quality and Purity

A Certificate of Analysis for this compound is a formal document that certifies the quality and purity of a specific batch of the material. It provides a summary of the analytical tests performed and their results, ensuring the product meets the required specifications for its intended use, primarily as an internal standard in mass spectrometry-based assays.

Typical Specifications

The following table summarizes the typical specifications for high-quality this compound suitable for research and clinical applications. These values are compiled from various commercial suppliers and represent common quality benchmarks.

Parameter Typical Specification Method of Analysis
Chemical Identity Conforms to the structure of this compound¹H-NMR, Mass Spectrometry
Chemical Purity ≥98%HPLC-UV
Isotopic Purity (d5) ≥98 atom % DMass Spectrometry
Isotopic Distribution d0-d4 content specified (e.g., ≤2%)Mass Spectrometry
Molecular Formula C₄H₂D₅N₃O-
Molecular Weight 118.15 g/mol -
Appearance White to off-white solidVisual Inspection
Solubility Soluble in water and methanolVisual Inspection
Residual Solvents Meets USP <467> or ICH Q3C limitsHeadspace GC-MS

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the quality parameters of this compound. The following sections describe the standard experimental protocols for the key analyses cited in the Certificate of Analysis.

Identity Confirmation: ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique to confirm the chemical structure of this compound. The absence of signals at specific chemical shifts corresponding to the deuterated positions, when compared to the spectrum of unlabeled creatinine, confirms the successful isotopic labeling.

Methodology:

  • Instrument: 400 MHz or higher NMR Spectrometer

  • Solvent: Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD)

  • Sample Preparation: A small amount of the this compound standard is dissolved in the deuterated solvent.

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired.

  • Analysis: The spectrum is compared to that of a non-deuterated creatinine standard. The absence or significant reduction of proton signals at the methyl (N-CH₃) and methylene (-CH₂-) positions confirms deuteration. The remaining proton signals should correspond to the non-deuterated positions on the molecule.

Chemical Purity: High-Performance Liquid Chromatography (HPLC)

HPLC with Ultraviolet (UV) detection is a standard method for determining the chemical purity of this compound. This technique separates the main compound from any impurities.

Methodology:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 235 nm.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration.

  • Analysis: The sample is injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Isotopic Purity and Distribution: Mass Spectrometry

Mass spectrometry is the definitive technique for determining the isotopic purity and distribution of this compound. It allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecule and its isotopologues.

Methodology:

  • Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis Mode: Full scan mass spectrum acquisition.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded.

  • Analysis: The relative intensities of the ion corresponding to this compound (m/z ~119.1) and any ions corresponding to lower deuterated forms (d0 to d4) are measured. The isotopic purity is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Visualizations of Key Processes

Diagrams are provided below to illustrate the logical workflow of the analytical procedures and the intended application of this compound.

experimental_workflow cluster_QC Quality Control Workflow for this compound start This compound Batch identity Identity Confirmation (1H-NMR, MS) start->identity purity Chemical Purity (HPLC-UV) identity->purity isotopic Isotopic Purity (Mass Spectrometry) purity->isotopic coa Certificate of Analysis Generation isotopic->coa

Caption: Quality control workflow for this compound analysis.

analytical_application cluster_App Application in Quantitative Bioanalysis sample Biological Sample (e.g., Plasma, Urine) spike Spike with Known Amount of this compound (Internal Standard) sample->spike extraction Sample Preparation (e.g., Protein Precipitation, SPE) spike->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification of Endogenous Creatinine lcms->quant

Caption: Workflow for the use of this compound as an internal standard.

This technical guide serves as a foundational resource for understanding the critical quality attributes of this compound and the analytical methods used for their verification. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.

A Technical Guide to Commercially Available Creatinine-d5 for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Creatinine-d5, a vital tool for accurate and precise quantification of creatinine in biological matrices. This document details the commercially available sources, their specifications, and provides established experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction to this compound

This compound is a stable isotope-labeled (SIL) analog of creatinine, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass-to-charge ratio (m/z) than endogenous creatinine, but with nearly identical physicochemical properties. These characteristics make it an ideal internal standard for quantitative bioanalysis, particularly in mass spectrometry-based methods. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise results.

Commercial Sources and Specifications of this compound

Several reputable chemical suppliers offer high-purity this compound for research and diagnostic applications. The table below summarizes the key specifications from prominent vendors. It is important for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific information.

Supplier Product Name Catalog Number (Example) Molecular Formula Molecular Weight Isotopic Purity Chemical Purity Available Quantities
LGC Standards This compound (N-methyl-d3; imidazolidinone-5,5-d2)TRC-C781504C₄D₅H₂N₃O118.149≥99 atom % D≥98%50 mg, 100 mg
MedChemExpress This compoundHY-B0504S2C₄D₅H₂N₃O118.15Not specified≥98%1 mg, 5 mg, 10 mg, 50 mg, 100 mg
CDN Isotopes This compound (N-methyl-d3; imidazolidinone-5,5-d2)D-7707C₄D₅H₂N₃O118.15≥99 atom % D≥98%50 mg, 100 mg
Amsbio This compoundAMS.TMID-0162-5-MGNot specifiedNot specifiedNot specifiedNot specified5 mg
Sigma-Aldrich This compound(Various)C₄D₅H₂N₃O118.15Not specified≥98%Various

Principle of Isotope Dilution Mass Spectrometry

The quantification of an analyte using a stable isotope-labeled internal standard operates on the principle of isotope dilution. A known amount of the SIL internal standard (this compound) is added to the biological sample containing the analyte of interest (creatinine). The SIL internal standard and the endogenous analyte are assumed to behave identically during sample extraction, chromatography, and ionization. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample, by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

G Principle of Isotope Dilution Mass Spectrometry Analyte Creatinine (Analyte) Spike Spiking IS This compound (IS) Sample_Prep Sample Preparation (Extraction, Cleanup) Spike->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Figure 1: Workflow illustrating the principle of isotope dilution mass spectrometry.

Experimental Protocols for Creatinine Quantification using this compound

The following sections provide detailed methodologies for the quantification of creatinine in various biological matrices using this compound as an internal standard. These protocols are based on established and published LC-MS/MS methods.[1][2][3][4]

Materials and Reagents
  • Creatinine reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, ≥99 atom % D)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (or ammonium acetate, depending on the method)

  • Biological matrix (e.g., serum, plasma, urine, dried blood spots)

Sample Preparation

The choice of sample preparation method depends on the complexity of the biological matrix.

  • To 50 µL of serum or plasma sample, add 200 µL of methanol containing a known concentration of this compound (e.g., 1 µg/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Centrifuge the urine sample to pellet any particulate matter.

  • Dilute the urine sample 1:100 (or as appropriate) with LC-MS grade water containing a known concentration of this compound.

  • Vortex the diluted sample.

  • Directly inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

Both Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography can be used for the separation of creatinine. HILIC is often preferred for its better retention of polar compounds like creatinine.

Parameter HILIC Method Example Reversed-Phase Method Example
Column HILIC phase, e.g., Amide or Silica-based (e.g., 2.1 x 100 mm, 3 µm)C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic Acid
Gradient Isocratic (e.g., 85% B) or a shallow gradientIsocratic (e.g., 10% B) or a steep gradient
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C30 - 40 °C
Injection Volume 5 - 10 µL5 - 10 µL
Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See table below
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Creatinine (Quantifier)114.186.115 - 25
Creatinine (Qualifier)114.144.120 - 30
This compound (Internal Standard) 119.1 91.1 15 - 25

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow for the quantification of creatinine in a biological sample using this compound as an internal standard.

G Bioanalytical Workflow for Creatinine Quantification cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection 1. Sample Collection (Serum, Urine, etc.) IS_Spiking 2. Spiking with This compound IS Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification 6. Quantification (Calibration Curve) Data_Processing->Quantification Reporting 7. Result Reporting Quantification->Reporting

Figure 2: A step-by-step experimental workflow for creatinine quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise measurement of creatinine in biological fluids. Its commercial availability from multiple suppliers with high purity standards, combined with well-established LC-MS/MS methodologies, enables researchers and clinicians to obtain reliable data for a wide range of applications, from clinical diagnostics to drug development studies. The use of this compound as an internal standard minimizes analytical variability and ensures the highest quality of quantitative results.

References

Deuterium Isotope Effects of Creatinine-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine, a breakdown product of creatine phosphate in muscle, is a crucial biomarker for assessing renal function. Its quantification in biological matrices requires high accuracy and precision. The use of stable isotope-labeled internal standards, particularly deuterated analogs like Creatinine-d5, has become the gold standard in quantitative analysis by mass spectrometry. The substitution of hydrogen with deuterium atoms introduces subtle yet significant physicochemical changes, known as deuterium isotope effects, which can influence chromatographic behavior, mass spectrometric fragmentation, and metabolic stability. This technical guide provides a comprehensive overview of the deuterium isotope effects of this compound, detailing its impact on analytical methodologies and its application in metabolic research.

Physicochemical Properties and Isotope Effects

The primary deuterium isotope effect stems from the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and vibrates at a lower frequency, requiring more energy to be broken. This can lead to a slower reaction rate when C-D bond cleavage is the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE).[1]

Secondary isotope effects are observed when the isotopic substitution is not at the site of bond cleavage. These effects can influence the molecule's conformation, polarity, and hydrophobicity, which in turn can affect its interaction with chromatographic stationary phases, leading to shifts in retention time.[1]

Data Presentation

Chromatographic Retention Time

The substitution of hydrogen with deuterium can alter the chromatographic retention time of a molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to a slight decrease in hydrophobicity.[1]

Table 1: Comparison of LC-MS/MS Parameters for Creatinine and Deuterated Analogs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical Retention Time (min)
Creatinine114.044.00.59[2]
Creatinine-d3117.047.0Not explicitly stated, but expected to be similar to creatinine[2]
This compound 119.1 49.1 Not explicitly stated, but expected to be similar to creatinine
Mass Spectrometric Fragmentation

In mass spectrometry, deuterated standards are easily distinguished from their native analogs by their higher mass-to-charge ratio (m/z). The fragmentation patterns can also be affected by deuterium substitution.

Table 2: Key Mass Spectrometric Transitions for Creatinine and Deuterated Analogs

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Creatinine114.086.0, 44.0
Creatinine-d3117.089.0, 47.0
This compound 119.1 92.1, 49.1

Note: While the major fragment ions are known, a detailed side-by-side comparison of the full mass spectra with relative abundances is not commonly published.

Metabolic Stability

The kinetic isotope effect can influence the metabolic stability of a deuterated compound. If the metabolism of creatinine involves the cleavage of a C-H bond that is substituted with deuterium in this compound, the rate of metabolism may be reduced. However, the primary route of creatinine elimination is renal excretion, with metabolism playing a minor role. Therefore, the deuterium isotope effect on the overall metabolic stability of creatinine is generally considered to be minimal.

Experimental Protocols

Quantification of Creatinine using Isotope Dilution LC-MS/MS

This protocol describes a general procedure for the quantification of creatinine in a biological matrix (e.g., urine or serum) using this compound as an internal standard.

1. Sample Preparation:

  • Thaw frozen samples (urine or serum) at room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine a specific volume of the supernatant with a known amount of this compound internal standard working solution.

  • Add a protein precipitation agent (e.g., acetonitrile) if working with serum or plasma.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a suitable column for the separation of polar compounds, such as a HILIC column.

    • Employ an isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for creatinine and this compound (as listed in Table 2).

3. Data Analysis:

  • Calculate the ratio of the peak area of creatinine to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of known creatinine standards.

  • Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of Deuterated Creatinine via H/D Exchange

1. Materials:

  • Creatinine

  • Deuterium oxide (D₂O)

  • A weak organic base (e.g., triethylamine - TEA)

2. Procedure:

  • Dissolve creatinine in D₂O.

  • Add a catalytic amount of the weak organic base to initiate the H/D exchange.

  • The reaction can be carried out at room temperature.

  • The extent of deuteration can be monitored over time using techniques like NMR or mass spectrometry.

  • Once the desired level of deuteration is achieved, the base can be removed, for example, by lyophilization if a volatile base like TEA is used.

Note: This is a general procedure and would need to be optimized to achieve the specific d5 labeling pattern.

Mandatory Visualization

Creatine_Metabolism cluster_synthesis Synthesis Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine Glycine Glycine->Guanidinoacetate AGAT Creatine Creatine Guanidinoacetate->Creatine GAMT Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatine Kinase Creatine_d5 Creatine-d5 (Tracer) Creatine_d5->Phosphocreatine Creatinine Creatinine Phosphocreatine->Creatinine Non-enzymatic Creatinine_d5_met This compound Phosphocreatine->Creatinine_d5_met Non-enzymatic Renal_Excretion Renal Excretion Creatinine->Renal_Excretion Creatinine_d5_met->Renal_Excretion

Caption: Creatine metabolism pathway showing the introduction of this compound as a tracer.

IDMS_Workflow Sample Biological Sample (e.g., Serum, Urine) Add_IS Add Known Amount of This compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (if necessary) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis: Calculate Peak Area Ratio (Creatinine / this compound) LC_MS->Data_Analysis Quantification Quantification using Calibration Curve Data_Analysis->Quantification

Caption: Experimental workflow for Isotope Dilution Mass Spectrometry (IDMS) using this compound.

Conclusion

This compound serves as an indispensable tool in the accurate quantification of creatinine in biological matrices. The deuterium isotope effects, while generally minimal in terms of metabolic stability for creatinine, can manifest as shifts in chromatographic retention time, which must be considered during method development. The distinct mass difference allows for clear differentiation from the endogenous analyte in mass spectrometry. The use of this compound as an internal standard in isotope dilution LC-MS/MS methods significantly enhances the precision and accuracy of renal function assessment and is a valuable tracer for studying creatine and creatinine metabolism. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key technical aspects of utilizing this compound in their analytical and research endeavors.

References

Creatinine-d5 as a Stable Isotope Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine-d5, a deuterated analog of creatinine, serves as a powerful tool in biomedical research and clinical diagnostics. As a stable isotope tracer, it offers a non-radioactive and safe method for investigating various physiological and pathological processes.[1][2][3][4] Its primary applications lie in the precise assessment of renal function, particularly the glomerular filtration rate (GFR), and in studies of creatine metabolism and muscle mass.[5] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis techniques associated with the use of this compound as a stable isotope tracer.

Core Principles of this compound as a Tracer

The utility of this compound as a tracer is founded on the principle of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the labeled compound (this compound) into a biological system, it mixes with the endogenous, unlabeled pool of creatinine. Subsequent measurement of the ratio of labeled to unlabeled creatinine in biological samples, typically plasma or urine, allows for the precise quantification of various kinetic parameters.

The key advantages of using a stable isotope like deuterium are its safety, as it is non-radioactive, and the minimal impact of the heavy isotope on the molecule's biochemical behavior. This allows for its use in a wide range of study populations, including vulnerable groups.

Applications in Research and Drug Development

Renal Function Assessment

Accurate measurement of GFR is crucial for the diagnosis and management of kidney disease. While endogenous creatinine clearance is a commonly used marker, its accuracy can be limited by factors such as muscle mass, diet, and tubular secretion. The use of exogenous filtration markers, such as inulin, is considered the gold standard for GFR measurement but is often invasive and impractical for routine clinical use.

This compound offers a minimally invasive and highly accurate alternative for GFR determination. Following administration, the clearance of this compound from the plasma provides a direct measure of GFR, unaffected by the limitations of endogenous creatinine measurements.

Skeletal Muscle Mass Estimation

Approximately 98% of the body's creatine is found in skeletal muscle. Creatine is non-enzymatically converted to creatinine at a relatively constant rate. Therefore, the total body creatine pool size is directly proportional to skeletal muscle mass. By administering a known dose of deuterated creatine (such as Creatine-d3 or Creatine-d5), allowing it to equilibrate within the body's creatine pool, and then measuring the enrichment of the resulting deuterated creatinine in urine, one can accurately estimate the total creatine pool and, by extension, skeletal muscle mass. This method is particularly valuable in the study of sarcopenia, cachexia, and other conditions associated with muscle wasting.

Quantitative Data

Physicochemical Properties
PropertyValueReference
Molecular FormulaC4H2D5N3O
Molecular Weight118.15 g/mol
Isotopic PurityTypically ≥98%
Pharmacokinetic Parameters: Creatinine vs. Deuterated Creatinine

Direct comparative pharmacokinetic data for this compound is limited. However, the deuteration of small molecules is generally not expected to significantly alter their pharmacokinetic properties. The following table presents typical pharmacokinetic parameters for endogenous creatinine.

ParameterValueNotesReference
Half-life (t½) Normal Renal Function: ~4 hoursCan be significantly prolonged in renal impairment.
Volume of Distribution (Vd) ~0.6 L/kgDistributes into total body water.
Clearance (CL) Primarily renalApproximates GFR.

Experimental Protocols

Glomerular Filtration Rate (GFR) Measurement using this compound

This protocol is based on the principles of exogenous marker clearance.

1. Subject Preparation:

  • Subjects should be in a hydrated state.

  • A baseline blood sample is collected prior to tracer administration.

2. Tracer Administration:

  • A precisely known amount of sterile this compound solution is administered intravenously as a bolus.

  • The exact dose will depend on the analytical sensitivity and the expected GFR of the subject.

3. Sample Collection:

  • Serial blood samples are collected at predetermined time points post-injection. A typical schedule might include samples at 5, 15, 30, 60, 90, 120, 180, and 240 minutes.

  • Urine can also be collected over a defined period to calculate renal clearance.

4. Sample Preparation:

  • Plasma is separated from blood samples by centrifugation.

  • Proteins in plasma and urine are precipitated using a solvent like acetonitrile or methanol.

  • The supernatant is then diluted and transferred to autosampler vials for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • The concentrations of this compound and endogenous creatinine are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

6. Data Analysis:

  • The plasma clearance of this compound is calculated from the concentration-time curve using pharmacokinetic modeling software. The clearance rate is equivalent to the GFR.

Skeletal Muscle Mass Estimation using Deuterated Creatine

This protocol is adapted from studies using Creatine-d3.

1. Subject Preparation:

  • Subjects should fast overnight.

  • A baseline urine sample is collected.

2. Tracer Administration:

  • A single oral dose of deuterated creatine (e.g., 30-60 mg) is administered.

3. Sample Collection:

  • Following administration, subjects can resume their normal diet.

  • A spot urine sample is collected 3 to 5 days after the dose to allow for equilibration of the tracer in the muscle creatine pool.

4. Sample Preparation:

  • Urine samples are centrifuged to remove sediment.

  • An aliquot is diluted and mixed with an internal standard (e.g., Creatinine-d3 if Creatine-d5 was the tracer).

5. LC-MS/MS Analysis:

  • The enrichment of deuterated creatinine in the urine is measured by LC-MS/MS.

6. Data Analysis:

  • The total body creatine pool size is calculated based on the principle of isotope dilution.

  • Skeletal muscle mass is then estimated by dividing the creatine pool size by the known concentration of creatine in muscle (approximately 4.3 g/kg).

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the analytical method of choice for the quantification of this compound and endogenous creatinine due to its high sensitivity and specificity.

Sample Preparation for LC-MS/MS
StepDescription
1. Aliquoting A small volume of plasma or urine (e.g., 50 µL) is used.
2. Internal Standard Addition A known amount of a different isotopically labeled creatinine (e.g., Creatinine-d3) is added as an internal standard.
3. Protein Precipitation A protein precipitating agent (e.g., acetonitrile or methanol) is added to the sample.
4. Centrifugation The sample is centrifuged to pellet the precipitated proteins.
5. Supernatant Transfer The clear supernatant is transferred to a new tube or vial.
6. Dilution/Reconstitution The supernatant may be diluted or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Typical LC-MS/MS Parameters
ParameterTypical Setting
Liquid Chromatography
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography) or Reversed-Phase C18
Mobile Phase AAqueous buffer with an additive like ammonium formate or formic acid
Mobile Phase BAcetonitrile
GradientIsocratic or a shallow gradient depending on the column and separation needs
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) TransitionsCreatinine: e.g., m/z 114 -> 44, 114 -> 86 this compound: e.g., m/z 119 -> 49, 119 -> 91
Collision EnergyOptimized for each transition
Dwell Time50 - 100 ms

Visualizations

Creatine Metabolism Pathway

The following diagram illustrates the biosynthesis of creatine and its conversion to creatinine.

Creatine_Metabolism cluster_synthesis Creatine Synthesis cluster_muscle Muscle Cell Glycine Glycine AGAT AGAT (in Kidney) Glycine->AGAT Arginine Arginine Arginine->AGAT GAA Guanidinoacetate AGAT->GAA GAMT GAMT (in Liver) GAA->GAMT SAM S-Adenosyl Methionine SAM->GAMT Creatine Creatine GAMT->Creatine Creatine_muscle Creatine Creatine->Creatine_muscle Transport CK Creatine Kinase Creatine_muscle->CK Phosphocreatine Phosphocreatine CK->Phosphocreatine Creatinine Creatinine Phosphocreatine->Creatinine Non-enzymatic cyclization Excretion Excretion Creatinine->Excretion Renal Excretion

Biosynthesis of creatine and its conversion to creatinine in muscle.
Experimental Workflow for GFR Measurement

This diagram outlines the major steps in determining GFR using the this compound tracer method.

GFR_Workflow cluster_protocol Clinical Protocol cluster_analysis Analytical and Data Analysis Start Subject Preparation (Hydration, Baseline Sample) Administer IV Bolus Administration of this compound Start->Administer Sampling Serial Plasma Sample Collection Administer->Sampling End_protocol Sample Processing (Centrifugation) Sampling->End_protocol Prep Sample Preparation (Protein Precipitation) End_protocol->Prep Plasma Samples LCMS LC-MS/MS Analysis (Quantification of Creatinine & this compound) Prep->LCMS PK_model Pharmacokinetic Modeling LCMS->PK_model GFR GFR Calculation (Clearance) PK_model->GFR

Experimental workflow for GFR measurement using this compound.
Isotope Dilution Principle

This logical diagram illustrates the core concept of the isotope dilution method.

Isotope_Dilution cluster_system Biological System cluster_measurement Measurement and Calculation Endogenous Endogenous (Unlabeled) Creatinine Pool (Ce) Equilibration Equilibration (Mixing of Pools) Endogenous->Equilibration Tracer Known Amount of This compound Tracer (Ct) Tracer->Equilibration Sampling Sample Collection (Plasma or Urine) Equilibration->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Ratio Measure Isotope Ratio (this compound / Creatinine) LCMS->Ratio Calculation Calculate Endogenous Pool Size or Clearance Ratio->Calculation

Logical relationship in the isotope dilution method.

Conclusion

This compound is a versatile and valuable stable isotope tracer with significant applications in both preclinical and clinical research. Its use in isotope dilution mass spectrometry provides a safe, accurate, and minimally invasive means to assess renal function and estimate skeletal muscle mass. The detailed methodologies and principles outlined in this guide are intended to support researchers, scientists, and drug development professionals in the effective implementation of this powerful analytical tool. As analytical technologies continue to advance, the applications of this compound and other stable isotope tracers are poised to expand, offering deeper insights into human physiology and disease.

References

The Gold Standard in Bioanalysis: A Technical Guide to Using Creatinine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the realm of drug development and clinical diagnostics, the precision and accuracy of measurements are paramount. The quantification of endogenous molecules like creatinine, a key biomarker for renal function, demands robust analytical methodologies. This technical guide delves into the core principles and practical application of Creatinine-d5 as an internal standard in mass spectrometry-based assays, establishing why stable isotope-labeled standards are the cornerstone of modern quantitative analysis.

The Principle of the Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. Its primary role is to correct for the variability inherent in the analytical process, from sample preparation to detection.[1][2] By measuring the ratio of the analyte's response to the internal standard's response, variations such as extraction efficiency, injection volume, and instrument response can be effectively normalized.[1]

Why this compound? The Advantage of Stable Isotope Labeling

While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) internal standards, such as this compound, represent the pinnacle of analytical rigor.[1][3] this compound is the deuterium-labeled counterpart of creatinine. In this compound, five hydrogen atoms have been replaced with their stable, non-radioactive isotope, deuterium. This subtle change in mass does not significantly alter the chemical properties of the molecule.

The key advantages of using a SIL IS like this compound include:

  • Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to endogenous creatinine, meaning they elute at the same time during liquid chromatography (LC). This is crucial for correcting matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.

  • Similar Ionization Efficiency: As this compound and creatinine are chemically identical, they exhibit the same behavior in the mass spectrometer's ion source, leading to more accurate correction for ionization suppression or enhancement.

  • Reduced Analytical Variation: The use of SIL internal standards has been demonstrated to significantly improve the accuracy and precision of LC-MS/MS assays by accounting for variations throughout the analytical process.

The fundamental principle is that any loss or variation experienced by the analyte during sample processing and analysis will be mirrored by the SIL internal standard. This ensures a consistent and reliable analyte-to-internal standard response ratio, leading to highly accurate quantification.

The Logical Framework of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is a practical application of isotope dilution mass spectrometry. The logic is straightforward: a known amount of the isotopically labeled standard is added to the sample. This "spiked" sample is then processed and analyzed. The mass spectrometer can differentiate between the endogenous analyte and the heavier labeled standard based on their mass-to-charge ratio (m/z). By comparing the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be precisely calculated.

G cluster_sample Biological Sample Analyte Endogenous Creatinine (Unknown Quantity) MixedSample Sample + Internal Standard Mixture Analyte->MixedSample IS This compound (Known Quantity) IS->MixedSample Spiking Processing Sample Preparation (e.g., Protein Precipitation, Dilution) MixedSample->Processing LCMS LC-MS/MS Analysis Processing->LCMS Ratio Measure Response Ratio (Creatinine / this compound) LCMS->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification

Caption: Isotope dilution workflow using this compound.

Experimental Protocol: Quantification of Creatinine in Urine by LC-MS/MS

This section outlines a typical experimental protocol for the quantification of creatinine in human urine using this compound as an internal standard. This method is often referred to as a "dilute-and-shoot" method due to its simplicity and high-throughput nature.

Materials and Reagents
  • Creatinine reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Drug-free human urine for calibration standards and quality controls

Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and this compound in methanol to a final concentration of 1 mg/mL each.

  • Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Further dilute the this compound intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the creatinine intermediate stock solution with drug-free urine to cover the desired analytical range (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation
  • Thaw frozen urine samples, calibration standards, and quality control samples at room temperature.

  • Vortex all samples to ensure homogeneity.

  • Centrifuge the samples at approximately 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube or a 96-well plate, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A typical experimental workflow for sample analysis is depicted below.

G Start Urine Sample Spike Add this compound Internal Standard Start->Spike Dilute Dilute with Acetonitrile/Water Spike->Dilute Vortex Vortex Dilute->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Data Data Acquisition (MRM Mode) Inject->Data

Caption: Sample preparation and analysis workflow.
  • Liquid Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 column can be used for separation. An isocratic mobile phase, for instance, 50% acetonitrile containing 0.1% formic acid, is often employed.

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

The MRM transitions for creatinine and its deuterated internal standards are crucial for selective detection. The precursor ions are the protonated molecules [M+H]+, and the product ions are specific fragments generated by collision-induced dissociation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Creatinine11444 or 86
Creatinine-d3*11747 or 89
This compound119.192.1
Note: Creatinine-d3 is also commonly used and follows the same principles. Data for both d3 and d5 are provided for comprehensive understanding.

Data sourced from multiple validated methods.

Data Presentation: Performance of Creatinine Assays Using a Deuterated Internal Standard

The following tables summarize quantitative data from various validated LC-MS/MS methods for creatinine, demonstrating the high performance achievable with a deuterated internal standard.

Table 1: Linearity of the Method

Analytical RangeR² (Coefficient of Determination)Source
1 - 2000 ng/mL> 0.999
0.3 - 20 mg/dL0.996

Table 2: Precision of the Method

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Source
31 ng/mL2.8Not Reported
250 ng/mL2.1Not Reported
1000 ng/mL17.8Not Reported
Not Specified< 3%< 3%
Across Analytical Range5.2 - 8.1%Not Reported

Conclusion

This compound stands as an exemplary internal standard for the quantitative analysis of creatinine in biological matrices. Its use, grounded in the robust principles of isotope dilution, allows for the mitigation of analytical variability, leading to highly accurate, precise, and reliable data. For researchers, scientists, and drug development professionals, the adoption of stable isotope-labeled internal standards like this compound in LC-MS/MS workflows is not just a best practice but a critical component in generating high-quality data for clinical diagnostics, renal function assessment, and pharmacokinetic studies.

References

Understanding mass shift in Creatinine-d5 mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Understanding Mass Shift in Creatinine-d5 Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of this compound as an internal standard in mass spectrometry, with a core focus on understanding the phenomenon of mass shift. Accurate quantification of creatinine, a key biomarker for renal function, is critical in clinical and research settings. The isotope dilution method, employing a stable isotope-labeled internal standard like this compound, is the gold standard for accuracy and precision. However, a thorough understanding of the standard's chemistry and potential analytical challenges is paramount for reliable results.

The Role of this compound as an Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is used to correct for variations in sample preparation, chromatography, and ion source efficiency. The ideal SIL-IS is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process, but has a different mass, allowing it to be distinguished by the mass spectrometer.

This compound is a deuterated analog of creatinine used for this purpose.[1] The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. Commercially available this compound is typically labeled at two specific positions: three deuteriums on the N-methyl group and two on the C-5 carbon of the imidazolidinone ring, giving the systematic name Creatinine (N-methyl-d3; imidazolidinone-5,5-d2) .[2] This replacement results in a molecule that is 5 Daltons (Da) heavier than endogenous creatinine.

Understanding "Mass Shift": Intended vs. Unintended

The term "mass shift" can refer to both the deliberate mass difference between the analyte and the internal standard and to unintended changes that can occur during analysis.

The Intended Mass Shift for Isotope Dilution

The fundamental principle of using this compound is the +5 Da intended mass shift. The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both the analyte (creatinine) and the internal standard (this compound) and their respective fragment ions. By adding a known concentration of this compound to every sample, the ratio of the analyte's signal to the standard's signal can be used to calculate the analyte's concentration with high accuracy.

Unintended Mass Shifts: A Potential Pitfall

An unintended mass shift refers to any process that alters the mass of the internal standard, causing it to be detected at an m/z other than the expected value. The primary cause of this phenomenon for this compound is Hydrogen-Deuterium (H/D) Exchange .

The two deuterium atoms on the C-5 position are adjacent to the carbonyl group (C=O) of the ring structure. In chemical terms, these are α-carbon hydrogens. Under basic conditions (high pH), these deuteriums are labile and can be exchanged for protons (hydrogen atoms) from the surrounding solvent (e.g., water).[3][4][5]

This "back-exchange" can result in the this compound standard (mass +5) converting to a d4 (mass +4) or d3 (mass +3) species. This unintended shift compromises quantification by:

  • Reducing the signal for the correct internal standard (m/z 119).

  • Creating interference at the m/z of other standards (e.g., Creatinine-d3).

  • Ultimately leading to the overestimation of the analyte concentration .

Fortunately, studies have shown that while these deuterons can be exchanged under basic conditions, they are stable in the neutral or acidic environments typically used for LC-MS mobile phases, such as those containing formic acid. Therefore, controlling pH during sample preparation and storage is critical to maintaining the isotopic integrity of the standard.

Quantitative Data and MRM Transitions

Multiple Reaction Monitoring (MRM) is used in tandem mass spectrometry to achieve high selectivity and sensitivity. This involves selecting a specific precursor ion and monitoring a specific product ion after fragmentation.

The table below summarizes the key MRM transitions for creatinine and its commonly used deuterated analogs. The transitions for this compound are inferred from the known fragmentation patterns of creatinine, d2-creatinine, and d3-creatinine.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Creatinine114.044.2 / 44.586.8
Creatinine-d3 (N-methyl-d3)117.047.2 / 47.589.9
This compound 119.0 47.2 / 47.5 91.9

The following table illustrates the theoretical mass shifts and the potential for unintended shifts due to H/D back-exchange at the C-5 position.

SpeciesDeuterium Label PositionTheoretical [M+H]⁺ (m/z)Comments
CreatinineNone114.0Endogenous analyte
This compoundN-methyl-d3, C5-d2119.0Correct Internal Standard
Creatinine-d4 (from d5)N-methyl-d3, C5-d1, C5-h1118.0Result of 1 deuterium loss via H/D exchange
Creatinine-d3 (from d5)N-methyl-d3, C5-h2117.0Result of 2 deuterium losses via H/D exchange

Experimental Protocols

The following are generalized protocols for the analysis of creatinine in urine and serum using this compound and LC-MS/MS.

Protocol 1: "Dilute-and-Shoot" for Urine Samples

This method is rapid and effective for urine matrices where protein content is low.

  • Sample Thawing: Thaw frozen urine samples to room temperature and vortex thoroughly to suspend any precipitates.

  • Internal Standard Spiking: Prepare a working solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Dilution: In a microcentrifuge tube, add 10 µL of the urine sample to 990 µL of the internal standard working solution. (This represents a 1:100 dilution; adjust as necessary based on expected concentrations and instrument sensitivity).

  • Mixing & Centrifugation: Vortex the mixture for 30 seconds. Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet any remaining particulate matter.

  • Transfer & Injection: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

Protocol 2: Protein Precipitation for Serum/Plasma Samples

This method is necessary for serum or plasma to remove high concentrations of proteins that interfere with analysis.

  • Sample Thawing: Thaw frozen serum/plasma samples to room temperature.

  • Aliquoting: Aliquot 50 µL of the serum/plasma sample into a microcentrifuge tube.

  • Precipitation: Add 200 µL of cold acetonitrile (or methanol) containing the known concentration of this compound internal standard. The organic solvent causes proteins to precipitate out of the solution.

  • Mixing & Centrifugation: Vortex vigorously for 30-60 seconds. Centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or an autosampler vial. Some methods may include an additional dilution step with water at this stage to ensure compatibility with the mobile phase.

  • Injection: Inject the clarified supernatant into the LC-MS/MS system.

Visualizations of Workflows and Mechanisms

Experimental Workflow for Creatinine Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Urine/Serum Sample Spike 2. Spike with This compound IS Sample->Spike Dilute 3. Dilute (Urine) or Precipitate (Serum) Spike->Dilute Centrifuge 4. Vortex & Centrifuge Dilute->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant LC 6. LC Separation (HILIC or RP) Supernatant->LC MS 7. ESI Ionization (Positive Mode) LC->MS MSMS 8. MRM Detection (Precursor -> Product) MS->MSMS Integrate 9. Peak Integration MSMS->Integrate Ratio 10. Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify 11. Quantify vs. Calibration Curve Ratio->Quantify

Caption: Standard LC-MS/MS workflow for creatinine quantification.

Fragmentation Pathway of this compound

G Logical Flow of Unintended Mass Shift Condition Basic Conditions (High pH) in Sample Prep or Storage Mechanism H/D Exchange at C-5 Position Condition->Mechanism Result1 d5-Creatinine (m/z 119) converts to d4-Creatinine (m/z 118) Mechanism->Result1 Result2 d4-Creatinine (m/z 118) converts to d3-Creatinine (m/z 117) Mechanism->Result2 Consequence Inaccurate Quantification (Analyte Overestimation) Result1->Consequence Result2->Consequence

References

Methodological & Application

Application Note: Quantification of Creatinine in Biological Matrices using a Validated LC-MS/MS Method with Creatinine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of creatinine in biological matrices such as human plasma, serum, and urine. The method utilizes a stable isotope-labeled internal standard, Creatinine-d5, to ensure high accuracy and precision.[1] A simple protein precipitation or a "dilute-and-shoot" approach is employed for sample preparation, making it suitable for high-throughput analysis.[2] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it a reliable tool for clinical research and drug development.

Introduction

Creatinine, a breakdown product of creatine phosphate in muscle, is a key biomarker for assessing renal function.[3][4] Accurate and precise measurement of creatinine levels in biological fluids is crucial for the diagnosis and monitoring of kidney disease. While traditional methods like the Jaffe reaction and enzymatic assays are commonly used, they can suffer from a lack of specificity and interference from other endogenous substances.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for creatinine quantification due to its superior sensitivity, specificity, and accuracy.

The use of a stable isotope-labeled internal standard (IS) is essential in LC-MS/MS to compensate for matrix effects and variations in sample processing and instrument response. This compound, a deuterated analog of creatinine, is an ideal IS as it co-elutes with the analyte and has similar ionization efficiency, but is mass-distinguishable. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for creatinine quantification using this compound.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with this compound IS Sample->Spike Precipitate Protein Precipitation (e.g., Methanol or Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Dilution of Supernatant Centrifuge->Dilute Inject Injection into LC-MS/MS Dilute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation (Ratio of Analyte/IS) Integrate->Calculate Report Reporting Calculate->Report

Caption: Experimental workflow for creatinine analysis by LC-MS/MS.

Detailed Protocols

Materials and Reagents
  • Creatinine and this compound standards (≥98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma, serum, or urine (drug-free for calibration standards and quality controls)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and this compound in methanol to achieve a concentration of 1 mg/mL for each.

  • Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to get intermediate stock solutions of 100 µg/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Standards: Prepare calibration standards by serially diluting the creatinine intermediate stock solution with the appropriate biological matrix (e.g., drug-free urine) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the biological matrix to evaluate the accuracy and precision of the method.

Sample Preparation Protocol

For Plasma/Serum Samples:

  • To 50 µL of the serum or plasma sample, add 20 µL of the this compound internal standard working solution.

  • Add 200 µL of methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 15,000 rpm for 3 minutes.

  • Transfer 50 µL of the supernatant and mix with 50 µL of water.

  • Transfer the final mixture to an autosampler vial for injection into the LC-MS/MS system.

For Urine Samples ("Dilute-and-Shoot"):

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulates.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column Agilent Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic (e.g., 50:50 A:B) or a shallow gradient depending on the matrix
Flow Rate 0.3 mL/min
Injection Volume 3-10 µL
Column Temperature Ambient
Run Time ~3 minutes
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 1
Ion Spray Voltage 4500 V
Source Temperature 550 °C
Collision Gas Medium
Dwell Time 225 ms

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Creatinine 11444
This compound 11949

Note: While many studies utilize Creatinine-d3 (precursor m/z 117, product m/z 47), the principles and method parameters are directly applicable to this compound. The precursor for this compound will be m/z 119, and a characteristic product ion would be selected (e.g., m/z 49, corresponding to the loss of the deuterated methylamine group).

Method Validation Data

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Linear Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 0.99 ng/mL

Table 3: Precision and Accuracy

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low < 5%< 5%93.9 - 97.8
Medium < 3%< 3%93.9 - 97.8
High < 3%< 3%93.9 - 97.8

Signaling Pathway Diagram (Illustrative)

While creatinine itself is not part of a signaling pathway, its formation from creatine is a key metabolic process.

metabolic_pathway Creatine Creatine Creatine_P Creatine Phosphate Creatine->Creatine_P Creatine Kinase Creatinine Creatinine Creatine->Creatinine Non-enzymatic cyclization Creatine_P->Creatinine Non-enzymatic cyclization Excretion Renal Excretion Creatinine->Excretion

Caption: Formation and excretion of creatinine.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of creatinine in various biological matrices. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput clinical and research applications, offering significant advantages over traditional analytical techniques.

References

Application Note: High-Throughput Quantification of Creatinine in Biological Matrices using Creatinine-d5 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and high-throughput method for the quantification of creatinine in biological samples, such as human serum, plasma, and urine, using a stable isotope-labeled internal standard, Creatinine-d5, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described sample preparation protocols are simple, rapid, and effective, minimizing matrix effects and ensuring accurate and precise results. This method is particularly suited for clinical research, drug development studies, and other applications requiring reliable creatinine measurements.

Introduction

Creatinine is a breakdown product of creatine phosphate in muscle and is cleared from the body by the kidneys. Its concentration in blood and urine is a key indicator of renal function.[1][2] Accurate and precise quantification of creatinine is therefore crucial in clinical diagnostics and for monitoring kidney health during drug development. While traditional methods like the Jaffe reaction and enzymatic assays are available, they can be susceptible to interferences.[3][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity for creatinine quantification.[5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy. This note provides detailed protocols for sample preparation of serum/plasma and urine for subsequent LC-MS/MS analysis.

Materials and Reagents

  • Creatinine (Sigma-Aldrich or equivalent)

  • This compound (MedChemExpress or equivalent)

  • LC-MS grade Methanol (Fisher Scientific or equivalent)

  • LC-MS grade Acetonitrile (Fisher Scientific or equivalent)

  • LC-MS grade Water (Fisher Scientific or equivalent)

  • Formic Acid (Sigma-Aldrich or equivalent)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Experimental Protocols

Protocol 1: Serum/Plasma Sample Preparation (Protein Precipitation)

This protocol is designed for the removal of proteins from serum or plasma samples, which can interfere with the LC-MS/MS analysis.

  • Sample Thawing: Allow frozen serum or plasma samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma sample. To this, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected endogenous creatinine levels, a typical starting concentration is 1 µg/mL).

  • Protein Precipitation: Add 200 µL of ice-cold methanol to the sample mixture.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 15,000 rpm for 3 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a clean autosampler vial.

  • Dilution: Add 50 µL of LC-MS grade water to the supernatant in the autosampler vial.

  • Injection: The sample is now ready for injection into the LC-MS/MS system. Inject 3 µL of the final mixture.

Protocol 2: Urine Sample Preparation ("Dilute-and-Shoot")

Urine samples typically contain lower protein concentrations, allowing for a simpler dilution method.

  • Sample Thawing and Mixing: Thaw frozen urine samples at room temperature and vortex to ensure any precipitates are resuspended.

  • Initial Centrifugation: Centrifuge the urine sample at 10,000 rpm for 10 minutes to pellet any particulate matter.

  • Internal Standard Spiking and Dilution: In a 1.5 mL microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution (a typical starting concentration for this compound is 100 ng/mL in 50:50 acetonitrile:water). This results in a 1:20 dilution. Further dilutions may be necessary depending on the expected creatinine concentration.

  • Vortexing: Vortex the mixture for 1 minute to ensure homogeneity.

  • Transfer to Vial: Transfer the diluted sample to an autosampler vial.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes the key quantitative parameters for the described sample preparation protocols.

ParameterSerum/Plasma ProtocolUrine Protocol
Sample Volume 50 µL50 µL
Internal Standard (IS) Volume 20 µL950 µL (as part of diluent)
Precipitation Agent MethanolNot Applicable
Precipitation Agent Volume 200 µLNot Applicable
Vortex Time 30 seconds1 minute
Centrifugation Speed 15,000 rpm10,000 rpm (initial sample)
Centrifugation Time 3 minutes10 minutes (initial sample)
Supernatant Volume Transferred 50 µLNot Applicable
Final Dilution Factor 1:10 (approx.)1:20 (or higher)
Injection Volume 3 µLVaries (e.g., 5 µL)

Visualizations

Sample_Preparation_Workflow cluster_serum_plasma Serum/Plasma Sample Preparation cluster_urine Urine Sample Preparation sp_start Start: 50 µL Serum/Plasma sp_add_is Add 20 µL This compound IS sp_start->sp_add_is sp_add_meoh Add 200 µL ice-cold Methanol sp_add_is->sp_add_meoh sp_vortex Vortex 30 sec sp_add_meoh->sp_vortex sp_centrifuge Centrifuge 15,000 rpm, 3 min sp_vortex->sp_centrifuge sp_supernatant Transfer 50 µL Supernatant sp_centrifuge->sp_supernatant sp_dilute Add 50 µL Water sp_supernatant->sp_dilute sp_inject Inject 3 µL into LC-MS/MS sp_dilute->sp_inject u_start Start: Urine Sample u_centrifuge Centrifuge 10,000 rpm, 10 min u_start->u_centrifuge u_dilute Dilute 50 µL Supernatant with 950 µL IS Solution u_centrifuge->u_dilute u_vortex Vortex 1 min u_dilute->u_vortex u_inject Inject into LC-MS/MS u_vortex->u_inject

Caption: Workflow for serum/plasma and urine sample preparation for creatinine quantification.

Conclusion

The presented protocols for serum/plasma and urine sample preparation are straightforward, rapid, and amenable to high-throughput analysis. The protein precipitation method effectively removes interfering macromolecules from serum and plasma, while the "dilute-and-shoot" approach is suitable for cleaner urine matrices. The incorporation of this compound as an internal standard is critical for achieving accurate and precise quantification of creatinine by LC-MS/MS. These methods provide a reliable foundation for researchers and drug development professionals requiring high-quality data on renal function.

References

Application Note: High-Throughput Analysis of Urinary Creatinine using a "Dilute-and-Shoot" LC-MS/MS Method with Creatinine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a simple, rapid, and robust "dilute-and-shoot" liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of creatinine in human urine. This high-throughput approach minimizes sample preparation, making it ideal for clinical research and drug development studies where creatinine levels are used for normalization of urinary biomarkers. The use of a stable isotope-labeled internal standard, Creatinine-d5, ensures accuracy and precision by compensating for matrix effects and variations in instrument response. The method demonstrates excellent linearity, sensitivity, and reproducibility over a clinically relevant concentration range.

Introduction

Creatinine, a metabolic byproduct of creatine phosphate in muscle, is excreted from the body at a relatively constant rate, primarily through glomerular filtration in the kidneys.[1][2] Consequently, urinary creatinine concentration is widely used as a normalization factor to correct for variations in urine dilution in random or spot urine samples, providing a more accurate assessment of the excretion of other urinary analytes.[1][3]

Traditional methods for creatinine measurement, such as those based on the Jaffe reaction, can suffer from a lack of specificity due to interferences from other substances in the urine matrix.[4] LC-MS/MS offers superior selectivity and sensitivity for the quantification of small molecules like creatinine. The "dilute-and-shoot" approach is a streamlined sample preparation technique that involves diluting the sample and directly injecting it into the LC-MS/MS system. This method significantly reduces sample handling time and is amenable to automation, thereby increasing sample throughput.

The inclusion of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for accurate and precise quantification. The SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations during sample preparation and analysis. This application note provides a detailed protocol for the determination of urinary creatinine using a "dilute-and-shoot" LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents
  • Creatinine (≥98% purity)

  • This compound (stable isotope-labeled internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (≥98%)

  • Drug-free human urine for calibration standards and quality controls

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve creatinine and this compound in methanol to achieve a final concentration of 1 mg/mL for each.

  • Intermediate Stock Solutions (100 µg/mL):

    • Dilute the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to obtain intermediate stock solutions of 100 µg/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound intermediate stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Standard and Quality Control (QC) Working Solutions:

    • Prepare a series of working solutions by serially diluting the creatinine intermediate stock solution with drug-free urine to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation Protocol

The "dilute-and-shoot" method is employed for its simplicity and speed.

  • Thaw frozen urine samples, calibration standards, and QC samples at room temperature.

  • Vortex each tube for 10-15 seconds to ensure homogeneity.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube or a 96-well plate, combine 50 µL of the urine supernatant with 950 µL of the IS working solution (containing 100 ng/mL of this compound). This represents a 1:20 dilution. Further dilution may be necessary depending on the expected creatinine concentration in the samples.

  • Vortex the mixture for 30 seconds.

  • The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Isocratic or a shallow gradient can be used. For example: 95% A for 0.5 min, ramp to 5% A over 1.5 min, hold for 1 min, then return to initial conditions.

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions Analyte: Creatinine, Precursor Ion (m/z): 114.1, Product Ion (m/z): 44.2, Collision Energy (eV): 18Internal Standard: this compound, Precursor Ion (m/z): 119.1, Product Ion (m/z): 49.2, Collision Energy (eV): 18

Note: The specific voltages and temperatures may require optimization for different mass spectrometer models.

Results and Discussion

Method Validation

The developed "dilute-and-shoot" LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL, with a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, demonstrating sufficient sensitivity for typical urine samples.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Recovery)
Low 10< 5%< 7%95 - 105%
Medium 100< 4%< 6%97 - 103%
High 800< 3%< 5%98 - 102%

The low coefficient of variation (%CV) values (<15%) and high recovery rates (within ±15% of the nominal value) indicate excellent precision and accuracy of the method.

Sample Analysis

The validated method was successfully applied to the analysis of creatinine in human urine samples. The simple "dilute-and-shoot" preparation allowed for a rapid turnaround time. The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, ensuring reliable quantification.

Conclusion

This application note presents a validated "dilute-and-shoot" LC-MS/MS method for the high-throughput quantification of creatinine in human urine. The method is simple, fast, sensitive, and reliable, making it an ideal tool for researchers, scientists, and drug development professionals who require accurate urinary creatinine data for normalization purposes. The use of this compound as an internal standard ensures the robustness and accuracy of the results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Urine Sample / Standard / QC vortex1 Vortex to Homogenize sample->vortex1 centrifuge Centrifuge at 4000 rpm vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with IS (this compound) Solution supernatant->dilute vortex2 Vortex to Mix dilute->vortex2 ready_sample Sample Ready for Injection vortex2->ready_sample injection Inject Sample ready_sample->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Creatinine calibration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the "dilute-and-shoot" LC-MS/MS analysis of urinary creatinine.

logical_relationship cluster_analyte Analyte & Internal Standard cluster_process Analytical Process cluster_output Result creatinine Creatinine (Analyte) sample_prep Sample Preparation (Dilution) creatinine->sample_prep creatinine_d5 This compound (Internal Standard) creatinine_d5->sample_prep accurate_quant Accurate Quantification creatinine_d5->accurate_quant Compensates for variability lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis lcms_analysis->accurate_quant

Caption: Logical relationship demonstrating the role of the internal standard in accurate quantification.

References

Application Notes and Protocols for Creatinine-d5 in Kidney Function Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine, a metabolic byproduct of creatine phosphate in muscle, is a crucial biomarker for assessing renal function.[1][2] Its clearance from the blood is primarily handled by the kidneys through glomerular filtration.[1][3] Consequently, serum creatinine levels are a key indicator of the glomerular filtration rate (GFR), a direct measure of kidney function.[3] While traditional methods for creatinine measurement like the Jaffe and enzymatic assays are widely used, they are susceptible to interferences from other substances in the blood, potentially leading to inaccurate results. Isotope dilution-mass spectrometry (ID-MS) is the gold standard for creatinine measurement, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods incorporating stable isotope-labeled internal standards like Creatinine-d5 offer superior accuracy and specificity.

This compound is a deuterated form of creatinine, meaning some hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. This isotopic labeling makes it chemically identical to endogenous creatinine but distinguishable by its higher mass. In LC-MS/MS analysis, a known amount of this compound is added to a patient's sample as an internal standard. By comparing the mass spectrometry signal of the patient's natural creatinine to that of the this compound standard, a highly precise and accurate quantification of the creatinine concentration can be achieved, free from the interferences that affect other methods. This approach is particularly valuable in clinical research and drug development, where precise assessment of kidney function is paramount.

Methods for Creatinine Quantification: A Comparative Overview

The selection of an appropriate creatinine assay is critical for the accurate assessment of renal function. The three primary methods employed are the Jaffe (colorimetric), enzymatic, and isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) methods.

Method Principle Advantages Disadvantages
Jaffe Method Creatinine reacts with alkaline picrate to form a colored complex.Inexpensive and widely available.Susceptible to interference from non-creatinine chromogens (e.g., glucose, acetoacetate, certain drugs), which can lead to an overestimation of creatinine levels.
Enzymatic Method A series of enzymatic reactions specifically convert creatinine to a measurable product, often hydrogen peroxide, which then reacts with a chromophore.More specific than the Jaffe method and less prone to interference from common non-creatinine chromogens.Can be affected by very high levels of bilirubin, and is more expensive than the Jaffe method.
ID-LC-MS/MS Utilizes a stable isotope-labeled internal standard (e.g., this compound) that is chemically identical to the analyte but has a different mass. The ratio of the analyte to the internal standard is measured by mass spectrometry.Considered the gold standard for accuracy and specificity, as it is not affected by most interferences that plague other methods.Requires specialized and expensive equipment, as well as highly trained personnel.

Quantitative Comparison of Creatinine Measurement Methods

Studies comparing the performance of the Jaffe, enzymatic, and LC-MS/MS methods have consistently demonstrated the superior accuracy of the mass spectrometry-based approach.

Comparison Metric Jaffe Method Enzymatic Method Reference
Average Bias (vs. LC-MS/MS) 11.7%-2.1%
Discordant Results (vs. Enzymatic) 5.5% of observations were discordant with respect to clinical decision limits.N/A
Interference from Hemolysis Significant negative biasSignificant negative bias
Interference from Lipemia Significant negative biasSignificant negative bias

Experimental Protocols

Protocol 1: Quantification of Serum Creatinine using LC-MS/MS with this compound Internal Standard

This protocol outlines a standard procedure for the accurate measurement of creatinine in human serum using liquid chromatography-tandem mass spectrometry with this compound as an internal standard.

1. Materials and Reagents

  • Creatinine and this compound standards

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Serum samples (patient, quality control)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Standards and Internal Standard Working Solution

  • Prepare stock solutions of creatinine and this compound in a 50:50 methanol/water mixture.

  • From the stock solutions, prepare a series of calibration standards ranging from approximately 5 to 5000 ng/mL.

  • Prepare an internal standard (IS) working solution of this compound at a concentration of 50 ng/mL in methanol.

3. Sample Preparation

  • To 50 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of the IS working solution (this compound in methanol).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: Agilent 1200 or equivalent

  • Mass Spectrometer: API 4000 triple quadrupole or equivalent

  • Chromatographic Column: Hypersil Silica column or similar

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate creatinine from other sample components.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Creatinine: Q1 114.1 -> Q3 44.2

    • This compound: Q1 119.1 -> Q3 49.2

5. Data Analysis

  • Quantify the creatinine concentration in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (50 µL) add_is Add this compound IS in Methanol (150 µL) serum->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Creatinine/Creatinine-d5) peak_integration->ratio_calculation calibration_curve Compare to Calibration Curve ratio_calculation->calibration_curve quantification Quantify Creatinine Concentration calibration_curve->quantification

Caption: Experimental workflow for serum creatinine quantification using LC-MS/MS.

creatinine_metabolism cluster_synthesis Creatine Synthesis cluster_muscle Muscle Metabolism cluster_degradation Non-enzymatic Degradation cluster_excretion Renal Excretion arginine Arginine gaa Guanidinoacetate arginine->gaa glycine Glycine glycine->gaa creatine Creatine gaa->creatine sam S-adenosyl methionine sam->creatine creatine_muscle Creatine (in muscle) creatine->creatine_muscle creatine_degradation Creatine creatine->creatine_degradation pcr Phosphocreatine creatine_muscle->pcr atp ATP atp->pcr Creatine Kinase adp ADP pcr->adp Creatine Kinase pcr_degradation Phosphocreatine pcr->pcr_degradation creatinine Creatinine creatine_degradation->creatinine pcr_degradation->creatinine creatinine_blood Creatinine (in blood) creatinine->creatinine_blood glomerular_filtration Glomerular Filtration creatinine_blood->glomerular_filtration urine Urine glomerular_filtration->urine

Caption: Simplified overview of creatinine metabolism and excretion.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods represents the pinnacle of accuracy for the clinical assessment of kidney function. While more resource-intensive than traditional methods, its superior specificity and resistance to interference make it an indispensable tool in research, drug development, and specialized clinical settings where precise GFR estimation is critical. The provided protocols and comparative data offer a framework for the implementation and interpretation of this advanced analytical technique.

References

Application Notes and Protocols for Glomerular Filtration Rate (GFR) Measurement Using Creatinine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate assessment of the Glomerular Filtration Rate (GFR) is a cornerstone in the evaluation of renal function, both in clinical practice and throughout the drug development process. GFR provides a direct measure of the kidney's ability to filter waste products from the blood. While endogenous creatinine has long been used as a biomarker for GFR estimation, its clinical utility is hampered by factors such as muscle mass, dietary protein intake, and tubular secretion, which can lead to inaccuracies.

To overcome these limitations, the use of exogenous filtration markers is preferred for precise and reliable GFR measurement. Creatinine-d5, a stable isotope-labeled version of creatinine, serves as an excellent exogenous marker. When administered intravenously, its clearance from the plasma is primarily dependent on glomerular filtration. By measuring the plasma concentration of this compound over time using highly specific and sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly accurate GFR can be determined. This method eliminates the confounding variables associated with endogenous creatinine, providing a more precise tool for renal function assessment in research and drug development.

Principle of the Method

The measurement of GFR using this compound is based on the principle of plasma clearance. A known amount of this compound is administered as an intravenous bolus. The subsequent decline in its plasma concentration over time reflects its clearance by the kidneys. Since this compound is freely filtered by the glomerulus and is not subject to the same extent of tubular secretion as endogenous creatinine, its clearance provides a more accurate representation of the GFR. The concentration of this compound in serially collected plasma samples is measured by LC-MS/MS, and the GFR is calculated from the plasma concentration-time curve using pharmacokinetic principles.

Advantages of Using this compound for GFR Measurement

  • High Accuracy: Eliminates the influence of endogenous creatinine production and non-glomerular clearance pathways.

  • High Specificity: LC-MS/MS analysis allows for the distinct and accurate quantification of this compound without interference from endogenous creatinine or other substances.

  • Safety: As a non-radioactive stable isotope, this compound is safe for use in a wide range of study populations.

  • Standardization: The use of a well-characterized exogenous marker allows for greater standardization and comparability of GFR measurements across different studies and laboratories.

Data Presentation

Table 1: Comparison of GFR Measurement Methods
MethodPrincipleAdvantagesDisadvantages
Inulin Clearance Gold standard; measures the clearance of the exogenous polysaccharide inulin.Highly accurate as inulin is only filtered by the glomerulus.Invasive, time-consuming, and technically demanding.
Iohexol Clearance Measures the clearance of the non-radioactive contrast agent iohexol.[1][2]Good correlation with inulin clearance; established protocols available.[1][2]Potential for allergic reactions; requires specialized analytical methods.
This compound Clearance Measures the clearance of exogenously administered stable isotope-labeled creatinine.High accuracy and specificity with LC-MS/MS; avoids interferences of endogenous creatinine.Requires specialized equipment (LC-MS/MS) and synthesis of the labeled compound.
Endogenous Creatinine Clearance Measures the clearance of creatinine naturally produced by the body.Inexpensive and widely available.Inaccurate due to tubular secretion and influence of muscle mass and diet.
eGFR (MDRD, CKD-EPI) Estimates GFR based on serum creatinine, age, sex, and race.Simple, fast, and inexpensive; useful for large-scale screening.Less accurate than measured GFR, especially at the extremes of age and muscle mass.
Table 2: Illustrative Quantitative Comparison of GFR (mL/min/1.73 m²)
Subject IDInulin Clearance (Gold Standard)Iohexol ClearanceEndogenous Creatinine ClearanceeGFR (CKD-EPI)
1125122140115
2959211098
360587565
430284535
515142520

Note: This table provides illustrative data based on the generally observed relationships between different GFR measurement methods. Specific values can vary between individuals and studies.

Experimental Protocols

Protocol 1: GFR Measurement using this compound Plasma Clearance

This protocol is adapted from established methods for exogenous marker plasma clearance.

1. Subject Preparation:

  • Subjects should be well-hydrated. Encourage drinking water before and during the study.

  • Subjects should refrain from strenuous exercise for 24 hours prior to the study.

  • A baseline blood sample (5 mL) is collected in a K2-EDTA tube immediately before the administration of this compound.

2. This compound Administration:

  • A sterile solution of this compound in saline is administered as a single intravenous bolus injection over 1-2 minutes.

  • The recommended dose is typically in the range of 30-60 mg/kg of body weight. The exact dose should be recorded.

3. Blood Sampling:

  • Blood samples (5 mL each) are collected from a peripheral vein (contralateral to the injection site) at specific time points after the bolus injection.

  • For subjects with expected normal renal function (eGFR > 60 mL/min/1.73 m²): Collect blood at 10, 30, 60, 90, 120, 180, and 240 minutes post-injection.

  • For subjects with expected impaired renal function (eGFR < 60 mL/min/1.73 m²): Extend the sampling schedule to capture the slower clearance. Collect blood at 30, 60, 120, 240, 360, 480, and 600 minutes post-injection.

  • Each blood sample should be collected in a K2-EDTA tube and gently inverted to ensure proper mixing.

  • Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within one hour of collection and stored frozen at -80°C until analysis.

4. GFR Calculation:

  • The plasma concentration of this compound at each time point is determined by a validated LC-MS/MS method.

  • The GFR is calculated from the plasma clearance of this compound. The area under the plasma concentration-time curve (AUC) is calculated using the trapezoidal rule.

  • GFR (mL/min) = Total Dose of this compound (mg) / AUC (mg·min/mL)

  • The GFR is typically normalized to a body surface area of 1.73 m².

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Creatinine-d3).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for good retention of polar analytes like creatinine.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

3. Quantification:

  • A calibration curve is generated using standards of known this compound concentrations prepared in a biological matrix.

  • The concentration of this compound in the plasma samples is determined by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.

Visualizations

GFR_Measurement_Methods cluster_0 GFR Measurement Approaches cluster_1 Methodology cluster_2 Accuracy Endogenous Endogenous Markers (e.g., Creatinine, Cystatin C) Estimation Estimation Equations (e.g., CKD-EPI, MDRD) Endogenous->Estimation leads to Exogenous Exogenous Markers (e.g., Inulin, Iohexol, this compound) Clearance Clearance Measurement (Plasma or Urine) Exogenous->Clearance requires Lower_Accuracy Lower Accuracy Estimation->Lower_Accuracy results in Higher_Accuracy Higher Accuracy (Gold Standard) Clearance->Higher_Accuracy provides

Caption: Relationship between GFR markers, methods, and accuracy.

GFR_Workflow Start Study Start: Subject Preparation Bolus Intravenous Bolus Injection of this compound Start->Bolus Sampling Serial Blood Sampling (Timed Intervals) Bolus->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis LC-MS/MS Analysis of This compound Concentration Processing->Analysis Calculation Pharmacokinetic Analysis: Calculate AUC and GFR Analysis->Calculation End Report GFR Value Calculation->End

Caption: Experimental workflow for GFR measurement using this compound.

References

Application Note: Creatinine-d5 in Metabolic Research for Muscle Mass Estimation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Accurate and reliable measurement of skeletal muscle mass is critical in metabolic research, particularly for studying sarcopenia, cachexia, and metabolic disorders, as well as for evaluating the efficacy of therapeutic interventions in drug development. The deuterated creatine (D3-creatine) dilution method, which leads to the formation and excretion of deuterated creatinine (D3-creatinine, a direct analogue of creatinine-d5), has emerged as a minimally invasive and highly specific technique for the direct measurement of the total body creatine pool size and, by extension, skeletal muscle mass.[1][2] This method offers significant advantages over traditional techniques like dual-energy X-ray absorptiometry (DXA), which measures lean body mass as a whole rather than muscle mass specifically.[2][3][4]

Principle of the Method

The D3-creatine dilution method is based on the principle of isotope dilution and leverages key aspects of creatine biology:

  • Creatine Distribution: Approximately 98% of the body's total creatine pool is located within skeletal muscle tissue.

  • Irreversible Conversion: Creatine is irreversibly converted to creatinine at a relatively constant daily rate (approximately 1.7-2% per day).

  • Excretion: Creatinine is not reabsorbed and is quantitatively excreted in the urine.

By administering a known oral dose of D3-creatine, the labeled creatine mixes with the body's endogenous creatine pool. As the D3-creatine is converted to D3-creatinine and excreted, the enrichment of D3-creatinine in a urine sample can be measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This enrichment level is inversely proportional to the size of the total body creatine pool. From the calculated creatine pool size, the total skeletal muscle mass can be estimated.

Metabolic Pathway of D3-Creatine

G cluster_ingestion Oral Administration cluster_body Body Compartments cluster_excretion Excretion Pathway d3cr_dose Oral Dose of D3-Creatine blood Bloodstream d3cr_dose->blood Absorption muscle Skeletal Muscle (Endogenous Creatine Pool) blood->muscle Active Transport d3crn_urine Urine Excretion (D3-Creatinine) blood->d3crn_urine Renal Filtration muscle->blood Conversion to D3-Creatinine

Caption: Metabolic pathway of D3-creatine for muscle mass measurement.

Experimental Protocols

Protocol 1: Human Studies

This protocol is a generalized procedure based on common practices in clinical research.

1. Participant Preparation:

  • Participants should fast overnight (typically for at least 8-10 hours) before the administration of the D3-creatine dose. This minimizes dietary intake of creatine, which could affect the results.

  • A baseline (pre-dose) urine sample may be collected.

2. D3-Creatine Administration:

  • A single oral dose of D3-creatine monohydrate is administered. Dosages in human studies typically range from 30 mg to 60 mg.

  • The exact time of administration must be accurately recorded.

3. Urine Sample Collection:

  • A spot urine sample (the second-morning void is often preferred) is collected between 3 to 6 days (72 to 144 hours) after the D3-creatine dose. This timeframe allows for the D3-creatine to equilibrate within the body's creatine pool and for the D3-creatinine enrichment in urine to reach a steady state.

  • Participants should use a sterile collection cup.

4. Sample Handling and Storage:

  • Immediately after collection, the urine sample should be aliquoted into labeled cryovials.

  • Samples should be frozen and stored at -80°C until analysis.

5. Sample Analysis (LC-MS/MS):

  • Urine samples are thawed and prepared for analysis.

  • Liquid chromatography is used to separate D3-creatinine and unlabeled creatinine.

  • Tandem mass spectrometry is used to measure the abundance of both analytes.

6. Data Calculation:

  • Calculate D3-Creatinine Enrichment: Enrichment is the ratio of the D3-creatinine signal to the total creatinine signal.

  • Calculate Creatine Pool Size (g): The creatine pool size is calculated based on the dose administered and the measured enrichment, accounting for the molecular weights of labeled and unlabeled creatine.

  • Estimate Skeletal Muscle Mass (kg): The creatine pool size is divided by a conversion factor representing the concentration of creatine in wet muscle tissue. A commonly used value is 4.3 g/kg.

Protocol 2: Rodent Studies (Mice)

This protocol is adapted from preclinical research methodologies.

1. Animal Preparation:

  • House animals in metabolic cages for accurate urine collection.

  • Ensure animals are accustomed to the housing conditions.

2. D3-Creatine Administration:

  • A single dose of 2 mg/kg body weight of D3-creatine is administered via intraperitoneal (IP) injection.

  • Record the exact time of administration.

3. Urine Sample Collection:

  • Collect urine at a specified time point post-administration. For mice, a 24-hour post-injection sample is often used to ensure an isotopic steady state is reached.

4. Sample Handling, Storage, and Analysis:

  • Follow the same procedures as outlined in the human protocol (steps 4 and 5).

5. Data Calculation:

  • Follow the same calculation steps as in the human protocol.

Experimental Workflow

G start Start prep Participant Preparation (Fasting) start->prep admin D3-Creatine Administration (Oral Dose) prep->admin wait Equilibration Period (3-6 Days) admin->wait collect Urine Sample Collection wait->collect store Sample Storage (-80°C) collect->store analyze LC-MS/MS Analysis (Measure D3-Creatinine Enrichment) store->analyze calculate Data Calculation (Pool Size & Muscle Mass) analyze->calculate end End calculate->end

Caption: Experimental workflow for muscle mass measurement.

Data Presentation

The following tables summarize key quantitative data related to the D3-creatine dilution method from various studies.

Table 1: Dosing and Sampling Parameters
SpeciesD3-Creatine DoseAdministration RouteTime to Isotopic Steady StateRecommended Urine Collection TimeReference(s)
Human 30 - 60 mgOral~30 - 48 hours72 - 144 hours post-dose
Rat 1.0 mg/kgOral24 - 48 hours72 hours post-dose
Mouse 2.0 mg/kgIntraperitoneal~24 hours24 hours post-injection
Table 2: Comparative Analysis with Other Methods
Comparison MethodCorrelation (r-value) with D3-Creatine MethodKey FindingsReference(s)
Magnetic Resonance Imaging (MRI) 0.87 - 0.88Strong correlation; D3-creatine method shows less bias than DXA when compared to MRI.
Dual-Energy X-ray Absorptiometry (DXA) 0.75 - 0.89Moderate to strong correlation; DXA tends to overestimate muscle mass compared to MRI and D3-creatine.
24-hour Urine Creatinine ~0.86Strong correlation.
Bioimpedance Spectroscopy (BIS) ~0.90Strong correlation with intracellular water and fat-free mass.

Applications in Research and Drug Development

  • Sarcopenia Research: Provides a direct and accurate measurement of muscle mass loss in aging populations.

  • Clinical Trials: Serves as a robust biomarker for evaluating the efficacy of anabolic therapies or interventions designed to increase muscle mass.

  • Metabolic Studies: Enables precise assessment of muscle mass in studies of insulin resistance and other metabolic conditions.

  • Nutritional Science: Allows for the evaluation of dietary interventions on muscle maintenance and growth.

Limitations and Considerations

  • Creatine Concentration: The calculation of muscle mass relies on an assumed constant concentration of creatine in muscle (e.g., 4.3 g/kg), which may vary between individuals based on factors like age, sex, and physical activity level.

  • Dietary Creatine: Consumption of meat or fish close to the urine collection time can introduce dietary creatinine, potentially leading to an overestimation of the creatine pool size. An overnight fast helps mitigate this.

  • Renal Function: While the method is less dependent on renal function than 24-hour creatinine excretion, severe renal impairment could theoretically alter creatine metabolism, though more research is needed in this area.

  • Tracer Spillage: A small portion of the D3-creatine dose may be excreted before being taken up by muscle. Correction algorithms have been developed to account for this "spillage."

References

Application Notes and Protocols for the Quantification of Creatinine in Dried Blood Spots Using Creatinine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine, a byproduct of muscle creatine metabolism, is a critical biomarker for assessing renal function.[1][2] Its steady production and clearance by the kidneys make it a reliable indicator of the glomerular filtration rate (GFR).[1][2] Traditional methods for creatinine measurement involve the collection of venous blood, which can be invasive and challenging, especially for pediatric and elderly patients or in remote settings.[3] Dried blood spot (DBS) analysis offers a minimally invasive alternative, simplifying sample collection, transportation, and storage. This application note provides a detailed protocol for the accurate and precise quantification of creatinine in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with creatinine-d5 as an internal standard. This method is highly suitable for clinical research, drug development studies, and routine monitoring of kidney function.

Creatinine Metabolism and Clinical Significance

Creatinine is the end product of creatine and phosphocreatine metabolism in muscle tissue. Creatine is synthesized in the liver and kidneys and is then transported to the muscles, where it is converted to phosphocreatine, a high-energy molecule that facilitates muscle contraction. During this process, a small, relatively constant fraction of creatine and phosphocreatine spontaneously and irreversibly converts to creatinine. The creatinine is then released into the bloodstream and filtered by the glomeruli in the kidneys, with minimal tubular secretion, before being excreted in the urine. Because creatinine production is proportional to muscle mass and its clearance is primarily dependent on renal filtration, its concentration in the blood is a reliable marker of kidney function. Elevated creatinine levels can indicate impaired kidney function.

Creatinine_Metabolism cluster_synthesis Synthesis cluster_muscle Muscle cluster_excretion Excretion Glycine Glycine Guanidinoacetate Guanidinoacetate Glycine->Guanidinoacetate Kidney Arginine Arginine Arginine->Guanidinoacetate Ornithine Ornithine Arginine->Ornithine Creatine_synthesis Creatine Guanidinoacetate->Creatine_synthesis Liver Creatine_muscle Creatine Creatine_synthesis->Creatine_muscle Transport Phosphocreatine Phosphocreatine Creatine_muscle->Phosphocreatine Creatine Kinase Creatinine_muscle Creatinine Creatine_muscle->Creatinine_muscle Non-enzymatic Phosphocreatine->Creatinine_muscle Non-enzymatic ADP ADP Phosphocreatine->ADP Energy for Contraction Bloodstream Creatinine in Bloodstream Creatinine_muscle->Bloodstream Release ATP ATP ADP->ATP Kidney Kidney (Glomerular Filtration) Bloodstream->Kidney Urine Excreted in Urine Kidney->Urine

Figure 1: Creatinine Metabolism Pathway.

Experimental Protocol

This protocol outlines the procedure for the quantification of creatinine in DBS samples using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Dried Blood Spot Cards: Whatman 903 or equivalent.

  • Creatinine Standard: Certified reference material.

  • This compound Internal Standard (IS): Isotope-labeled standard.

  • Methanol: LC-MS grade.

  • Acetonitrile: LC-MS grade.

  • Ammonium Formate: LC-MS grade.

  • Deionized Water: High-purity.

  • Whole Blood: For preparation of calibrators and quality control samples.

Equipment
  • LC-MS/MS System: A triple quadrupole mass spectrometer (e.g., ABSciex API4000) coupled with a liquid chromatography system.

  • DBS Puncher: 6 mm diameter.

  • Microcentrifuge Tubes

  • Vortex Mixer

  • Centrifuge

  • Analytical Balance

Sample Collection and Handling
  • Blood Collection: Collect capillary blood via a finger prick using a lancet. Wipe away the first drop of blood.

  • Spotting: Apply subsequent drops of blood to the designated circles on the DBS card, ensuring the circle is completely and evenly saturated.

  • Drying: Allow the DBS cards to air dry in a horizontal position for at least 3 hours at ambient temperature, away from direct sunlight and moisture.

  • Storage: Once completely dry, store the DBS cards in a sealed bag with a desiccant. Creatinine in DBS is stable for at least one week at ambient temperature and for longer periods when refrigerated or frozen.

Sample Preparation and Extraction
  • Punching: Punch a 6 mm disc from the center of the dried blood spot into a clean microcentrifuge tube.

  • Reconstitution: Add 50 µL of deionized water to the tube and incubate at 60°C for 15 minutes.

  • Extraction: Add 150 µL of acetonitrile containing the this compound internal standard (e.g., 0.06 mg/dL).

  • Vortexing and Centrifugation: Vortex the mixture and then centrifuge to pellet the protein precipitate.

  • Dilution and Injection: Transfer the supernatant and dilute it with a solution of 80:20 acetonitrile:water before injecting a 10 µL aliquot into the LC-MS/MS system.

Experimental_Workflow Start Start DBS_Collection Dried Blood Spot Collection Start->DBS_Collection Drying Air Dry for 3+ Hours DBS_Collection->Drying Punching Punch 6 mm Disc Drying->Punching Reconstitution Add 50 µL Water Incubate at 60°C Punching->Reconstitution Extraction Add 150 µL Acetonitrile with this compound IS Reconstitution->Extraction Vortex_Centrifuge Vortex and Centrifuge Extraction->Vortex_Centrifuge Dilution_Injection Dilute Supernatant Inject into LC-MS/MS Vortex_Centrifuge->Dilution_Injection Data_Analysis Data Acquisition and Analysis Dilution_Injection->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for DBS Creatinine Analysis.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters that can be optimized for your specific instrumentation.

ParameterSetting
LC Column Hypersil Silica, 100 x 2.1 mm
Mobile Phase Isocratic: 80% Acetonitrile, 20% DI Water, 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Creatinine) Q1: 114.0 m/z -> Q3: 86.8 m/z (quantifier), 44.5 m/z (qualifier)
MRM Transition (this compound) Q1: 119.0 m/z -> Q3: 91.0 m/z (approximate, requires optimization)
Run Time ~3 minutes

Quantitative Data Summary

The performance of the LC-MS/MS method for creatinine quantification in DBS has been validated in several studies. The tables below summarize typical validation parameters.

Linearity
Concentration Range (mg/dL)Regression EquationCorrelation Coefficient (R²)Reference
0.3 - 20y = 1.02x - 0.110.996
0.2 - 20y = 1.00x - 0.0100.999
Precision and Accuracy
Control LevelMean Concentration (mg/dL)Intraday Precision (%CV)Interday Precision (%CV)Accuracy (Bias %)Reference
Low1.00< 2%< 3%-
Medium2.02< 2%< 3%-
High7.05< 2%< 3%-
Multiple Levels-5.2 - 8.1%--5.9% (max bias)
Stability
ConditionDurationStabilityReference
Ambient TemperatureAt least 10 daysStable
32°C1 weekStable
-20°C29 weeksStable

Discussion

The use of a deuterated internal standard such as this compound is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects. The presented LC-MS/MS method for the analysis of creatinine in DBS is shown to be accurate, precise, and robust. The simple sample preparation and short run time make it suitable for high-throughput analysis.

It is important to note that factors such as hematocrit can potentially influence the results of DBS analysis. However, several studies have shown that for creatinine, the effect of hematocrit within the normal physiological range is not significant. Nevertheless, for samples with extreme hematocrit values, further investigation may be warranted.

Conclusion

The quantification of creatinine in dried blood spots using LC-MS/MS with this compound as an internal standard is a reliable and convenient method for assessing renal function. The minimally invasive nature of DBS sampling, coupled with the accuracy and precision of the analytical method, makes it an excellent tool for researchers, scientists, and drug development professionals. This approach has the potential to improve access to kidney disease screening and monitoring, particularly in resource-limited settings and for vulnerable populations.

References

Application Notes and Protocols for Creatinine-d5 Normalization in Urinary Biomarker Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of urinary biomarkers is crucial for diagnosing diseases, monitoring treatment efficacy, and advancing drug development. However, urine concentration can vary significantly due to factors like hydration status, diet, and time of day. To account for this variability, normalization of biomarker concentrations is a standard and essential practice. Creatinine, a metabolic byproduct of muscle creatine phosphate, is excreted in urine at a relatively constant rate, making it the gold standard for normalization.[1]

Stable isotope-labeled internal standards are widely used in mass spectrometry-based quantification to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Creatinine-d5 is a deuterated analog of creatinine that serves as an excellent internal standard for the quantification of endogenous creatinine. By spiking a known amount of this compound into urine samples, the ratio of the endogenous analyte to the stable isotope-labeled standard can be used to accurately determine the creatinine concentration, which is then used to normalize the concentration of other urinary biomarkers. This "dilute-and-shoot" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is simple, rapid, and robust, making it ideal for high-throughput analysis in clinical and research settings.

Experimental Protocols

This section provides a detailed protocol for a "dilute-and-shoot" LC-MS/MS method for the quantification of urinary creatinine using this compound as an internal standard. This method can be adapted for the normalization of a wide range of urinary biomarkers.

Materials and Reagents
  • Creatinine (Endogenous Analyte)

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Drug-free human urine for calibration standards and quality controls

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Creatinine and this compound in methanol to a final concentration of 1 mg/mL for each.

  • Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 acetonitrile:water mixture to obtain intermediate stock solutions of 100 µg/mL.

  • Calibration Standard Working Solutions: Serially dilute the intermediate stock solution of creatinine with drug-free urine to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the intermediate stock solution of this compound with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation

A simple "dilute-and-shoot" method is employed for urine sample preparation.

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube or a 96-well plate, combine 50 µL of the urine supernatant with 950 µL of the Internal Standard Working Solution (100 ng/mL this compound in 50:50 acetonitrile:water).

  • Vortex the mixture for 30 seconds.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific system being used.

Liquid Chromatography (LC) Parameters

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse XDB-C18 column (2.1 × 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic at 50% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time ~2 minutes

Mass Spectrometry (MS) Parameters

ParameterValue
MS System Agilent 6490 Triple Quadrupole or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 2
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
Data Presentation: Quantitative Method Parameters

The following tables summarize the typical quantitative performance of an LC-MS/MS method for creatinine using this compound as an internal standard.

Table 1: MRM Transitions for Creatinine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (V)
Creatinine114.144.22008020
This compound119.149.22008020

Table 2: Method Validation Parameters

ParameterResult
Linear Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Bias) Within ±15%
Recovery > 90%

Visualizations

Experimental Workflow

The following diagram illustrates the "dilute-and-shoot" experimental workflow for urinary biomarker analysis using this compound normalization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_normalization Normalization & Quantification urine_sample Urine Sample centrifuge Centrifuge (4000 rpm, 10 min) urine_sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with This compound IS supernatant->dilute vortex Vortex dilute->vortex lc_injection Inject into LC-MS/MS vortex->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition data_processing Data Processing data_acquisition->data_processing creatinine_quant Quantify Endogenous Creatinine data_processing->creatinine_quant biomarker_quant Quantify Biomarker data_processing->biomarker_quant normalize Normalize Biomarker to Creatinine creatinine_quant->normalize biomarker_quant->normalize final_result Final Normalized Biomarker Concentration normalize->final_result signaling_pathway cluster_stimuli Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response cluster_biomarkers Urinary Biomarker Upregulation Ischemia Ischemia MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Ischemia->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Ischemia->PI3K_Akt_Pathway Nephrotoxins Nephrotoxins Nephrotoxins->MAPK_Pathway Nephrotoxins->PI3K_Akt_Pathway NF_kB_Pathway NF-κB Pathway MAPK_Pathway->NF_kB_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis PI3K_Akt_Pathway->NF_kB_Pathway PI3K_Akt_Pathway->Apoptosis Inflammation Inflammation NF_kB_Pathway->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis KIM_1 KIM-1 Inflammation->KIM_1 NGAL NGAL Inflammation->NGAL Apoptosis->KIM_1

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Creatinine-d5 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding matrix effects when using Creatinine-d5 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1] This can cause ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of an analytical method.[1][2] When analyzing endogenous creatinine with this compound as an internal standard (IS), matrix effects can be a major concern because components from biological matrices like plasma, serum, or urine can interfere with the ionization of both the analyte and the IS.[2][3]

Q2: How do deuterated internal standards like this compound help mitigate matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects. Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the endogenous creatinine and the deuterated internal standard. If this shift causes them to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects.

Q4: What are the primary causes of matrix effects in a creatinine assay?

A4: The primary causes of matrix effects in biological samples are endogenous components that are co-extracted with the analyte. Phospholipids are a major contributor to matrix-induced ionization suppression, especially in plasma and serum samples. Other sources include salts, proteins, and other endogenous compounds. Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).

Troubleshooting Guides

Problem 1: Poor reproducibility of the Creatinine/Creatinine-d5 peak area ratio.

This is a common indicator that the internal standard is not effectively compensating for the variability in the matrix effect.

Possible Causes and Solutions:

  • Differential Matrix Effects: The analyte and internal standard may be experiencing different levels of ion suppression or enhancement.

    • Solution: Improve chromatographic separation to ensure Creatinine and this compound co-elute perfectly and are separated from matrix interferences. Consider using UHPLC for better resolution.

  • Column Degradation: Contamination or degradation of the analytical column can alter selectivity and peak shape.

    • Solution: Implement a robust column washing protocol or use a guard column. If necessary, replace the analytical column.

  • Sample Preparation Inconsistency: The chosen sample preparation method may not be sufficiently removing interfering matrix components.

    • Solution: Evaluate and optimize the sample preparation method. Techniques like Solid-Phase Extraction (SPE) or HybridSPE®-Phospholipid can offer cleaner extracts compared to simple protein precipitation.

Problem 2: Low signal intensity for both Creatinine and this compound.

This suggests significant ion suppression is affecting both the analyte and the internal standard.

Possible Causes and Solutions:

  • High Concentration of Phospholipids: Phospholipids are a major cause of ion suppression in bioanalysis.

    • Solution: Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid technology or specific SPE cartridges.

  • Ion Source Contamination: Non-volatile salts and other matrix components can build up in the ion source, leading to a general decrease in sensitivity.

    • Solution: Perform regular cleaning and maintenance of the mass spectrometer's ion source.

  • Sample Dilution: High concentrations of matrix components can be reduced by diluting the sample.

    • Solution: Dilute the sample extract, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).

Problem 3: The this compound peak does not co-elute with the endogenous Creatinine peak.

A slight shift in retention time can lead to poor compensation for matrix effects.

Possible Causes and Solutions:

  • Deuterium Isotope Effect: The replacement of hydrogen with deuterium can sometimes lead to slight changes in the molecule's properties, causing a small shift in retention time on a reversed-phase column.

    • Solution: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient profile) to achieve co-elution. A HILIC (Hydrophilic Interaction Liquid Chromatography) column can be a better alternative for retaining and separating these polar compounds.

Quantitative Data on Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of different techniques in removing matrix components.

Sample Preparation TechniqueEffectiveness in Removing ProteinsEffectiveness in Removing PhospholipidsGeneral Impact on Matrix EffectsReference(s)
Protein Precipitation (PPT) HighLowLeast effective; often results in significant matrix effects.
Liquid-Liquid Extraction (LLE) HighModerate to HighCan provide clean extracts, but recovery of polar analytes like creatinine may be low.
Solid-Phase Extraction (SPE) HighHighGenerally provides cleaner extracts and reduced matrix effects compared to PPT.
HybridSPE®-Phospholipid HighVery HighCombines protein precipitation with specific phospholipid removal, leading to a significant reduction in matrix effects.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Prepare a standard solution of this compound at a concentration that gives a stable signal.

  • Infuse the this compound solution post-column into the mobile phase flow using a syringe pump and a T-connector before the mass spectrometer inlet.

  • Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma from a source known to be free of creatinine).

  • Monitor the signal of the infused this compound.

  • Analyze the resulting chromatogram: A dip in the baseline signal indicates ion suppression at that retention time, while a rise indicates ion enhancement. This allows for chromatographic conditions to be adjusted to move the analyte peak away from these regions.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This method, developed by Matuszewski et al., provides a quantitative measure of the matrix effect.

Methodology:

  • Prepare three sets of samples:

    • Set A: Standard solution of Creatinine and this compound in the mobile phase or reconstitution solvent.

    • Set B: Blank matrix extracts spiked with Creatinine and this compound at the same concentration as Set A.

    • Set C: Matrix samples spiked with Creatinine and this compound before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF %): (Mean peak area of Set B / Mean peak area of Set A) * 100. An MF of 100% indicates no matrix effect. <100% indicates suppression, and >100% indicates enhancement.

    • Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100.

    • Process Efficiency (PE %): (Mean peak area of Set C / Mean peak area of Set A) * 100.

For a robust method, the absolute matrix factor should ideally be between 0.75 and 1.25, and the internal standard normalized MF should be close to 1.0.

Visualizations

Troubleshooting Workflow for Matrix Effects start Poor Reproducibility or Low Signal Intensity check_coelution Check Analyte/IS Co-elution start->check_coelution coelution_ok Co-elution is Good check_coelution->coelution_ok Yes coelution_bad Poor Co-elution check_coelution->coelution_bad No assess_me Assess Matrix Effect (Post-Column Infusion) coelution_ok->assess_me optimize_chrom Optimize Chromatography (Gradient, Column) coelution_bad->optimize_chrom me_present Significant ME Identified assess_me->me_present Yes me_absent No Significant ME assess_me->me_absent No optimize_prep Optimize Sample Prep (SPE, HybridSPE) me_present->optimize_prep check_source Check for Ion Source Contamination me_absent->check_source optimize_chrom->check_coelution optimize_prep->assess_me clean_source Clean Ion Source check_source->clean_source Contamination Found end Method Optimized check_source->end Source is Clean clean_source->end

Caption: A logical workflow for troubleshooting common matrix effect issues.

Mechanism of Ion Suppression by Phospholipids cluster_source ESI Droplet Analyte Creatinine Ion (+) Charge Analyte->Charge Requires for Gas-Phase Ion Formation Suppression Reduced Ionization Efficiency (Ion Suppression) Analyte->Suppression IS This compound Ion (+) IS->Charge Requires for Gas-Phase Ion Formation IS->Suppression PL Phospholipid Molecule PL->Charge Competes for Droplet Surface/Charge PL->Suppression Decision Tree for Sample Preparation Method Selection start Start: Matrix Effect Observed is_polar Is Analyte Polar (like Creatinine)? start->is_polar is_pl_issue Are Phospholipids the Primary Concern? is_polar->is_pl_issue Yes lle Consider LLE (check recovery) is_polar->lle No ppt Use Protein Precipitation (PPT) is_pl_issue->ppt No (Simple Matrix) spe Use SPE (Reversed-Phase or Mixed-Mode) is_pl_issue->spe Yes (General Cleanup) hybridspe Use HybridSPE-Phospholipid is_pl_issue->hybridspe Yes (Targeted Removal) end_ppt Fast but may have residual matrix effects ppt->end_ppt end_lle Clean but potential for low recovery lle->end_lle spe->is_pl_issue Still issues? end_spe Good balance of cleanup and recovery spe->end_spe end_hybridspe Excellent for phospholipid removal and clean extracts hybridspe->end_hybridspe

References

Technical Support Center: Optimizing Mass Spectrometry for Creatinine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the optimization of mass spectrometry parameters for Creatinine-d5. Below are frequently asked questions and troubleshooting guides to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterium-labeled version of creatinine, where five hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard (IS) in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard like this compound is its chemical and physical similarity to the endogenous analyte (creatinine).[1] This similarity allows it to co-elute chromatographically and experience similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis, which leads to more accurate and precise quantification.[2]

Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: The selection of appropriate MRM transitions is crucial for the sensitive and selective detection of this compound. The precursor ion is the mass-to-charge ratio (m/z) of the intact molecule, and the product ions are the fragments generated after collision-induced dissociation. Commonly used transitions are summarized in the table below.

Q3: What type of chromatography is best suited for this compound analysis?

A3: Due to the polar nature of creatinine and its deuterated analog, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase columns (e.g., C18).[3][4] HILIC columns provide better retention for polar compounds, leading to improved separation from other matrix components.[4] Simple isocratic methods with mobile phases consisting of acetonitrile and water with a formic acid additive are commonly employed.

Troubleshooting Guide

Issue 1: No signal or very low intensity for this compound.

  • Possible Cause: Injection failure or incorrect sample preparation.

    • Solution: Manually inspect the autosampler to ensure an injection occurred. Prepare a fresh, high-concentration standard to confirm the functionality of the system. Verify that the this compound internal standard was added to your samples at the correct concentration.

  • Possible Cause: Incorrect mass spectrometer settings.

    • Solution: Confirm that the mass spectrometer is set to the correct polarity (positive ion mode for creatinine). Double-check that the MRM transitions for this compound are correctly entered in the acquisition method.

  • Possible Cause: Poor ionization.

    • Solution: Optimize the ion source parameters, including gas temperature, gas flow, nebulizer pressure, and capillary voltage, to maximize the signal for this compound.

Issue 2: Poor peak shape (e.g., fronting, tailing, or splitting).

  • Possible Cause: Column overload.

    • Solution: If you observe peak fronting, it may be due to injecting too high a concentration of the analyte. Try diluting your sample and reinjecting.

  • Possible Cause: Column contamination or degradation.

    • Solution: Peak tailing can result from the buildup of matrix components on the column. Implement a robust column wash method between samples or use a guard column to protect your analytical column.

  • Possible Cause: Inappropriate mobile phase.

    • Solution: Ensure the pH and organic composition of your mobile phase are optimized for your HILIC column. The use of additives like formic acid is generally recommended for better peak shape.

Issue 3: Inconsistent or variable signal intensity.

  • Possible Cause: Unstable electrospray.

    • Solution: An unstable spray in the ion source can lead to fluctuating signal intensity. Check for any blockages in the ESI needle and ensure that the mobile phase flow is stable and free of air bubbles.

  • Possible Cause: Matrix effects.

    • Solution: Although this compound is used to compensate for matrix effects, significant ion suppression or enhancement can still be problematic. Ensure that your sample preparation method, such as protein precipitation or dilution, is effective in minimizing matrix components. Chromatographic separation from interfering substances is also critical.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound. These values should be used as a starting point and may require further optimization based on the specific instrument and experimental conditions.

ParameterValueReference
Analyte This compound
Precursor Ion (m/z) 117.0, 117.1
Product Ion (m/z) 89.9, 47.5, 47.1
Ionization Mode ESI Positive
Capillary/Spray Voltage (V) 3500 - 4500
Source/Gas Temperature (°C) 300 - 550
Collision Energy (V) 17 - 20
Declustering Potential (V) 61

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" Sample Preparation for Urine

This protocol is a simple and high-throughput method for preparing urine samples for LC-MS/MS analysis.

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution (this compound in 50:50 acetonitrile:water).

  • Vortex the mixture for 30 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Plasma/Blood Samples

This protocol is used to remove proteins from plasma or blood samples, which can interfere with the analysis.

  • In a microcentrifuge tube, add 950 µL of acetonitrile to a 50 µL aliquot of the plasma or blood sample.

  • Add the this compound internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial for injection.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Urine/Plasma Sample add_is Add this compound Internal Standard sample->add_is process Dilution (Urine) or Protein Precipitation (Plasma) add_is->process centrifuge Centrifuge process->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation HILIC Separation injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection (Precursor -> Product) ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Quantification ratio->calibration results Final Concentration calibration->results

Caption: Workflow for this compound quantification.

References

Technical Support Center: Creatinine Analysis Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the analysis of creatinine by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in LC-MS/MS analysis of creatinine?

The most prevalent interferences in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of creatinine can be categorized as:

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine) can significantly alter the analyte's signal intensity.[1]

  • Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as creatinine can be mistakenly detected. A primary example is the in-source conversion of creatine to creatinine.

  • Sample Quality: Issues with sample collection and handling, such as hemolysis (rupture of red blood cells), lipemia (excess lipids), and icterus (high bilirubin), can introduce interfering substances.[2][3]

  • Drug Interferences: Co-administered drugs or their metabolites may interfere with the analysis.

Q2: How can I minimize matrix effects in my creatinine assay?

Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate creatinine from co-eluting matrix components is essential. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to traditional reversed-phase columns for polar compounds like creatinine.[4]

  • Dilution: A simple "dilute-and-shoot" approach can effectively reduce the concentration of interfering substances, thereby minimizing their impact on ionization.[5]

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., creatinine-d3) that co-elutes with the analyte can help to compensate for signal suppression or enhancement.

Q3: Can creatine interfere with my creatinine measurement?

Yes, creatine can be a significant source of interference. Although chromatographically separable, creatine can undergo in-source conversion to creatinine in the mass spectrometer's ion source, leading to falsely elevated creatinine concentrations. This is particularly problematic in samples with high creatine levels. Careful optimization of chromatographic conditions to ensure baseline separation of creatine and creatinine is critical.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

CauseSolution
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination Implement a column wash step between injections or use a guard column.
Inappropriate Mobile Phase Optimize the mobile phase pH and organic composition for your column chemistry. Consider HILIC for better retention of polar analytes.
Secondary Interactions Adjust the mobile phase pH or ionic strength to minimize unwanted interactions between the analyte and the stationary phase.
Injection Technique Issues Ensure the injection volume and solvent are appropriate and that the autosampler is functioning correctly.

A troubleshooting workflow for peak shape issues is presented below:

G start Poor Peak Shape Observed tailing Tailing Peak start->tailing fronting Fronting Peak start->fronting split Split Peak start->split check_contamination Check for Contamination (Column wash, guard column) tailing->check_contamination check_load Check for Overload (Reduce concentration/volume) fronting->check_load check_injection Verify Injection Technique split->check_injection resolve Peak Shape Improved check_load->resolve check_mobile_phase Optimize Mobile Phase (pH, organic content) check_contamination->check_mobile_phase check_interactions Address Secondary Interactions (Adjust pH, ionic strength) check_mobile_phase->check_interactions check_interactions->resolve check_injection->resolve

Troubleshooting workflow for poor peak shape.
Issue 2: Inconsistent or Low Signal Intensity

Possible Causes & Solutions

CauseSolution
Ion Source Contamination Regularly clean the ion source to remove non-volatile salts and matrix components.
Matrix Effects (Ion Suppression) Improve sample cleanup, optimize chromatography, or use a stable isotope-labeled internal standard. A post-column infusion experiment can help identify regions of ion suppression.
Instrument Sensitivity Ensure the mass spectrometer is properly tuned and calibrated.
Sample Degradation Verify sample stability under the storage and handling conditions used.
Issue 3: Unexpected Peaks in the Chromatogram

Possible Causes & Solutions

CauseSolution
Carryover Optimize the autosampler wash procedure with a strong solvent. Implement a robust column wash at the end of each run.
Contamination Check for contamination in solvents, reagents, and sample collection tubes.
Metabolites or Isobaric Interferences If the unexpected peak has the same transition as the analyte, it could be an isobaric interference. Optimize chromatography to separate the interfering compound.
Ghost Peaks These can arise from contamination in the mobile phase or buildup on the column. Prepare fresh mobile phase and flush the column.

A logical diagram for troubleshooting unexpected peaks is shown below:

G start Unexpected Peak Detected check_carryover Investigate Carryover (Blank injection after high sample) start->check_carryover check_contamination Check for Contamination (Solvents, vials, etc.) start->check_contamination check_isobaric Consider Isobaric Interference (Optimize chromatography) start->check_isobaric check_ghost Investigate Ghost Peaks (Fresh mobile phase, column flush) start->check_ghost identify_source Identify Source of Peak check_carryover->identify_source check_contamination->identify_source check_isobaric->identify_source check_ghost->identify_source resolve Interference Resolved identify_source->resolve

Troubleshooting workflow for unexpected peaks.

Quantitative Data on Common Interferences

The following tables summarize the quantitative impact of common interfering substances on creatinine measurements. It is important to note that the extent of interference can be method-dependent.

Table 1: Interference from Endogenous Substances

Interfering SubstanceConcentrationEffect on Creatinine MeasurementReference
Bilirubin >68.4 µmol/LCan cause significant interference in Jaffe methods, but enzymatic and LC-MS/MS methods are less affected.
Lipids (Triglycerides) High concentrationsCan cause negative bias in some methods. One study showed no significant interference up to 2178 mg/dL with a specific LC-MS/MS method.
Hemolysis Moderate to severeCan cause a negative bias in creatinine results.
Creatine High concentrationsCan be converted to creatinine in the ion source, leading to overestimation. The conversion rate can be up to 28% in some sample preparation methods.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion

This protocol helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Prepare a standard solution of creatinine at a concentration that gives a stable and moderate signal.

  • Set up the LC-MS/MS system with the analytical column in place.

  • Infuse the standard solution post-column into the mobile phase flow using a T-junction and a syringe pump at a low, constant flow rate (e.g., 10 µL/min).

  • Inject a blank matrix sample (e.g., extracted plasma from a creatinine-free source or a pooled matrix).

  • Monitor the signal of the infused creatinine standard throughout the chromatographic run.

  • Analyze the data: A stable baseline indicates no matrix effects. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement at specific retention times.

A workflow for this experiment is visualized below:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_std Prepare Creatinine Standard prep_system Set up LC-MS/MS System prep_std->prep_system infuse_std Infuse Standard Post-Column prep_system->infuse_std inject_blank Inject Blank Matrix infuse_std->inject_blank monitor_signal Monitor Standard's Signal inject_blank->monitor_signal analyze_baseline Analyze Baseline for Dips/Peaks monitor_signal->analyze_baseline identify_zones Identify Suppression/Enhancement Zones analyze_baseline->identify_zones

Workflow for post-column infusion experiment.
Protocol 2: Sample Preparation by Protein Precipitation

This is a common and straightforward method for preparing plasma or serum samples.

  • Aliquot 50 µL of plasma or serum into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., creatinine-d3).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 3: Interference Testing for a Specific Substance

This protocol is adapted from the CLSI EP7-A2 guideline and is used to evaluate the effect of a specific substance on the creatinine assay.

  • Prepare two pools of a patient sample.

  • To one pool (the "test" pool), add the potential interfering substance at a concentration at which it might be expected to be found in clinical samples.

  • To the other pool (the "control" pool), add an equal volume of the solvent used to dissolve the interfering substance.

  • Analyze both pools for creatinine concentration in replicate.

  • Calculate the percentage difference between the mean creatinine concentration of the test and control pools. A difference of less than a predefined limit (e.g., 20%) is typically considered as no significant interference.

References

Stability of Creatinine-d5 in biological samples and stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of creatinine-d5, a widely used internal standard in bioanalytical methods. Ensuring the stability of your internal standard is critical for the accuracy and reliability of quantitative data in preclinical and clinical studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound stock solutions?

A1: this compound stock solutions, typically prepared in methanol or a similar organic solvent, should be stored at low temperatures to ensure long-term stability. Based on manufacturer recommendations and common laboratory practice, the following storage conditions are advised:

  • -80°C: Stable for up to 6 months.[1][2]

  • -20°C: Stable for up to 1 month.[1][2]

To avoid potential degradation from repeated warming and cooling, it is best practice to aliquot stock solutions into smaller, single-use volumes.[1]

Q2: Is this compound susceptible to degradation during freeze-thaw cycles in biological samples?

A2: While specific multi-cycle freeze-thaw data for this compound is not extensively published, studies on endogenous creatinine in serum have shown it to be stable after a single freeze-thaw cycle. However, it is a general best practice in bioanalysis to minimize the number of freeze-thaw cycles for all analytes and internal standards to prevent potential degradation or concentration changes due to evaporation. For rigorous method validation, it is essential to perform and document freeze-thaw stability experiments for at least three cycles.

Q3: What is the expected long-term stability of this compound in biological matrices like plasma, serum, and urine?

A3: The stability of this compound in biological matrices is expected to be very similar to that of endogenous creatinine due to their identical chemical structures. The presence of deuterium atoms does not typically impact the chemical stability under standard bioanalytical storage conditions. Studies on endogenous creatinine have demonstrated good stability:

  • Serum: Stable for up to 3 months when stored at -20°C.

  • Urine: Generally stable under most conditions, with significant degradation only observed under extreme conditions of prolonged storage at high temperatures.

For long-term studies, it is recommended to store biological samples at -70°C or lower. As with any bioanalytical method, long-term stability should be experimentally verified during method validation.

Q4: Can the pH of the sample or solution affect the stability of this compound?

A4: Yes, the stability of creatinine, and by extension this compound, is pH-dependent. Creatinine is a cyclic amide that can be susceptible to hydrolysis under strongly acidic or basic conditions. It is most stable in neutral to slightly acidic solutions. One study noted that creatinine is stable in acidic conditions (pH below 2.5) and in alkaline conditions (pH above 12.1), which prevent intramolecular cyclization. However, significant degradation can occur at intermediate pH values, especially at elevated temperatures. Therefore, it is important to control the pH of your samples and solutions, particularly during sample processing and storage.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Decreasing this compound signal over an analytical run 1. Autosampler Instability: Degradation of processed samples in the autosampler due to elevated temperature or extended residence time. 2. Adsorption: Adsorption to vials, plates, or tubing. 3. Evaporation: Loss of solvent from uncovered or poorly sealed wells/vials.1. Set the autosampler to a lower temperature (e.g., 4-10°C). 2. Use low-adsorption vials or plates. Ensure the sample diluent is appropriate. 3. Use appropriate seals for plates or caps for vials.
High variability in this compound peak area between samples 1. Inconsistent Pipetting: Inaccurate or imprecise addition of the internal standard. 2. Poor Mixing: Inadequate vortexing or mixing after adding the internal standard. 3. Matrix Effects: Ion suppression or enhancement from the biological matrix.1. Verify pipette calibration and use a consistent pipetting technique. 2. Ensure thorough mixing to achieve homogeneity. 3. While a deuterated IS minimizes matrix effects, they can still occur. Evaluate matrix effects from different lots of the biological matrix.
This compound signal detected in blank samples 1. Contamination: Carryover from a preceding high-concentration sample or contaminated glassware/solvents. 2. Isotopic Impurity: Presence of unlabeled creatinine in the this compound standard.1. Optimize the wash steps between injections. Ensure all labware and reagents are clean. 2. Check the certificate of analysis for the isotopic purity of the internal standard.

Quantitative Data Summary

While extensive quantitative stability data specifically for this compound in biological matrices is limited in publicly available literature, the stability of endogenous creatinine provides a strong and reliable surrogate. The acceptance criterion for stability in bioanalytical method validation is typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 1: Stability of Endogenous Creatinine in Serum

Stability TestStorage ConditionDurationAnalyte Stability (% of Initial Concentration)
Freeze-Thaw1 cycle (-70°C to Room Temp)N/AMean relative change < 5%
Long-Term-20°C3 MonthsStable

Table 2: Stability of Endogenous Creatinine in Urine

Stability TestStorage ConditionDurationAnalyte Stability (% of Initial Concentration)
Long-Term55°C30 DaysSignificant Decrease
Long-Term55°C2 Days< 3% Decrease

Experimental Protocols

Detailed methodologies for assessing the stability of this compound are crucial for robust bioanalytical method validation.

Protocol 1: Freeze-Thaw Stability in a Biological Matrix
  • Sample Preparation: Spike a biological matrix (e.g., human plasma) with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC). Prepare at least three replicates for each concentration.

  • Freezing: Freeze the prepared samples at the intended storage temperature (e.g., -20°C or -80°C) for a minimum of 12 hours.

  • Thawing: Thaw the samples unassisted at room temperature.

  • Cycling: Repeat the freeze-thaw cycle for a minimum of three cycles.

  • Analysis: After the final thaw, analyze the samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Protocol 2: Long-Term Stability in a Biological Matrix
  • Sample Preparation: Prepare LQC and HQC samples of this compound in the biological matrix, with a sufficient number of aliquots for each time point.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -80°C).

  • Time Points: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of LQC and HQC samples.

  • Analysis: Thaw the samples and analyze them against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Protocol 3: Stock Solution Stability
  • Preparation: Prepare a stock solution of this compound in an appropriate solvent.

  • Storage: Store the stock solution under the intended storage conditions (e.g., -20°C or -80°C).

  • Comparison: At specified time points, prepare a fresh stock solution of this compound. Dilute both the stored and fresh stock solutions to a working concentration.

  • Analysis: Analyze the responses of the stored and fresh solutions.

  • Acceptance Criteria: The response of the stored solution should be within a predefined percentage (e.g., ±10%) of the fresh solution.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_ft Freeze-Thaw Stability cluster_lt Long-Term Stability cluster_analysis Analysis prep Spike Biological Matrix with this compound (LQC & HQC) freeze Freeze at -80°C for >=12h prep->freeze store Store at -80°C prep->store thaw Thaw at Room Temperature freeze->thaw cycle Repeat Cycle (min. 3x) thaw->cycle analyze Analyze vs. Fresh Calibration Curve cycle->analyze retrieve Retrieve at Time Points (1, 3, 6, 12 months) store->retrieve retrieve->analyze accept Acceptance Criteria: Mean Concentration within ±15% of Nominal analyze->accept

Caption: Workflow for Freeze-Thaw and Long-Term Stability Testing.

troubleshooting_guide Troubleshooting Logic for this compound Stability cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent this compound Signal? cause1 Autosampler Instability start->cause1 Decreasing Signal? cause2 Inconsistent Pipetting start->cause2 High Variability? cause3 Matrix Effects start->cause3 High Variability? cause4 Contamination start->cause4 Signal in Blanks? sol1 Lower Autosampler Temp cause1->sol1 sol2 Verify Pipette Calibration cause2->sol2 sol3 Evaluate Different Matrix Lots cause3->sol3 sol4 Optimize Wash Steps cause4->sol4

References

Technical Support Center: Analysis of Creatinine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing ion suppression of the Creatinine-d5 signal in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect phenomenon observed in liquid chromatography-mass spectrometry (LC-MS). It occurs when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte (this compound) in the ion source of the mass spectrometer.[1][2] This interference reduces the ionization efficiency of this compound, leading to a decreased signal intensity. Consequently, ion suppression can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In complex biological matrices such as plasma and urine, endogenous components like salts, phospholipids, and proteins are common causes of ion suppression.[3]

Q2: I am observing a weak or inconsistent signal for my this compound internal standard. What are the likely causes?

A2: A weak or inconsistent signal for this compound can stem from several factors, primarily related to ion suppression from the sample matrix. Common causes include:

  • Inadequate Sample Cleanup: Residual matrix components like phospholipids and proteins can co-elute with this compound and interfere with its ionization.

  • High Salt Concentration: Samples with high salt content can lead to the formation of adducts and reduce the ionization efficiency of the analyte.

  • Suboptimal Chromatographic Separation: If this compound co-elutes with a significant amount of matrix components, its signal will likely be suppressed.

  • Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity over time.

Q3: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?

A3: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (endogenous creatinine) and experiences the same degree of ion suppression. The ratio of the analyte to the IS signal should therefore remain constant, enabling accurate quantification. However, differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute. This can be influenced by the "deuterium isotope effect," which may slightly alter the retention time of this compound compared to unlabeled creatinine.

Q4: How can I determine if ion suppression is affecting my this compound signal?

A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound solution into the MS ion source post-column while injecting a blank matrix extract. A dip in the baseline signal of this compound at its expected retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Troubleshooting Guides

Issue: Low Signal Intensity of this compound

If you are experiencing a low signal for your this compound internal standard, consider the following troubleshooting steps, starting with the simplest and most common solutions.

IonSuppression_Troubleshooting cluster_start cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometry cluster_end Start Low this compound Signal Dilution Dilute Sample Start->Dilution Simple approach for high concentration samples PPT Protein Precipitation Dilution->PPT If dilution is insufficient or analyte concentration is low End Signal Restored Dilution->End SPE Solid-Phase Extraction (SPE) PPT->SPE For cleaner extracts and removal of phospholipids PPT->End Column Change Column Chemistry (e.g., HILIC) SPE->Column If matrix effects persist SPE->End Gradient Optimize Gradient Column->Gradient To improve separation from interfering peaks Column->End IonSource Clean Ion Source Gradient->IonSource If signal degrades over time Gradient->End Ionization Switch Ionization Mode (e.g., APCI) IonSource->Ionization If suppression is severe IonSource->End Ionization->End

Troubleshooting workflow for low this compound signal.

Data Presentation

The following tables summarize common sample preparation techniques and their effectiveness in reducing matrix effects for creatinine analysis.

Table 1: Comparison of Sample Preparation Methods for Plasma/Serum

MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation (PPT) Addition of an organic solvent (e.g., methanol, acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.May not effectively remove phospholipids and other endogenous interferences. Analyte may be lost due to co-precipitation.>90%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides a cleaner extract by removing salts and phospholipids.More time-consuming and expensive than PPT. Requires method development.>95%
Liquid-Liquid Extraction (LLE) Analyte is partitioned into an immiscible organic solvent.Can provide a very clean extract.Can be labor-intensive and may not be suitable for highly polar analytes like creatinine.Variable
Dilution Reducing the concentration of all matrix components.Very simple and fast.Only suitable for samples with high analyte concentrations. May not be sufficient to eliminate significant matrix effects.100%

Table 2: Sample Preparation for Urine

MethodPrincipleAdvantagesDisadvantages
Dilution Diluting the urine sample (e.g., 1:50 or greater) with the mobile phase or water.Simple, fast, and effective at reducing the concentration of interfering salts and other matrix components.May not be sufficient for highly concentrated or complex urine samples.
Solid-Phase Extraction (SPE) Using a cation exchange sorbent to retain creatinine while washing away neutral and anionic interferences.Provides a very clean extract.Generally not necessary for routine creatinine analysis in urine.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol describes a general protein precipitation procedure for the analysis of creatinine in plasma or serum.

Materials:

  • Plasma/serum sample

  • This compound internal standard working solution

  • Ice-cold methanol or acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma or serum into a clean microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 200 µL of ice-cold methanol or acetonitrile to the tube.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the tube at 15,000 rpm for 3 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the supernatant to a clean tube and mix with 50 µL of water.

  • Inject an appropriate volume (e.g., 3 µL) of the final mixture into the LC-MS/MS system.

Protocol 2: Dilution Method for Urine Samples

This protocol outlines a simple dilution procedure for the analysis of creatinine in urine.

Materials:

  • Urine sample

  • This compound internal standard working solution

  • Deionized water or mobile phase

  • Volumetric flask

  • Vortex mixer

Procedure:

  • Allow the frozen urine sample to thaw at room temperature and vortex to ensure homogeneity.

  • Add 10 µL of formic acid to 1 mL of the urine sample, vortex, and centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter.

  • In a 10 mL volumetric flask, add 100 µL of the this compound internal standard solution.

  • Add 5 µL of the filtered urine supernatant to the volumetric flask.

  • Bring the flask to a final volume of 10 mL with deionized water.

  • Vortex the solution thoroughly.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Signaling Pathway and Workflow Diagrams

The following diagram illustrates the logical relationship between sample preparation, chromatography, and mass spectrometry in preventing ion suppression.

Workflow_Diagram cluster_input cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Sample Biological Sample (Plasma, Urine) IS_Spike Spike with This compound IS Sample->IS_Spike Cleanup Matrix Cleanup (PPT, SPE, Dilution) Chromatography Chromatographic Separation (HILIC or RP-HPLC) Cleanup->Chromatography Clean Extract IS_Spike->Cleanup Detection MS Detection (MRM Mode) Chromatography->Detection Separated Analytes Result Accurate Quantification Detection->Result

Workflow for accurate this compound quantification.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Creatinine-d5 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving common chromatographic issues encountered during the analysis of Creatinine-d5.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can be caused by several factors including secondary interactions between this compound and the stationary phase, column contamination, or an inappropriate mobile phase pH.[1][2] Compounds with basic functional groups, like creatinine, can interact strongly with residual silanol groups on the silica support surface of the column, leading to tailing.[2]

Q2: What is causing my this compound peak to show fronting?

Peak fronting, the inverse of tailing, is often an indication of column overload.[1] Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape.

Q3: I am observing split peaks for this compound. What could be the problem?

Split peaks can arise from a few issues. A blocked or contaminated column inlet frit can disrupt the sample flow path.[3] Alternatively, if the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. It's also possible that two components are eluting very close together, which can be investigated by reducing the injection volume.

Q4: Why is Hydrophilic Interaction Chromatography (HILIC) often recommended for this compound analysis?

Creatinine is a highly polar molecule. Due to its polarity, it has very low retention on traditional reversed-phase columns like C18. HILIC columns are specifically designed for the retention of polar and hydrophilic compounds, resulting in better peak shape and retention for creatinine and its deuterated analogs.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor (As) greater than 1.2.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_mobile_phase 1. Check Mobile Phase pH Is it optimal for this compound? start->check_mobile_phase adjust_ph Adjust pH (e.g., to pH <= 3) to suppress silanol interactions. check_mobile_phase->adjust_ph No check_column 2. Evaluate Column Health Is the column old or contaminated? check_mobile_phase->check_column Yes end Symmetric Peak Achieved adjust_ph->end wash_column Perform column wash or use a guard column. check_column->wash_column Yes check_sample_prep 3. Review Sample Preparation Are there matrix interferences? check_column->check_sample_prep No wash_column->end replace_column Replace column. replace_column->end check_sample_prep->replace_column No, column is failing improve_cleanup Improve sample cleanup (e.g., use SPE). check_sample_prep->improve_cleanup Yes improve_cleanup->end

Caption: Troubleshooting workflow for addressing peak tailing.

Potential Causes and Solutions for Peak Tailing

Potential CauseRecommended SolutionExpected Outcome
Secondary Silanol Interactions Lower the mobile phase pH to ≤ 3 to suppress the ionization of silanol groups.Reduced peak tailing and improved symmetry.
Column Contamination Implement a robust column wash procedure between injections or install a guard column.Removal of contaminants and restoration of peak shape.
Column Bed Deformation If a void is suspected, reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.Restoration of a uniform flow path and symmetric peaks.
Matrix Effects Enhance the sample cleanup procedure, for example, by using solid-phase extraction (SPE).Minimized co-eluting interferences and improved peak shape.
Issue 2: Peak Fronting

Peak fronting is often a result of overloading the analytical column.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_concentration 1. Check Sample Concentration Is the concentration too high? start->check_concentration dilute_sample Dilute the sample and reinject. check_concentration->dilute_sample Yes check_injection_volume 2. Check Injection Volume Is the volume too large? check_concentration->check_injection_volume No end Symmetric Peak Achieved dilute_sample->end reduce_volume Reduce the injection volume. check_injection_volume->reduce_volume Yes check_injection_volume->end No reduce_volume->end

Caption: Troubleshooting workflow for addressing peak fronting.

Potential Causes and Solutions for Peak Fronting

Potential CauseRecommended SolutionExpected Outcome
Column Overload Reduce the mass of analyte injected on the column by either diluting the sample or reducing the injection volume.Linear response and restoration of a Gaussian peak shape.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase.Sharper peaks and elimination of fronting.
Issue 3: Split Peaks

Split peaks can indicate a disruption in the chromatographic flow path or issues with sample introduction.

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed check_frit 1. Inspect Column Inlet Is the frit blocked or contaminated? start->check_frit replace_frit Replace the inlet frit or the column. check_frit->replace_frit Yes check_sample_solvent 2. Evaluate Sample Solvent Is it mismatched with the mobile phase? check_frit->check_sample_solvent No end Single Peak Achieved replace_frit->end match_solvents Dissolve sample in the initial mobile phase. check_sample_solvent->match_solvents Yes check_connections 3. Check System Connections Are there any leaks or voids? check_sample_solvent->check_connections No match_solvents->end tighten_fittings Ensure all fittings are secure and properly seated. check_connections->tighten_fittings Yes check_connections->end No tighten_fittings->end

Caption: Troubleshooting workflow for addressing split peaks.

Potential Causes and Solutions for Split Peaks

Potential CauseRecommended SolutionExpected Outcome
Blocked Column Frit Replace the column inlet frit. If the problem persists, the column itself may need replacement.A uniform flow path and the elimination of peak splitting.
Column Void A void at the head of the column can cause peak splitting. Replacing the column is the most effective solution.Restoration of the packed bed and a single, sharp peak.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase whenever possible.Improved peak shape upon injection.
Injector Issues Ensure the autosampler needle is not partially blocked and the injection port is clean.Consistent and proper sample introduction, leading to single peaks.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation

This protocol outlines a standard protein precipitation method for extracting this compound from plasma samples.

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of plasma to 950 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 4300 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using HILIC coupled with mass spectrometry.

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., Luna HILIC, 100 x 2.0 mm, 3 µm) is recommended for good retention of polar analytes.

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (e.g., 95% B) and decreasing over time to elute the polar compounds.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Creatinine: m/z 114.1 → 44.1

      • This compound (Internal Standard): m/z 119.1 → 47.1

    • Instrument Parameters: Optimize ion source parameters (e.g., gas flows, temperature, and voltages) according to the specific instrument manufacturer's recommendations.

References

Impact of hemolysis and lipemia on Creatinine-d5 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of hemolysis and lipemia on the quantification of Creatinine-d5.

Frequently Asked Questions (FAQs)

Q1: What are hemolysis and lipemia, and what causes them in laboratory samples?

A1:

  • Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents, including hemoglobin, into the serum or plasma.[1][2] This gives the sample a pink or reddish appearance.[3] The most common causes are preanalytical, related to improper sample collection, handling, or transport (in vitro hemolysis).[1][3] In vivo hemolysis, which occurs within the body, can also be a cause but is less frequent.

  • Lipemia is the presence of a high concentration of lipids (fats), such as triglycerides, in the blood. This results in a turbid or milky appearance of the serum or plasma. The primary cause of lipemia is often blood collection from a non-fasting patient. However, it can also be associated with certain medical conditions like diabetes mellitus, pancreatitis, and kidney failure, or the use of intravenous lipid emulsions.

Q2: How do hemolysis and lipemia interfere with this compound quantification by LC-MS/MS?

A2: While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally more robust against interferences than traditional methods like the Jaffe or enzymatic assays, significant hemolysis and lipemia can still impact results.

  • Hemolysis: The primary interference mechanism in spectrophotometric assays is the spectral absorbance of hemoglobin. In LC-MS/MS, the main concern is matrix effects. The release of intracellular components can alter the ionization efficiency of the analyte (this compound) and its internal standard in the mass spectrometer's ion source, leading to either ion suppression or enhancement and, consequently, inaccurate quantification. While some studies on certain analyzers have shown creatinine to be unaffected by even high levels of hemolysis, others report significant interference.

  • Lipemia: Lipemia can interfere with LC-MS/MS analysis in several ways:

    • Physical Interference: High lipid content can cause physical blockages in the LC system's tubing and column.

    • Volume Displacement: In grossly lipemic samples, the lipid layer displaces a significant portion of the aqueous volume of the plasma/serum, which can lead to sampling errors.

    • Matrix Effects: Similar to hemolysis, lipids can cause ion suppression or enhancement in the MS source, affecting the accuracy of quantification. Studies have shown that lipemia can cause either a negative or positive bias in creatinine measurements depending on the concentration.

Q3: What are the acceptable limits for hemolysis and lipemia in this compound quantification?

A3: There are no universally accepted limits for hemolysis and lipemia, as the degree of interference is highly dependent on the specific analytical method and instrumentation used. Laboratories should establish their own interference thresholds by performing validation studies. Automated chemistry analyzers often provide semi-quantitative indices for hemolysis (H-index) and lipemia (L-index) based on spectrophotometric measurements. These indices can be correlated with known concentrations of hemoglobin or lipids to establish cutoff values beyond which results may be unreliable.

Q4: How can I mitigate the effects of hemolysis and lipemia?

A4:

  • Hemolysis: For hemolyzed samples, prevention is the best approach. Ensuring proper phlebotomy and sample handling techniques can minimize in vitro hemolysis. Once a sample is significantly hemolyzed, there is no reliable way to remove the interference without altering the sample composition. Therefore, the recommended course of action is to reject the sample and request a new one.

  • Lipemia: Several methods can be employed to reduce lipemic interference:

    • High-Speed Centrifugation/Ultracentrifugation: This is a common and effective method to separate the lipid layer from the serum or plasma. The clear infranatant can then be carefully collected for analysis.

    • Lipid-Clearing Agents: Commercial reagents are available that can precipitate lipids, allowing for their removal by centrifugation. However, it's crucial to validate that these agents do not interfere with the analyte of interest.

    • Sample Dilution: Diluting the sample can sometimes reduce the turbidity to an acceptable level, but care must be taken to ensure the analyte concentration remains within the quantifiable range of the assay.

Troubleshooting Guides

Problem: Inaccurate or variable this compound results.

This guide provides a systematic approach to investigating whether hemolysis or lipemia is the root cause of unreliable results.

Step 1: Visual Sample Inspection

Before analysis, visually inspect all samples.

  • Normal Plasma/Serum: Should be a clear, straw-colored liquid.

  • Hemolyzed Sample: Will appear pink to dark red, depending on the severity.

  • Lipemic Sample: Will appear cloudy, opaque, or milky.

Step 2: Experimental Protocol for Interference Evaluation

To quantify the impact of hemolysis and lipemia on your specific LC-MS/MS method, a systematic experiment should be performed.

Objective: To determine the bias in this compound quantification at various concentrations of hemoglobin (for hemolysis) and lipids (for lipemia).

Methodology:

  • Prepare a Pooled Serum/Plasma Sample: Obtain a large volume of drug-free, non-hemolyzed, and non-lipemic human serum or plasma.

  • Spike with this compound: Spike the pooled serum/plasma with a known concentration of this compound (e.g., at low, medium, and high QC levels).

  • Prepare Interferent Stocks:

    • Hemolysate: Prepare a hemolysate by freezing and thawing a whole blood sample to lyse the red blood cells. The hemoglobin concentration of this stock should be measured.

    • Lipid Stock: Use a commercial intravenous lipid emulsion (e.g., Intralipid®) as the source of lipemia.

  • Create Spiked Samples:

    • Create a serial dilution of the hemolysate and lipid stock into the spiked, pooled serum/plasma to generate samples with increasing levels of interference.

  • Sample Analysis: Analyze these samples using your validated LC-MS/MS method for this compound.

  • Data Analysis: Calculate the percentage bias for each interferent level compared to the baseline (non-spiked) sample.

    • % Bias = [(Measured Concentration - Baseline Concentration) / Baseline Concentration] * 100

  • Establish Acceptance Criteria: Define an acceptable bias limit (e.g., ±10% or ±15%) based on regulatory guidelines or internal laboratory standards. The highest concentration of interferent that does not exceed this limit is your acceptance threshold.

G cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation pool Create Pooled Serum/Plasma spike_analyte Spike with this compound pool->spike_analyte spike_interferent Create Serial Dilutions of Interferents spike_analyte->spike_interferent prep_hemolysate Prepare Hemolysate Stock prep_hemolysate->spike_interferent prep_lipid Prepare Lipid Stock prep_lipid->spike_interferent analyze Analyze Samples via LC-MS/MS spike_interferent->analyze calculate_bias Calculate % Bias vs. Baseline analyze->calculate_bias establish_threshold Establish Acceptance Thresholds calculate_bias->establish_threshold

Quantitative Data Summary

The following tables summarize the potential impact of hemolysis and lipemia on creatinine measurements from various studies. Note that the specific analytical methods may differ.

Table 1: Impact of Hemolysis on Creatinine Concentration

Hemoglobin ConcentrationBias (%)MethodReference
H1-H4 (Increasing)+2.41% to +589.06%Not specified
Not specifiedFalsely elevatedNot specified
HighUnaffectedBeckman Coulter AU480
Not specifiedWithin allowable errorNot specified

Table 2: Impact of Lipemia on Creatinine Concentration

Lipemia Level (Triglycerides)Bias (%)MethodReference
Mild to ModerateNegative InterferenceHitachi 902 Analyzer
SeverePositive InterferenceHitachi 902 Analyzer
Not specifiedClinically significantNot specified
High (2178 mg/dL)-2.6%LC-MS/MS
Not specifiedSignificant negative influenceMultiple platforms
Troubleshooting Workflow for Suspect Samples

If you encounter a sample that is visually hemolyzed or lipemic, or if the results are unexpected, follow this workflow.

G cluster_hemolysis Hemolysis Path cluster_lipemia Lipemia Path start Sample Received visual_check Visual Inspection for Hemolysis/Lipemia start->visual_check is_clear Sample is Clear visual_check->is_clear No is_compromised Sample is Hemolyzed or Lipemic visual_check->is_compromised Yes proceed_analysis Proceed with LC-MS/MS Analysis is_clear->proceed_analysis check_hemolysis_index Check H-Index against Established Threshold is_compromised->check_hemolysis_index Hemolysis Suspected check_lipemia_index Check L-Index against Established Threshold is_compromised->check_lipemia_index Lipemia Suspected hemolysis_fail Exceeds Threshold check_hemolysis_index->hemolysis_fail reject_hemolysis Reject Sample Request Recollection hemolysis_fail->reject_hemolysis Yes hemolysis_fail->proceed_analysis No lipemia_fail Exceeds Threshold check_lipemia_index->lipemia_fail mitigate_lipemia Apply Mitigation Strategy (e.g., Ultracentrifugation) lipemia_fail->mitigate_lipemia Yes lipemia_fail->proceed_analysis No mitigate_lipemia->proceed_analysis report_with_comment Report Results with Comment (e.g., 'Initial sample lipemic') mitigate_lipemia->report_with_comment report_results Report Results proceed_analysis->report_results report_with_comment->report_results

References

Technical Support Center: Troubleshooting Creatinine-d5 Internal Standard Response Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who use creatinine-d5 as an internal standard in their LC-MS/MS assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to the variability of your this compound internal standard response.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of variability in the this compound internal standard (IS) signal?

Variability in the this compound IS response can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas:

  • Sample Preparation: Inconsistencies in sample handling, such as pipetting errors when adding the internal standard, can lead to variable concentrations across samples.[1][2] Incomplete mixing of the IS with the biological matrix is also a potential source of variability.[2]

  • LC-MS/MS System: Issues with the instrument can cause signal instability. This includes problems with the autosampler (inconsistent injection volumes), a fluctuating electrospray, blockages in the ESI needle, or a contaminated mass spectrometer.[1][3]

  • Matrix Effects: The most common cause of IS variability is the matrix effect, where co-eluting endogenous components from the sample (e.g., salts, lipids, metabolites) suppress or enhance the ionization of the this compound, leading to inconsistent signal intensity.

Q2: My this compound signal is consistently low or absent. What should I check first?

A complete or significant loss of the internal standard signal often points to a fundamental issue. Before proceeding to more complex troubleshooting, perform these initial checks:

  • Confirm Injection: Ensure the correct vial was loaded and that the autosampler performed the injection as programmed.

  • Verify Standard Preparation: Double-check the concentration and preparation of your this compound stock and working solutions. Re-prepare a fresh solution to rule out degradation or errors in dilution.

  • Check Instrument Status: Look for any error messages on the LC and MS systems. Confirm that gas supplies (e.g., nitrogen) are adequate and that the mass spectrometer is in the correct ionization mode (positive ion mode for creatinine).

Q3: Can the stability of this compound itself be a source of variability?

While this compound is generally a stable isotopically labeled internal standard, its stability can be influenced by storage and experimental conditions.

  • Storage: Stock solutions of this compound should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months) to prevent degradation.

  • pH: The pH of the sample or mobile phase can affect creatinine stability. Extreme pH values can promote the degradation of creatinine. Additionally, basic conditions can facilitate H/D back-exchange, where the deuterium atoms on the this compound are replaced with protons from the solvent, although this is less common under typical acidic LC-MS conditions.

Troubleshooting Guides

Guide 1: Investigating Matrix Effects

Matrix effects are a primary cause of internal standard variability. This guide provides a systematic approach to determine if matrix effects are impacting your assay.

Experimental Protocol: Quantifying Matrix Effects

This experiment compares the response of this compound in a clean solvent to its response in a sample matrix to calculate the Matrix Factor (MF).

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Spike the this compound working solution into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Process blank biological matrix from at least six different sources through your entire sample preparation procedure. Spike the resulting extracts with the same final concentration of this compound as in Set 1.

  • Analyze Samples: Inject and analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)

Data Interpretation:

Matrix Factor (MF)InterpretationRecommended Action
MF = 1No significant matrix effect.Continue with the current method.
MF < 1Ion Suppression.Proceed to mitigation strategies.
MF > 1Ion Enhancement.Proceed to mitigation strategies.

Mitigation Strategies for Matrix Effects:

  • Sample Dilution: A simple "dilute-and-shoot" approach can minimize matrix effects by reducing the concentration of interfering components.

  • Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.

Troubleshooting Workflow for Matrix Effects

cluster_0 Matrix Effect Investigation A Observe this compound Response Variability B Perform Matrix Factor Experiment A->B C Calculate Matrix Factor (MF) B->C D MF < 1 (Suppression) or MF > 1 (Enhancement) C->D Significant Deviation E MF ≈ 1 (No Matrix Effect) C->E No Significant Deviation F Optimize Sample Preparation (e.g., SPE, LLE) D->F G Optimize Chromatographic Separation D->G I Investigate Other Causes (e.g., Instrument, Sample Prep) E->I H Problem Resolved F->H G->H

Caption: A logical workflow for diagnosing and mitigating matrix effects.

Guide 2: Diagnosing Instrument and Method Instability

If matrix effects have been ruled out, the next step is to investigate the stability of your LC-MS/MS system and analytical method.

Experimental Protocol: System Suitability Test

This protocol helps to isolate instrument-related variability from sample-induced variability.

  • Prepare a Standard Solution: Prepare a mid-level concentration of this compound in a clean, matrix-free solvent.

  • Repeated Injections: Inject this standard solution multiple times (e.g., 5-10 injections) at the beginning, middle, and end of an analytical batch.

  • Data Analysis:

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the peak area of the this compound.

Data Interpretation:

%CV of Peak AreaPotential CauseRecommended Action
< 5%The instrument is stable. The variability is likely from the sample matrix or preparation.Re-evaluate matrix effects or sample preparation consistency.
> 5%Instrument instability.Proceed to instrument troubleshooting.

Instrument Troubleshooting Steps:

  • Check for Leaks: Inspect all LC connections for any signs of leaks.

  • Examine the ESI Source: Check for a stable spray. An unstable spray can be caused by a blocked or dirty ESI needle.

  • Mobile Phase: Ensure the mobile phase is properly degassed to avoid bubbles in the system. Consider the pH of the mobile phase, as it can affect the retention and peak shape of creatinine.

  • LC Column: A compromised or aged column can lead to poor peak shape and variable retention times.

Troubleshooting Workflow for Instrument Instability

cluster_1 Instrument and Method Stability A Perform System Suitability Test (Repeated Injections of IS in Solvent) B Calculate %CV of IS Peak Area A->B C Is %CV > 5%? B->C D Yes C->D Yes E No C->E No F Check ESI Source (Stable Spray?) D->F G Check LC System (Leaks, Bubbles, Column Health) D->G H System Stable. Variability is likely from Sample Preparation or Matrix. E->H I Problem Resolved F->I G->I

Caption: A workflow for diagnosing instrument and method-related instability.

References

Navigating the Nuances of Deuterium Stability: A Technical Guide for Creatinine-d5 Users

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the back-exchange of deuterium in Creatinine-d5 during sample processing. Accurate quantification of creatinine is critical in many research and clinical applications, and the stability of the deuterated internal standard is paramount.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, buffers, or biological matrix). This can compromise the isotopic purity of the internal standard, leading to inaccurate and unreliable quantification in mass spectrometry-based assays.

Q2: Which deuterium atoms on the this compound molecule are most susceptible to back-exchange?

A2: Deuterium atoms on the methyl group (d3) and the methylene group (d2) adjacent to the carbonyl group are the labels in commercially available this compound. The deuterons on the methylene group (α-carbon) are generally stable under neutral and acidic conditions. However, under basic (high pH) conditions, these can become susceptible to back-exchange through a process called enolization. The deuterons on the N-methyl group are generally more stable.

Q3: What are the primary factors that promote deuterium back-exchange?

A3: The main factors influencing the rate of back-exchange are:

  • pH: Strongly basic or acidic conditions can catalyze the exchange. For many compounds, the minimum rate of exchange occurs in a slightly acidic environment (pH 2.5-4).

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including back-exchange.

  • Solvent Composition: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for the exchange.

  • Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions, the greater the extent of back-exchange.

Q4: Is this compound generally considered stable during typical bioanalytical sample processing?

A4: Yes, for most standard LC-MS/MS workflows that involve protein precipitation with organic solvents (like acetonitrile or methanol) and use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid), this compound is considered highly stable. Studies have shown that the deuterons on the α-carbon do not undergo back-exchange under neutral or acidic conditions.

Troubleshooting Guide

Issue 1: Inconsistent or drifting calibration curve for creatinine.
Potential Cause Troubleshooting Steps
Back-exchange of this compound 1. Check pH of all solutions: Ensure that the pH of your sample diluent, reconstitution solvent, and mobile phase is not basic. Aim for a slightly acidic pH if compatible with your analyte's stability. 2. Control Temperature: Keep samples, standards, and the autosampler cooled (e.g., 4°C). 3. Minimize processing time: Reduce the time between sample preparation and analysis. 4. Evaluate solvent: If possible, use aprotic solvents for stock solutions. Minimize the proportion of aqueous solvent in the final sample extract.
Impurity in Internal Standard 1. Verify Certificate of Analysis: Check the isotopic purity of your this compound standard. 2. Prepare fresh stock solutions: Improperly stored or old stock solutions may have degraded.
Issue 2: High background signal at the mass transition of the unlabeled creatinine in blank samples spiked with this compound.
Potential Cause Troubleshooting Steps
Significant Back-Exchange 1. Perform a stability check: Incubate this compound in your sample processing solution (without the biological matrix) for a typical processing time and analyze for the presence of unlabeled creatinine. 2. Modify sample preparation: If back-exchange is confirmed, adjust the pH, temperature, or solvent composition of your sample preparation workflow as described above.
Contamination 1. Check for carryover: Inject a blank solvent after a high concentration sample to rule out autosampler carryover. 2. Use fresh solvents and vials: Ensure all consumables are clean and free of creatinine contamination.

Quantitative Data on this compound Stability

While specific quantitative data on the back-exchange of this compound across a wide range of conditions is not extensively published, the available literature strongly indicates high stability under typical bioanalytical conditions. The deuterons on the α-carbon are reported to be stable with no observable back-exchange in neutral and acidic environments. Based on general principles of deuterium exchange kinetics, the following table provides an estimation of stability.

Condition Temperature Time Expected Back-Exchange
pH 3-6 4°C - 25°CUp to 24 hoursNegligible (<1%)
pH 7-8 4°CUp to 8 hoursMinimal (<2-3%)
pH 7-8 25°C> 4 hoursPotential for minor exchange
pH > 9 25°C> 1 hourSignificant back-exchange likely
0.1% Formic Acid in ACN/Water 25°CUp to 24 hoursNegligible (<1%)

Disclaimer: These are estimated values based on chemical principles and qualitative data. It is highly recommended to perform an in-house stability assessment using the protocol provided below.

Experimental Protocols

Protocol for Assessing this compound Stability in a Biological Matrix

This protocol allows you to evaluate the stability of this compound under your specific sample processing and storage conditions.

1. Materials:

  • This compound stock solution
  • Blank biological matrix (e.g., plasma, urine)
  • Your standard sample preparation reagents (e.g., protein precipitation solvent)
  • LC-MS/MS system

2. Procedure:

  • Time Zero (T0) Sample:
  • Take an aliquot of the blank biological matrix.
  • Spike with this compound at the concentration used in your assay.
  • Immediately process the sample using your standard protocol (e.g., protein precipitation).
  • Analyze immediately by LC-MS/MS.
  • Test Samples:
  • Prepare multiple aliquots of the spiked blank matrix as above.
  • Incubate these aliquots under the conditions you wish to test (e.g., room temperature for 4 hours, 4°C for 24 hours).
  • At the end of the incubation period, process the samples using your standard protocol.
  • Analyze by LC-MS/MS.

3. Data Analysis:

  • Monitor the mass transitions for both this compound and unlabeled creatinine.
  • Calculate the peak area ratio of unlabeled creatinine to this compound for all samples.
  • Compare the ratio of the test samples to the T0 sample. A significant increase in this ratio in the test samples indicates back-exchange.
  • The percentage of back-exchange can be estimated as: [(Area_unlabeled_test / Area_d5_test) - (Area_unlabeled_T0 / Area_d5_T0)] * 100

Visualizations

Caption: Chemical structure of this compound.

Deuterium Back-Exchange Mechanism (Base-Catalyzed) Creatinine_d2 Creatinine with deuterated α-carbon (CD2) Enolate Enolate Intermediate Creatinine_d2->Enolate Base (OH-) removes D+ Creatinine_H_D Creatinine with one H and one D on α-carbon Enolate->Creatinine_H_D Enolate abstracts H+ from solvent Proton_Source Proton Source (e.g., H2O) Proton_Source->Enolate Typical Sample Processing Workflow for Creatinine Analysis cluster_workflow Sample_Collection 1. Sample Collection (Plasma, Serum, Urine) Spiking 2. Spiking with This compound IS Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation_Reconstitution 6. (Optional) Evaporation & Reconstitution in Mobile Phase Supernatant_Transfer->Evaporation_Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Direct Injection Evaporation_Reconstitution->LC_MS_Analysis

Validation & Comparative

A Comparative Guide to LC-MS/MS Assay Validation for Creatinine Using a Creatinine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of creatinine in biological matrices, utilizing Creatinine-d5 as a stable isotope-labeled internal standard. The performance of this method is contrasted with traditional creatinine assays, namely the Jaffe and enzymatic methods, with supporting experimental data and detailed protocols to inform methodology selection in clinical and research settings.

Introduction to Creatinine Quantification Methods

Creatinine, a metabolic byproduct of muscle creatine phosphate, is a crucial biomarker for assessing renal function. Its clearance rate from the body is a key indicator of the glomerular filtration rate (GFR). Accurate and precise measurement of creatinine is therefore essential for the diagnosis and monitoring of kidney disease. While several methods exist for creatinine quantification, they vary significantly in their specificity, accuracy, and susceptibility to interferences.

  • Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS): Considered the gold standard, this method employs a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte but mass-distinguishable. This approach allows for highly accurate and precise quantification, minimizing the impact of matrix effects and extraction variability.

  • Jaffe (Alkaline Picrate) Method: This colorimetric assay is widely used due to its simplicity and low cost. However, it is known to be susceptible to interference from various endogenous and exogenous substances, leading to potential inaccuracies.

  • Enzymatic Method: This method offers improved specificity over the Jaffe method by using enzymes to react specifically with creatinine. While generally more accurate, it can still be affected by certain interferences and may have limitations at very low creatinine concentrations.

Performance Comparison of Creatinine Assays

The following table summarizes the performance characteristics of a validated LC-MS/MS assay using this compound compared to the Jaffe and enzymatic methods. The data presented is a synthesis of findings from multiple studies.

Parameter LC-MS/MS with this compound Enzymatic Method Jaffe Method
Lower Limit of Quantification (LLOQ) 4.4 µmol/L[1][2]Variable, generally higher than LC-MS/MSVariable, generally higher than LC-MS/MS
Linearity (R²) >0.99[3]GoodAcceptable
Precision (Imprecision %) 1.15% - 3.84%[1][2]Generally <10%Can be >10%
Accuracy (Bias %) Average bias of 1.06%Average bias of -2.1% (compared to LC-MS/MS)Substantial average bias of 11.7% (compared to LC-MS/MS)
Specificity/Interference No significant matrix effect, carryover, or interference observed.Significant negative bias in hemolytic and lipemic samples.Significant negative bias in hemolytic and lipemic samples.
Run Time ~3 minutesVariableVariable

Experimental Protocols

LC-MS/MS Assay Protocol

This protocol outlines the key steps for the validation of an LC-MS/MS method for creatinine quantification using this compound as an internal standard.

a. Sample Preparation:

  • To a 100 µL aliquot of the biological sample (e.g., serum, plasma, urine), add 20 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of methanol for protein precipitation.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 1200 liquid chromatography system or equivalent.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • MS System: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Creatinine: Precursor ion > Product ion (specific m/z to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z to be optimized)

c. Validation Parameters:

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Specificity and Selectivity: Evaluated by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard, assessed by comparing the response in post-extraction spiked samples to that of neat solutions.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Experimental Workflow Diagram

experimental_workflow LC-MS/MS Assay Validation Workflow for Creatinine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation sample Biological Sample (e.g., Serum) add_is Add this compound (Internal Standard) sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_acquisition Data Acquisition & Processing detection->data_acquisition linearity Linearity results Validated Assay Results linearity->results precision Precision & Accuracy precision->results loq LLOQ/LOD loq->results specificity Specificity specificity->results matrix_effect Matrix Effect matrix_effect->results recovery Recovery recovery->results stability Stability stability->results data_acquisition->linearity data_acquisition->precision data_acquisition->loq data_acquisition->specificity data_acquisition->matrix_effect data_acquisition->recovery data_acquisition->stability

Caption: Workflow for the validation of an LC-MS/MS assay for creatinine.

Conclusion

The validation of an LC-MS/MS assay using this compound as an internal standard demonstrates superior performance in terms of accuracy, precision, and specificity compared to traditional Jaffe and enzymatic methods. This makes it the reference method for the reliable quantification of creatinine in clinical and research applications, particularly where a high degree of accuracy is paramount for clinical decision-making and in drug development studies. The detailed experimental protocol and workflow provided in this guide serve as a comprehensive resource for laboratories aiming to establish and validate this robust analytical method.

References

The Analytical Edge: A Comparative Guide to Creatinine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in creatinine quantification, the choice of internal standard is paramount. This guide provides an objective comparison of the performance of Creatinine-d5 with other commonly used internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The experimental data and detailed protocols presented herein will aid in the selection of the most appropriate internal standard for robust and reliable bioanalytical method development.

The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalysis, effectively compensating for variability in sample preparation and instrument response. In the quantification of creatinine, a key biomarker for renal function, several stable isotope-labeled analogues are employed. This guide focuses on the performance characteristics of this compound and provides a comparative overview of its linearity, accuracy, and precision against other alternatives.

Performance Comparison of Internal Standards for Creatinine Quantification

The selection of an internal standard that closely mimics the analyte of interest is crucial for accurate quantification. Stable isotope-labeled internal standards are considered the gold standard. Below is a summary of the analytical performance of various internal standards used in creatinine analysis by LC-MS/MS.

Internal StandardLinearity (R²)Concentration RangeAccuracy (% Bias)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)Source
This compound Not explicitly stated, but method validated1 ng/mL to 1000 ng/mLNot explicitly statedNot explicitly statedNot explicitly stated[1]
Creatinine-d3 >0.9991-2000 ng/mLAverage bias of 1.06%1.0–1.8%1.5–2.9%[2][3][4]
Creatinine-¹³C₄ Method validatedNot specifiedNot specifiedNot specifiedNot specified[5]
Creatinine-d2 Not explicitly stated, but method validatedNot specifiedNot specifiedNot specifiedNot specified

Note: The data presented is a compilation from various studies and may not be directly comparable due to differences in experimental conditions. However, it provides a strong indication of the suitability of these internal standards for quantitative analysis. Isotope dilution mass spectrometry (IDMS) is recognized as the gold standard for creatinine measurement due to its high precision and accuracy.

Experimental Protocols

To ensure the reliability and reproducibility of analytical data, a robust and well-documented experimental protocol is essential. The following is a generalized protocol for the quantification of creatinine in biological matrices using a stable isotope-labeled internal standard like this compound with LC-MS/MS.

Preparation of Stock and Working Solutions
  • Creatinine Stock Solution (1 mg/mL): Accurately weigh and dissolve creatinine in a suitable solvent (e.g., methanol or water).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte stock solution.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the creatinine stock solution with a biological matrix (e.g., drug-free urine or plasma). Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the same matrix.

Sample Preparation

A simple "dilute-and-shoot" method is often employed for urine samples, while protein precipitation is common for plasma or serum samples.

  • Urine Samples:

    • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

    • Centrifuge the samples to pellet any particulate matter.

    • In a clean microcentrifuge tube, combine a small aliquot of the urine supernatant (e.g., 50 µL) with a larger volume of the internal standard working solution (e.g., 950 µL).

    • Vortex the mixture thoroughly.

  • Plasma/Serum Samples (Protein Precipitation):

    • To an aliquot of the plasma/serum sample, add a fixed volume of the internal standard working solution.

    • Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

    • Vortex vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). An isocratic or gradient elution can be used.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

    • Injection Volume: A small injection volume (e.g., 5 µL) is generally sufficient.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Creatinine: e.g., m/z 114 -> 44, m/z 114 -> 86

      • This compound: e.g., m/z 119 -> 49, m/z 119 -> 91

      • Creatinine-d3: e.g., m/z 117 -> 47, m/z 117 -> 89

      • Creatinine-¹³C₄: The specific transitions would depend on the labeling pattern.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

  • Quantification: The concentration of creatinine in the unknown samples is calculated from the regression equation of the calibration curve.

Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method using an internal standard.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Stock Solution Preparation (Analyte & IS) B Sample Preparation Optimization A->B C LC-MS/MS Method Optimization B->C D Linearity & Range C->D E Accuracy C->E F Precision (Intra- & Inter-Day) C->F G Selectivity & Specificity C->G H Matrix Effect C->H I Stability C->I J Unknown Sample Quantification D->J E->J F->J G->J H->J I->J

Caption: Experimental Workflow for Bioanalytical Method Validation.

References

A Comparative Guide to the Selection of Deuterated Internal Standards for Creatinine Quantification: Creatinine-d3 vs. Creatinine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of creatinine in biological matrices is a cornerstone of clinical and research diagnostics, primarily for assessing renal function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for creatinine measurement due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial in LC-MS/MS assays to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The most commonly employed internal standards for creatinine are its deuterated analogs, primarily Creatinine-d3 and Creatinine-d5.

Theoretical Comparison

The primary difference between Creatinine-d3 and this compound lies in the number of deuterium atoms incorporated into the molecule, which dictates the mass difference between the internal standard and the analyte.

  • Creatinine-d3 (N-methyl-d3) : This internal standard has three deuterium atoms replacing the three hydrogen atoms on the N-methyl group, resulting in a mass shift of +3 Da compared to unlabeled creatinine.

  • This compound : This analog typically has deuterium atoms at the N-methyl (d3) and methylene (d2) positions, leading to a mass shift of +5 Da.

The greater mass difference offered by this compound is theoretically advantageous in minimizing potential isotopic interference. Natural creatinine has a small but significant percentage of molecules containing heavy isotopes (¹³C, ¹⁵N, ²H). The M+3 isotope peak of natural creatinine could potentially interfere with the signal of Creatinine-d3, especially at low analyte concentrations, which may impact the accuracy of the measurement. The M+5 peak of natural creatinine is significantly less abundant, making interference with this compound highly unlikely.

Performance Data

The following tables summarize the performance characteristics of LC-MS/MS methods for creatinine quantification utilizing either Creatinine-d3 or a method where this compound was employed as an internal standard for a related deuterated analyte. It is important to note that these data are from separate studies and not from a direct comparative experiment.

Table 1: Performance Characteristics of a Creatinine Assay Using Creatinine-d3 Internal Standard [1][2][3]

ParameterPerformance
Linearity (ng/mL)1 - 2000
Lower Limit of Quantification (LLOQ) (ng/mL)0.99
Intra-day Precision (%RSD)1.0 - 1.8
Inter-day Precision (%RSD)1.5 - 2.9
Correlation Coefficient (R²)> 0.99

Table 2: Performance Characteristics from an Assay Utilizing a d5-Labeled Internal Standard [4]

This data is from a method for the quantification of d3-Creatine and d3-Creatinine using d5-Creatine and d5-Creatinine as internal standards. While not a direct measure of endogenous creatinine, it demonstrates the utility of a d5-labeled standard in a similar matrix.

ParameterPerformance
Linearity (ng/mL)1 - 1000
Internal Standard Concentration (ng/mL)100
Sample Preparation"Dilute-and-shoot"

Experimental Protocols

Detailed methodologies from published studies are provided below to illustrate typical experimental conditions for creatinine analysis using deuterated internal standards.

Protocol 1: Quantification of Urinary Creatinine using Creatinine-d3[1]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature and vortex to mix.
  • Add 10 µL of formic acid to a 1 mL aliquot of the urine sample.
  • Centrifuge the sample at 10,000 rpm for 10 minutes.
  • Filter the supernatant through a 0.22 µm polyethersulfone membrane.
  • Transfer a 5 µL aliquot of the filtered urine to a volumetric flask.
  • Spike the sample with 100 µL of a 1 µg/mL Creatinine-d3 internal standard solution.
  • Bring the total volume to 10 mL with water.

2. Liquid Chromatography:

  • Column: Agilent Zorbax Eclipse XDB-C18 (2.1 × 150 mm, 3.5 µm)
  • Mobile Phase: 0.1% formic acid in water and 0.1% formic acid in acetonitrile (50/50, v/v)
  • Injection Volume: 5 µL

3. Mass Spectrometry (Tandem MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI)
  • MRM Transitions:
  • Creatinine: m/z 114.0 → 44.1 (quantifier), 114.0 → 86.1 (qualifier)
  • Creatinine-d3: m/z 117.0 → 47.1

Protocol 2: Quantification of d3-Creatinine using d5-Creatinine Internal Standard

1. Sample Preparation ("Dilute-and-Shoot"):

  • Thaw frozen urine samples at room temperature and vortex.
  • Centrifuge samples at 4000 rpm for 10 minutes.
  • Combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution (containing d5-creatinine in 50:50 acetonitrile:water).
  • Vortex the mixture for 30 seconds.

2. Liquid Chromatography:

  • Instrumentation: Agilent 1290 Infinity II or equivalent

3. Mass Spectrometry (Tandem MS):

  • Instrumentation: Agilent 6490 Triple Quadrupole or equivalent
  • Ionization Mode: Positive Electrospray Ionization (ESI)
  • MRM Transitions: Specific m/z transitions for d3-creatinine and d5-creatinine would be optimized based on the instrument.

Visualizations

Logical Workflow for Creatinine Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard (Creatinine-d3 or this compound) Sample->Spike Process Protein Precipitation / Dilution Spike->Process Extract Supernatant Extraction Process->Extract LC Liquid Chromatography Separation Extract->LC MS Tandem Mass Spectrometry Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Creatinine Concentration Curve->Result

Caption: Bioanalytical workflow for creatinine quantification.

Concept of Isotopic Dilution

cluster_before Before IS Addition cluster_after After IS Addition cluster_ms Mass Spectrometer Analyte Endogenous Creatinine Mix Analyte + IS in Sample Analyte->Mix + IS Known Amount of Internal Standard Detector Measures Ratio of Analyte to IS Mix->Detector

Caption: Principle of isotopic dilution in mass spectrometry.

Conclusion

The choice between Creatinine-d3 and this compound as an internal standard for creatinine quantification by LC-MS/MS depends on the specific requirements of the assay.

  • Creatinine-d3 is widely used and has been demonstrated to be effective in numerous validated methods. For routine analyses where high concentrations of creatinine are expected, Creatinine-d3 is a cost-effective and reliable choice.

  • This compound offers a theoretical advantage due to its larger mass shift, which minimizes the risk of isotopic interference from the analyte. This makes this compound a potentially superior choice for assays requiring the highest level of accuracy, particularly when quantifying low levels of creatinine where even minor isotopic overlap could introduce bias.

For researchers developing new methods or aiming for the highest degree of accuracy, the use of This compound is recommended. However, for established and validated methods, Creatinine-d3 remains a suitable and widely accepted internal standard. The stability of both deuterated standards is expected to be comparable to that of endogenous creatinine. Proper sample handling and storage are crucial to ensure the integrity of the analysis, regardless of the internal standard chosen.

References

A Comparative Analysis of Creatinine Quantification: Cross-Validation of LC-MS/MS Methods Using Creatinine-d5 with Traditional Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of creatinine is paramount for assessing renal function. This guide provides a detailed comparison of the robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, utilizing Creatinine-d5 as an internal standard, against the traditional Jaffe and enzymatic methods. This document outlines the experimental data and protocols to support the selection of the most appropriate analytical technique for clinical and research applications.

The LC-MS/MS method is widely considered the gold standard for creatinine quantification due to its high specificity and sensitivity, minimizing the interferences that can plague other methods.[1][2][3][4] The use of a stable isotope-labeled internal standard like this compound ensures the highest degree of accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the LC-MS/MS method compared to the enzymatic and Jaffe methods, demonstrating the superior performance of the mass spectrometry-based approach.

Performance MetricLC-MS/MS with Creatinine-d3/d5 Internal StandardEnzymatic MethodJaffe Method
Bias vs. Reference Method Average bias of 1.06%[2]Average bias of -2.1%Substantial average bias of 11.7%
Precision (Imprecision) 1.15% - 3.84% (total imprecision)Intra-assay CVs: <1.45% (serum), <1.52% (urine); Inter-assay CVs: <2.65% (serum), <2.28% (urine)Intra-assay CVs: <1.45% (serum), <1.52% (urine); Inter-assay CVs: <2.65% (serum), <2.28% (urine)
Linearity Range 0.3 to 20 mg/dLUp to 65 mg/dL (serum), up to 260 mg/dL (urine)Up to 65 mg/dL (serum), up to 260 mg/dL (urine)
Lower Limit of Quantification (LLOQ) 4.4 µmol/L0.1 mg/dL (serum), 0.5 mg/dL (urine)0.2 mg/dL (serum), 2 mg/dL (urine)
Interference from Hemolysis & Lipemia No significant interference observedSignificant negative bias observedSignificant negative bias observed

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This method provides high specificity and accuracy for the quantification of creatinine in serum and plasma.

Sample Preparation:

  • To 50 µL of serum or plasma, add 50 µL of the internal standard working solution (this compound in water).

  • Add 200 µL of acetonitrile for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant for injection into the LC-MS/MS system.

Liquid Chromatography Conditions:

  • LC System: Agilent 1200 liquid chromatography system.

  • Column: Agilent Zorbax Eclipse XDB-C18 column (2.1 × 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (50/50, v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Total Run Time: 3 minutes.

Mass Spectrometry Conditions:

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Creatinine: Precursor ion (Q1) m/z 114 -> Product ion (Q3) m/z 44.

    • This compound: Precursor ion (Q1) m/z 119 -> Product ion (Q3) m/z 49.

Enzymatic Method

This method is based on a series of enzymatic reactions that produce a detectable colorimetric signal.

Principle: Creatinine is hydrolyzed by creatininase to creatine. Creatine is then converted by creatinase to sarcosine and urea. Sarcosine oxidase converts sarcosine to glycine, formaldehyde, and hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, which is measured spectrophotometrically.

Procedure: The assay is typically performed on automated clinical chemistry analyzers according to the manufacturer's instructions. The change in absorbance is directly proportional to the creatinine concentration in the sample.

Jaffe Method

The Jaffe method is a long-standing colorimetric assay for creatinine determination.

Principle: Creatinine reacts with alkaline picrate to form a red-orange Janovski complex. The rate of color formation is measured spectrophotometrically and is proportional to the creatinine concentration.

Procedure: This method is also commonly available on automated clinical chemistry analyzers. It is known for its simplicity and low cost, but suffers from a lack of specificity due to interference from other substances like glucose, uric acid, and certain drugs.

Experimental Workflow and Data Analysis

The following diagram illustrates the cross-validation workflow for comparing the different creatinine measurement methods.

G cluster_sample Sample Collection & Preparation cluster_lcms LC-MS/MS Analysis cluster_enzymatic Enzymatic Assay cluster_jaffe Jaffe Assay cluster_analysis Data Analysis & Comparison Sample Patient Samples (Serum/Plasma) Aliquoting Aliquoting for each method Sample->Aliquoting Spike Spike with this compound IS Aliquoting->Spike Enzymatic_Analysis Automated Enzymatic Assay Aliquoting->Enzymatic_Analysis Jaffe_Analysis Automated Jaffe Assay Aliquoting->Jaffe_Analysis Precipitation Protein Precipitation Spike->Precipitation LCMS_Analysis LC-MS/MS Measurement Precipitation->LCMS_Analysis Data_Collection Data Collection LCMS_Analysis->Data_Collection Enzymatic_Analysis->Data_Collection Jaffe_Analysis->Data_Collection Deming Deming Regression Data_Collection->Deming Bland_Altman Bland-Altman Analysis Data_Collection->Bland_Altman Bias Bias Calculation Data_Collection->Bias Conclusion Method Performance Conclusion Deming->Conclusion Bland_Altman->Conclusion Bias->Conclusion

Caption: Cross-validation workflow for creatinine methods.

Conclusion

The cross-validation data overwhelmingly supports the use of LC-MS/MS with a this compound internal standard for the most accurate and reliable quantification of creatinine. While enzymatic methods offer better performance than the Jaffe method, they are still susceptible to interferences that can be problematic in certain patient populations. The Jaffe method, although widely used due to its low cost, exhibits significant positive bias and is affected by numerous interfering substances, making it less suitable for clinical trials and research where precision is critical. For drug development and clinical research applications demanding the highest level of accuracy and specificity, the LC-MS/MS method is the recommended choice.

References

A Comparative Guide: Creatinine-d5 LC-MS/MS vs. Jaffe Method for Creatinine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of clinical diagnostics and research, accurate measurement of creatinine is paramount for assessing renal function. The two most prominent methods employed for this purpose are the traditional Jaffe (alkaline picrate) reaction and the more modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a deuterated internal standard like Creatinine-d5. This guide provides an objective comparison of these two methodologies, supported by performance data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.

Executive Summary

The this compound LC-MS/MS method is recognized as the gold standard for creatinine measurement due to its high specificity and accuracy. It utilizes chromatographic separation and mass spectrometric detection to unequivocally identify and quantify creatinine, minimizing the impact of interfering substances. In contrast, the Jaffe method, a colorimetric assay developed in the late 19th century, is known for its simplicity, speed, and cost-effectiveness. However, its major drawback is a significant lack of specificity, leading to potential overestimation of creatinine levels due to interference from various endogenous and exogenous compounds.

Performance Comparison

The following table summarizes the key performance characteristics of the this compound LC-MS/MS method and the Jaffe method based on comparative studies.

Performance MetricThis compound LC-MS/MSJaffe MethodKey Insights
Specificity High; distinguishes creatinine from structurally similar interfering compounds.Low; susceptible to interference from "pseudo-chromogens".LC-MS/MS avoids the false elevations common with the Jaffe method.
Accuracy (Bias) High (Average bias of ~1.06%).[1]Lower (Substantial average bias of ~11.7% compared to LC-MS/MS).[1][2]The Jaffe method's positive bias can lead to an underestimation of renal impairment.
Precision (Imprecision) High (Total imprecision of 1.15% - 3.84%).[1]Variable; can be affected by interfering substances.LC-MS/MS provides more reproducible and reliable results.
Lower Limit of Quantification (LLOQ) Low (e.g., 4.4 μmol/L).[1]Higher; less sensitive for detecting very low creatinine levels.LC-MS/MS is superior for applications requiring high sensitivity.
Interferences Minimal; no significant matrix effect, carryover, or interference observed.Significant positive interference from proteins, glucose, acetoacetate, ascorbic acid, ketones, and certain drugs (e.g., cephalosporins). Negative interference from bilirubin.The Jaffe method's results can be skewed in various patient populations (e.g., diabetic ketoacidosis, liver disease).
Throughput & Cost Lower throughput, higher initial instrument and operational cost.High throughput, automated, and cost-effective.The Jaffe method is well-suited for high-volume, routine clinical screening where cost is a major factor.

Principles of Each Method

Jaffe Method

The Jaffe method, first described by Max Jaffe in 1886, is a colorimetric assay. In an alkaline solution, creatinine reacts with picric acid to form a reddish-orange Janovski complex. The intensity of the color, which is proportional to the creatinine concentration, is measured spectrophotometrically. Kinetic modifications of the Jaffe method, which measure the rate of color formation, have been developed to reduce the impact of some interfering substances.

cluster_reactants Reactants Creatinine Creatinine Alkaline Alkaline Solution (e.g., NaOH) Creatinine->Alkaline PicricAcid Picric Acid PicricAcid->Alkaline Complex Red-Orange Janovski Complex Alkaline->Complex Reaction Spectro Spectrophotometric Measurement (~510 nm) Complex->Spectro Detection

Caption: Chemical principle of the Jaffe reaction.
This compound LC-MS/MS Method

This method is considered a reference standard for creatinine measurement. It employs liquid chromatography (LC) to separate creatinine from other components in a biological sample. A known amount of a stable isotope-labeled internal standard, this compound (or d3), is added to the sample at the beginning of the process. Following separation, tandem mass spectrometry (MS/MS) is used for detection and quantification. The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of both creatinine and the this compound internal standard. The ratio of the signal from the endogenous creatinine to the signal from the known amount of internal standard allows for highly accurate and precise quantification, correcting for any sample loss during preparation or variations in instrument response.

Experimental Protocols

Jaffe Method (Kinetic) Protocol

This protocol is a generalized representation of a kinetic Jaffe method. Specific timings and reagent concentrations may vary between commercial kits and automated analyzers.

  • Reagent Preparation : A working reagent is typically prepared by mixing a picric acid solution with a sodium hydroxide solution.

  • Sample Preparation : Serum or plasma samples are used directly. Urine samples require significant dilution (e.g., 1:50) with distilled water.

  • Reaction Initiation : The sample (or diluted urine) is mixed with the alkaline picrate working reagent.

  • Spectrophotometric Reading : The absorbance is read at a specific wavelength (typically around 490-520 nm). For the kinetic assay, an initial reading is taken shortly after mixing (e.g., 20-30 seconds), and a second reading is taken after a fixed time interval (e.g., 60-90 seconds).

  • Calculation : The rate of change in absorbance is calculated (ΔA/min). This rate is proportional to the creatinine concentration in the sample. The concentration is determined by comparing the sample's rate of absorbance change to that of a known creatinine standard.

start Start prep Prepare Alkaline Picrate Reagent start->prep sample Add Serum/Plasma or Diluted Urine prep->sample mix Mix Sample and Reagent sample->mix read1 Initial Absorbance Reading (A1 at t1) mix->read1 wait Incubate for Fixed Time (e.g., 60 seconds) read1->wait read2 Final Absorbance Reading (A2 at t2) wait->read2 calc Calculate ΔA (A2-A1) and Determine Concentration read2->calc end End calc->end

Caption: Experimental workflow for the kinetic Jaffe method.
This compound LC-MS/MS Protocol

This protocol outlines a typical workflow for creatinine analysis by LC-MS/MS.

  • Sample Preparation :

    • An aliquot of the serum or plasma sample (e.g., 50 µL) is taken.

    • A precise volume of the this compound internal standard working solution is added.

    • Protein precipitation is performed by adding a solvent like methanol or acetonitrile, followed by vortexing.

    • The mixture is centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube or vial, which may be further diluted.

  • LC Separation :

    • A small volume of the prepared sample (e.g., 3-10 µL) is injected into the LC system.

    • The sample is passed through an analytical column (e.g., HILIC or C18) using a specific mobile phase to chromatographically separate creatinine from other sample components.

  • MS/MS Detection :

    • The eluent from the LC column enters the mass spectrometer's ion source (typically electrospray ionization - ESI).

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both creatinine (e.g., m/z 114 > 44) and this compound (or d3, e.g., m/z 117 > 47).

  • Data Analysis :

    • The peak areas for both the endogenous creatinine and the this compound internal standard are integrated.

    • A calibration curve is generated using standards with known creatinine concentrations.

    • The ratio of the analyte peak area to the internal standard peak area for the unknown sample is used to calculate the creatinine concentration based on the calibration curve.

cluster_prep cluster_lcms cluster_analysis start Start sample_prep Sample Preparation start->sample_prep add_is Add this compound Internal Standard precip Protein Precipitation (e.g., Methanol) add_is->precip centrifuge Centrifuge precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms inject Inject into LC System separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect analysis Data Analysis detect->analysis integrate Integrate Peak Areas calculate Calculate Concentration using Internal Standard Ratio integrate->calculate end End calculate->end

Caption: Experimental workflow for the this compound LC-MS/MS method.

Conclusion

The choice between the this compound LC-MS/MS and Jaffe methods depends heavily on the specific application. For research, drug development, and clinical situations requiring the highest degree of accuracy and specificity, the LC-MS/MS method is unequivocally superior. It provides reliable results that are free from the numerous interferences that plague the Jaffe method. However, for routine, high-volume clinical screening where cost and turnaround time are critical considerations, the automated kinetic Jaffe method remains a viable and widely used option, provided its limitations are understood and considered during result interpretation. As the demand for more accurate assessment of kidney function grows, the adoption of more specific methods like LC-MS/MS is becoming increasingly important in the clinical setting.

References

A Comparative Guide to Creatinine Quantification: Enzymatic Assays vs. Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of creatinine, a key biomarker for assessing renal function, is critical in clinical research and drug development. The choice of analytical method can significantly impact the reliability of data, influencing everything from clinical trial outcomes to drug dosage adjustments. This guide provides a comprehensive comparison of two widely used methods for creatinine quantification: traditional enzymatic assays and the gold-standard Isotope Dilution Mass Spectrometry (IDMS) using a deuterated internal standard, Creatinine-d5.

At a Glance: Performance Comparison

Isotope Dilution Mass Spectrometry (IDMS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is considered the reference method for creatinine measurement due to its high specificity and accuracy.[1][2] Enzymatic methods, while widely used in automated clinical analyzers for their convenience, can exhibit biases compared to IDMS.

Performance MetricEnzymatic Creatinine AssaysThis compound IDMS (LC-MS/MS)
Accuracy (Bias) Generally higher bias compared to IDMS. Can show negative bias, especially at higher concentrations.[3][4][5] Some studies report biases ranging from -2.1% to -4.1%.Considered the "gold standard" with very low bias. One study reported an average bias of 1.06%.
Precision (CV%) Intra-assay CVs are typically <5%, with some studies reporting <2.98%. Inter-assay CVs are generally <7%.Excellent precision with intra- and inter-assay CVs often <4% and <8% respectively. Some methods report total imprecision of 1.15%-3.84%.
Correlation with IDMS High correlation, with r values often >0.99.N/A (Reference Method)
Specificity Generally more specific than the Jaffe method, but can be susceptible to interferences from substances like bilirubin.Highly specific, as it differentiates molecules based on mass-to-charge ratio, minimizing interferences.
Throughput High throughput, suitable for routine clinical analysis on automated platforms.Lower throughput compared to enzymatic assays due to chromatographic separation.
Cost & Complexity Lower cost and less complex instrumentation.Higher cost due to sophisticated instrumentation (LC-MS/MS) and the need for isotopically labeled standards.

Experimental Methodologies

Enzymatic Creatinine Assay: A Step-by-Step Overview

Enzymatic assays for creatinine typically involve a series of coupled enzymatic reactions that produce a detectable signal, often a colored product or a change in absorbance.

Principle:

The most common enzymatic methods involve the hydrolysis of creatinine by creatininase, followed by a series of reactions that ultimately produce hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored compound, the intensity of which is proportional to the creatinine concentration in the sample.

Generalized Protocol:

  • Sample Preparation: Serum or plasma samples are used directly with minimal preparation.

  • Reagent 1 Addition: A reagent containing creatinase and sarcosine oxidase is added to the sample. This step often includes a pre-incubation to eliminate endogenous creatine.

  • Reagent 2 Addition: A second reagent containing peroxidase and a chromogen is added.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Measurement: The absorbance of the resulting colored product is measured spectrophotometrically at a specific wavelength (e.g., 546 nm or 550 nm).

  • Quantification: The creatinine concentration is determined by comparing the sample's absorbance to that of a known calibrator. Many modern enzymatic assays are calibrated to be traceable to IDMS reference materials.

This compound Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the reference method for creatinine quantification, offering high precision and accuracy by using a stable isotope-labeled internal standard (this compound) that is chemically identical to the analyte but has a different mass.

Principle:

A known amount of this compound is added to the sample. The sample is then processed and analyzed by LC-MS/MS. The ratio of the signal from the endogenous, unlabeled creatinine to the signal from the this compound internal standard is used to calculate the exact concentration of creatinine in the original sample. This method corrects for any sample loss during preparation and variations in instrument response.

Generalized Protocol:

  • Sample Preparation:

    • A precise volume of the serum or plasma sample is aliquoted.

    • A known concentration of this compound internal standard is added ("spiked") into the sample.

    • Proteins are precipitated by adding a solvent like methanol or acetonitrile, followed by centrifugation.

    • The supernatant is transferred for analysis.

  • Liquid Chromatography (LC) Separation:

    • The prepared sample is injected into an LC system.

    • Creatinine and this compound are separated from other sample components on a chromatographic column (e.g., C18 or HILIC).

    • The separated compounds elute from the column at a specific retention time.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • As the compounds elute from the LC, they are ionized (e.g., by electrospray ionization - ESI).

    • The mass spectrometer selects the precursor ions for creatinine (m/z 114) and this compound (m/z 119, assuming d5).

    • These precursor ions are fragmented, and specific product ions are monitored (e.g., m/z 44 for creatinine).

  • Quantification:

    • The peak areas of the product ions for both endogenous creatinine and the this compound internal standard are measured.

    • The ratio of the peak areas is used to calculate the concentration of creatinine in the original sample by referencing a calibration curve prepared with known concentrations of unlabeled creatinine and a constant concentration of the internal standard.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the typical workflows for both enzymatic and IDMS creatinine assays.

EnzymaticAssayWorkflow cluster_sample Sample Handling cluster_assay Automated Analyzer cluster_data Data Analysis Sample Serum/Plasma Sample Reagent1 Add Reagent 1 (Creatininase, Sarcosine Oxidase) Sample->Reagent1 Reagent2 Add Reagent 2 (Peroxidase, Chromogen) Reagent1->Reagent2 Incubate Incubate at 37°C Reagent2->Incubate Measure Measure Absorbance (e.g., 550 nm) Incubate->Measure Quantify Quantify vs. Calibrator Measure->Quantify Result Creatinine Concentration Quantify->Result

Caption: Workflow of a typical automated enzymatic creatinine assay.

IDMSWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Serum/Plasma Sample Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS Tandem MS Detection (MRM) LC->MS PeakIntegration Integrate Peak Areas (Analyte & IS) MS->PeakIntegration Ratio Calculate Peak Area Ratio PeakIntegration->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify Result Creatinine Concentration Quantify->Result

Caption: Workflow of the this compound IDMS (LC-MS/MS) method.

Conclusion: Choosing the Right Method

For routine clinical applications where high throughput and cost-effectiveness are paramount, modern enzymatic assays with IDMS-traceable calibration offer acceptable performance. However, for research, drug development, and clinical trials where the highest level of accuracy and precision is required to ensure data integrity and patient safety, the this compound IDMS method is the unequivocal choice. While more complex and costly, its superior specificity and accuracy provide a level of confidence that is essential for critical decision-making in these fields. Researchers should be aware of the potential biases of enzymatic methods, particularly at low creatinine concentrations, and consider the use of IDMS for validation or for studies requiring the most accurate assessment of renal function.

References

Performance Showdown: Creatinine-d5 as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the precise world of bioanalysis, the choice of an internal standard is paramount for accurate quantification of analytes. This guide provides a comprehensive comparison of the performance characteristics of Creatinine-d5 in key biological matrices—plasma, serum, and urine—pitting it against its common alternative, Creatinine-d3, and other traditional methods.

Creatinine, a key biomarker for renal function, requires highly accurate measurement in clinical and research settings. Isotope-labeled internal standards are the gold standard in mass spectrometry-based quantification, offering superior precision by compensating for variability in sample preparation and analysis. Among these, deuterated forms of creatinine, such as this compound and Creatinine-d3, are widely employed. This guide delves into the experimental data to provide a clear comparison of their performance.

At a Glance: Performance in Key Biological Matrices

The following tables summarize the performance characteristics of analytical methods utilizing this compound and Creatinine-d3 as internal standards for creatinine quantification in plasma/serum and urine. It is important to note that the data is synthesized from multiple sources, and direct comparison should be made with consideration of the varying experimental conditions.

Table 1: Performance Characteristics in Plasma/Serum

Performance ParameterThis compoundCreatinine-d3Traditional Methods (Enzymatic/Jaffe)Source
Linearity (Range) 0.3 - 20 mg/dL4.4 - 2000 µmol/LVaries by assay; e.g., 0.10 - 10.00 mg/dL (HPLC)[1][2]
Correlation Coefficient (r²) >0.99>0.99>0.98[1][2]
Lower Limit of Quantification (LLOQ) 0.3 mg/dL4.4 µmol/L0.06 mg/dL (HPLC)[1]
Intra-assay Precision (%CV) < 5%1.15% - 3.84%3.1% - 4.0% (HPLC)
Inter-assay Precision (%CV) < 5%Not explicitly stated3.0% - 3.7% (HPLC)
Accuracy/Bias (%) -6.3% to -0.8% vs. enzymaticAverage bias of 1.06%Enzymatic: -2.1% bias vs. LC-MS/MS; Jaffe: 11.7% bias vs. LC-MS/MS
Recovery (%) Robust extraction efficiency reportedNot explicitly stated99.1% - 99.2% (HPLC)
Matrix Effect No significant matrix effects observedNo significant matrix effect observedSusceptible to interference from various substances (e.g., glucose, bilirubin, certain drugs)

Table 2: Performance Characteristics in Urine

Performance ParameterThis compoundCreatinine-d3Traditional Methods (Jaffe)Source
Linearity (Range) 1 - 1000 ng/mL (for d3-creatinine using d5-creatinine IS)1 - 2000 ng/mLNot explicitly detailed for modern assays
Correlation Coefficient (r²) ≥0.99>0.99Not explicitly detailed for modern assays
Lower Limit of Quantification (LLOQ) 1 ng/mL (for d3-creatinine using d5-creatinine IS)0.99 ng/mLNot explicitly detailed for modern assays
Intra-assay Precision (%CV) Not explicitly stated< 3%Not explicitly stated
Inter-assay Precision (%CV) Not explicitly stated< 3%Not explicitly stated
Accuracy/Bias (%) Not explicitly statedNot explicitly stated, but high selectivity reportedProne to interferences
Recovery (%) Not explicitly statedNot explicitly statedNot explicitly stated
Matrix Effect Compensated by ISMinimized by dilution; IS compensates for residual effectsSignificant interference from various urinary constituents

Experimental Protocols: A Closer Look

The choice of sample preparation and analytical method is critical for achieving reliable results. Below are detailed methodologies for key experiments cited in this guide.

Method 1: Creatinine Quantification in Plasma/Serum using LC-MS/MS with a Deuterated Internal Standard

This method is suitable for the accurate determination of creatinine concentrations in plasma or serum samples.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of serum or plasma, add 20 µL of the internal standard working solution (this compound or Creatinine-d3 in a suitable solvent).

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 15,000 rpm for 3 minutes to pellet the precipitated proteins.

    • Transfer 50 µL of the supernatant to a new tube and mix with 50 µL of water.

    • Transfer the final mixture to a sample vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: A reverse-phase C18 column or a HILIC column can be used for chromatographic separation. A simple isocratic mobile phase, for instance, a mixture of acetonitrile and water with a small percentage of formic acid, is often sufficient.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used. Detection is performed using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both creatinine and the deuterated internal standard.

Method 2: Creatinine Quantification in Urine using LC-MS/MS with a Deuterated Internal Standard

This "dilute-and-shoot" method is a simple and high-throughput approach for analyzing urine samples.

  • Sample Preparation ("Dilute-and-Shoot"):

    • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution (containing this compound or Creatinine-d3 in a 50:50 acetonitrile:water mixture).

    • Vortex the mixture for 30 seconds before analysis.

  • LC-MS/MS Analysis:

    • The LC-MS/MS parameters are similar to those used for plasma/serum analysis, with adjustments to the gradient and MRM transitions as needed for the specific analytes and instrument.

Visualizing the Workflow and Principles

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Matrix (Plasma, Serum, Urine) add_is Add Internal Standard (this compound) start->add_is process Process Sample (e.g., Protein Precipitation for Plasma, Dilution for Urine) add_is->process centrifuge Centrifuge process->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc Liquid Chromatography (Separation) inject->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Processing (Ratio of Analyte to IS) ms->data result Final Concentration data->result

Caption: Experimental workflow for creatinine quantification.

isotope_dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_measurement Mass Spectrometry Measurement cluster_calculation Quantification analyte Endogenous Creatinine (Unknown Amount) ratio Measure Ratio of Creatinine / this compound analyte->ratio is This compound (Known Amount Added) is->ratio quantify Calculate Unknown Amount of Endogenous Creatinine ratio->quantify

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion: Making an Informed Choice

Both this compound and Creatinine-d3 serve as excellent internal standards for the quantification of creatinine in biological matrices using LC-MS/MS. The choice between them may ultimately depend on commercial availability, cost, and the specific requirements of the assay being developed.

The key advantages of using a deuterated internal standard like this compound over traditional methods include:

  • Enhanced Specificity and Reduced Interferences: LC-MS/MS methods are highly selective and are not susceptible to the chemical interferences that can plague Jaffe and some enzymatic assays.

  • Improved Accuracy and Precision: The use of a co-eluting, isotopically labeled internal standard effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise results.

  • Robustness Across Matrices: Isotope dilution mass spectrometry demonstrates robust performance in complex biological matrices like plasma, serum, and urine, with minimal matrix effects.

For researchers and drug development professionals requiring the highest level of accuracy and reliability in creatinine quantification, the use of an isotope dilution LC-MS/MS method with a deuterated internal standard such as this compound is the recommended approach. This guide provides the foundational data and methodologies to support the implementation of this superior analytical technique.

References

A Comparative Guide to Establishing Creatinine Reference Intervals: The Creatinine-d5 Based Method vs. Traditional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a Creatinine-d5 based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for establishing creatinine reference intervals against traditional enzymatic and Jaffe methods. The accurate determination of creatinine reference intervals is crucial for the precise assessment of renal function in clinical research and drug development. This document outlines supporting experimental data, detailed methodologies, and visual workflows to inform the selection of the most appropriate assay for these critical applications.

Executive Summary

The use of a stable isotope-labeled internal standard, such as this compound, in an LC-MS/MS assay is considered the gold standard for creatinine quantification. This isotope dilution mass spectrometry (IDMS) approach offers superior accuracy, precision, and specificity compared to conventional methods. This enhanced performance is critical for reliably establishing population-specific reference intervals, which are fundamental for interpreting clinical trial data and assessing drug nephrotoxicity.

Performance Comparison of Creatinine Measurement Methods

The selection of an analytical method has a significant impact on the resulting reference intervals. The LC-MS/MS method using a deuterated internal standard demonstrates the lowest bias when compared to reference values.

MethodPrincipleBias (%)Key AdvantagesKey Disadvantages
This compound LC-MS/MS Isotope Dilution Mass Spectrometry< 1.0% (relative to reference methods)[1][2]High specificity and accuracy, minimal interference from other substances[1][2]. Considered the reference method.[3]Higher complexity, cost, and lower throughput compared to automated assays.
Enzymatic Method Enzymatic reactions specific to creatinine-2.1% (compared to LC-MS/MS)Good specificity, suitable for high-throughput automated analyzers.Potential for interference from substances like bilirubin.
Jaffe Method (Kinetic) Reaction with alkaline picrate+11.7% (compared to LC-MS/MS)Inexpensive, widely available, and rapid.Prone to positive interference from non-creatinine chromogens (e.g., glucose, proteins, ketones).

Reference Intervals Established by LC-MS/MS

Reference intervals are highly dependent on the population being studied (e.g., age, sex, ethnicity) and the analytical method used. The following are examples of serum creatinine reference intervals established using an LC-MS/MS method with a deuterated internal standard, which can be considered a reliable starting point for laboratories.

PopulationCreatinine Reference Interval (μmol/L)Creatinine Reference Interval (mg/dL)
Adult Males 46 - 1010.52 - 1.14
Adult Females 41 - 790.46 - 0.89

Conversion factor: 1 mg/dL = 88.4 μmol/L

Experimental Protocols

I. Establishing Creatinine Reference Intervals

The establishment of reliable reference intervals is a multi-step process that requires careful planning and execution. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Reference Population Selection:

  • Define the target population for the reference intervals (e.g., healthy adults, specific age groups, etc.).

  • Establish strict inclusion and exclusion criteria to ensure the selection of a healthy reference sample group.

  • A minimum of 120 reference individuals for each partition (e.g., sex) is recommended.

2. Specimen Collection and Handling:

  • Standardize specimen collection procedures (e.g., serum or plasma, fasting status).

  • Ensure proper handling and storage of specimens to maintain analyte stability.

3. Analytical Measurement:

  • Analyze the collected specimens using the validated this compound LC-MS/MS method (see protocol below).

  • Perform analysis in a single run or in a manner that minimizes analytical variation.

4. Data Analysis and Determination of Reference Intervals:

  • Inspect the data for outliers and investigate any anomalous results.

  • Determine the statistical distribution of the reference values.

  • Calculate the 95% reference interval, typically by determining the 2.5th and 97.5th percentiles of the distribution.

II. This compound LC-MS/MS Method Protocol

This protocol outlines a typical "dilute-and-shoot" method for the quantification of creatinine in serum or plasma using a deuterated internal standard.

1. Materials and Reagents:

  • Creatinine reference standard

  • This compound (or Creatinine-d3) internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Calibrators and quality control (QC) samples

2. Sample Preparation:

  • Thaw serum/plasma samples, calibrators, and QC samples at room temperature.

  • Vortex to ensure homogeneity.

  • In a microcentrifuge tube, combine 50 µL of the sample with a working solution of the internal standard (e.g., 20 µL of this compound in methanol).

  • Add a protein precipitation agent (e.g., 200 µL of methanol) and vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 15,000 rpm) for 3 minutes to pellet the precipitated proteins.

  • Transfer a portion of the supernatant (e.g., 50 µL) and dilute with water (e.g., 50 µL).

  • Transfer the final mixture to an autosampler vial for injection into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Creatinine: e.g., m/z 114 -> 44

    • This compound (or -d3): e.g., m/z 117 -> 47

4. Method Validation:

  • The method must be validated for linearity, accuracy, precision (intra- and inter-day), selectivity, and stability according to regulatory guidelines.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase (this compound LC-MS/MS) cluster_postanalytical Post-analytical Phase start Define Reference Population select Select Reference Individuals (n≥120) start->select collect Standardized Specimen Collection (Serum/Plasma) select->collect handle Specimen Handling and Storage collect->handle prepare Sample Preparation: - Add Internal Standard (d5) - Protein Precipitation - Dilution handle->prepare inject LC-MS/MS Analysis prepare->inject quantify Quantification using Isotope Dilution inject->quantify analyze Statistical Analysis of Data quantify->analyze establish Establish 95% Reference Interval analyze->establish

Caption: Experimental workflow for establishing creatinine reference intervals using the this compound LC-MS/MS method.

logical_relationship cluster_methodology Analytical Methodology cluster_population Reference Population cluster_outcome Outcome lcmsms This compound LC-MS/MS (High Accuracy & Specificity) ref_interval Reliable & Accurate Reference Intervals lcmsms->ref_interval Leads to enzymatic Enzymatic Method (Good Specificity) enzymatic->ref_interval Leads to (with bias) jaffe Jaffe Method (Low Specificity) jaffe->ref_interval Leads to (with greater bias) healthy_adults Healthy Adult Population partitioning Partitioning by Sex and Age healthy_adults->partitioning partitioning->ref_interval Requires

Caption: Logical relationship between analytical method, population, and the establishment of reference intervals.

References

The Analytical Edge: A Cost-Benefit Analysis of Creatinine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive cost-benefit analysis of using Creatinine-d5 as an internal standard, comparing its performance and economic implications against its common alternatives, Creatinine-d3 and unlabeled creatinine.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based assays, stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard for quantification.[1] By mimicking the analyte of interest, they effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby enhancing assay precision and accuracy. Deuterated standards, such as this compound and Creatinine-d3, are the most common type of SIL-IS used for creatinine analysis due to their chemical similarity to the endogenous molecule.

Performance Comparison: The Deuterated Advantage

The primary benefit of using a deuterated internal standard lies in its ability to co-elute with the unlabeled analyte, ensuring that both compounds experience similar matrix effects.[2] Matrix effects, caused by co-eluting endogenous components in a biological sample, can significantly suppress or enhance the ionization of the analyte, leading to inaccurate quantification. An ideal internal standard will be affected by the matrix in the same way as the analyte, allowing for reliable correction.

While both this compound and Creatinine-d3 offer significant advantages over unlabeled creatinine, which is unsuitable as an internal standard for endogenous creatinine analysis due to its natural presence in biological samples, subtle differences can exist between the deuterated analogs. The higher degree of deuteration in this compound (five deuterium atoms versus three in Creatinine-d3) results in a greater mass shift from the analyte, which can be advantageous in minimizing potential spectral overlap.

However, a higher degree of deuteration can sometimes lead to a slight shift in chromatographic retention time, known as the "isotope effect."[3] While often negligible, this can be a factor in methods with very narrow chromatographic peaks or in the presence of interfering substances that elute very close to the analyte.

Table 1: Performance Characteristics of Internal Standards for Creatinine Analysis

FeatureThis compoundCreatinine-d3Unlabeled Creatinine
Matrix Effect Compensation ExcellentExcellentNot Applicable
Co-elution with Analyte Generally co-elutes, potential for slight shiftGenerally co-elutesNot Applicable
Mass Shift from Analyte +5 Da+3 Da0 Da
Spectral Overlap Risk Very LowLowHigh (endogenous)
Risk of Isotopic Exchange LowLowNot Applicable
Overall Suitability ExcellentExcellentUnsuitable

Cost-Benefit Analysis: Weighing Price Against Performance

The primary drawback of using deuterated internal standards is their significantly higher cost compared to their unlabeled counterparts.[1][4] This cost is a direct result of the complex and resource-intensive synthesis process required to introduce deuterium atoms into the molecule.

When comparing this compound and Creatinine-d3, the cost can vary between suppliers, but generally, the price tends to increase with the number of deuterium labels. Therefore, this compound is often more expensive than Creatinine-d3.

Table 2: Illustrative Cost Comparison of Creatinine Internal Standards

Internal StandardPurityQuantityEstimated Price (USD)
This compound >98%1 mg$150 - $300
>98%5 mg$500 - $1000
Creatinine-d3 >98%1 mg$100 - $250
>98%5 mg$400 - $800
Unlabeled Creatinine >99%1 g$20 - $50

Note: Prices are estimates and can vary significantly between vendors and with bulk purchases.

The decision to use this compound over Creatinine-d3, despite the potential for a higher cost, may be justified in specific scenarios. For instance, in assays where baseline noise or potential for interfering peaks is a concern, the larger mass separation of this compound can provide a cleaner signal and greater confidence in the results. For most routine analyses, however, Creatinine-d3 provides excellent performance and may be the more cost-effective choice.

A notable development that could alter the cost landscape is the exploration of more facile and inexpensive methods for synthesizing deuterated creatinine analogs. One such method involves a hydrogen/deuterium exchange (HDX) reaction under basic conditions, which has been shown to be a promising strategy for reducing the cost of these essential standards.

Experimental Protocols: A Practical Overview

The implementation of a deuterated internal standard in an LC-MS/MS method for creatinine quantification is a well-established procedure. Below is a generalized experimental protocol, followed by a more specific example.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (this compound or d3) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Analysis Supernatant->Dilute Inject Inject onto LC Column Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Figure 1. A generalized workflow for the quantification of creatinine in biological samples using a deuterated internal standard with LC-MS/MS.

Detailed Experimental Protocol for Creatinine in Human Plasma

1. Materials and Reagents:

  • Creatinine and this compound (or Creatinine-d3) reference standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Drug-free human plasma for calibration standards and quality controls

2. Stock and Working Solutions:

  • Prepare primary stock solutions of creatinine and the internal standard in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to the desired concentrations for spiking.

3. Sample Preparation:

  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Vortex briefly.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: API 4000 triple quadrupole or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Creatinine: Q1 114.1 -> Q3 44.2

    • Creatinine-d3: Q1 117.1 -> Q3 47.2

    • This compound: Q1 119.1 -> Q3 49.2

5. Data Analysis:

  • Quantify creatinine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Logical Framework for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations when selecting between this compound, Creatinine-d3, and unlabeled creatinine.

G Start Start: Need for Creatinine Quantification Endogenous Is the analyte endogenous? Start->Endogenous Yes Yes Endogenous->Yes No No Endogenous->No Unlabeled Unlabeled Creatinine is Unsuitable Yes->Unlabeled SIL Use Stable Isotope-Labeled (SIL) Internal Standard No->SIL Unlabeled->SIL Deuterated Consider Deuterated Standards (d3 or d5) SIL->Deuterated Cost Is cost the primary constraint? Deuterated->Cost Yes_Cost Yes Cost->Yes_Cost No_Cost No Cost->No_Cost d3 Creatinine-d3 is a cost-effective choice Yes_Cost->d3 Interference Is there a high risk of spectral interference? No_Cost->Interference Yes_Interference Yes Interference->Yes_Interference No_Interference No Interference->No_Interference d5 This compound offers a greater mass shift Yes_Interference->d5 No_Interference->d3

Figure 2. A decision-making diagram for selecting an appropriate internal standard for creatinine quantification.

Conclusion

The choice between this compound and Creatinine-d3 largely depends on a cost-benefit trade-off. Creatinine-d3 is a robust and often more economical option suitable for a wide range of applications. This compound, while potentially more expensive, offers a larger mass difference that can be beneficial in complex assays where minimizing spectral interference is a critical priority. Unlabeled creatinine is not a viable internal standard for the analysis of endogenous creatinine. As analytical methods continue to advance and novel, more cost-effective synthesis routes for deuterated standards emerge, the accessibility and application of these invaluable tools in research and clinical diagnostics will undoubtedly expand.

References

Safety Operating Guide

Proper Disposal of Creatinine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Creatinine-d5, ensuring compliance and safety in research, development, and laboratory settings. The following procedures are based on currently available safety data sheets and general best practices for chemical waste management.

Key Chemical and Safety Data

This compound is a deuterated form of creatinine and is not classified as a hazardous substance.[1] However, it is crucial to handle it with care, following standard laboratory safety protocols. The non-deuterated form, creatinine, may cause skin, eye, and respiratory tract irritation.[2]

PropertyInformationSource
Hazard Classification Not a hazardous substance or mixture.[1]
Physical State Solid, white crystals or powder.[2][3]
Solubility Soluble in water.
Primary Hazards May cause skin, eye, and respiratory irritation (based on creatinine data).
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

1. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE:

    • Safety glasses or goggles

    • Protective gloves

    • Lab coat

2. Waste Collection:

  • Solid Waste:

    • Collect dry this compound waste in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • Handle uncleaned containers as you would the product itself.

  • Solutions:

    • Aqueous solutions of this compound should be collected in a labeled waste container.

    • Do not pour solutions down the drain unless authorized by your institution's EHS guidelines for non-hazardous materials.

3. Labeling and Storage of Waste:

  • Clearly label the waste container with "this compound Waste" and any other information required by your institution.

  • Store the waste container in a designated, secure area away from incompatible materials.

4. Final Disposal:

  • Dispose of the waste through your institution's chemical waste program.

  • This may involve a licensed disposal company for surplus and non-recyclable solutions.

5. Spill Cleanup:

  • In case of a spill:

    • Avoid generating dust.

    • For solid spills, sweep or shovel the material into a suitable container for disposal.

    • For liquid spills, absorb with an inert material (e.g., clay, diatomaceous earth) and place in a sealed container.

    • Ventilate the area and clean the spill site once the material has been removed.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

CreatinineD5_Disposal_Workflow start Start: this compound Waste check_form Is the waste solid or liquid? start->check_form solid_waste Solid Waste check_form->solid_waste Solid liquid_waste Aqueous Solution check_form->liquid_waste Liquid collect_solid Collect in a labeled, sealed container. solid_waste->collect_solid check_drain Drain disposal approved by EHS? liquid_waste->check_drain no_mixing Do not mix with other waste streams. collect_solid->no_mixing collect_liquid Collect in a labeled, liquid waste container. collect_liquid->no_mixing check_drain->collect_liquid No drain_disposal Dispose down the drain per EHS guidelines. check_drain->drain_disposal Yes store_waste Store in a designated waste area. no_mixing->store_waste final_disposal Dispose through institutional chemical waste program. store_waste->final_disposal end End final_disposal->end drain_disposal->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your local EHS department for definitive disposal procedures.

References

Essential Safety and Logistics for Handling Creatinine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and maintaining the integrity of research materials are paramount. This guide provides essential, immediate safety and logistical information for handling Creatinine-d5, a stable, non-radioactive isotope of creatinine. The following procedural guidance outlines operational and disposal plans to facilitate safe and effective laboratory practices.

Physical and Chemical Properties

The following table summarizes key quantitative data for Creatinine, which is chemically analogous to this compound.

PropertyValue
Appearance White Powder Solid[1]
pH 8-9[1]
Melting Point/Range 255 °C / 491 °F[1]
Flash Point 290 °C / 554 °F[1]
Water Solubility Soluble[1]
Stability Stable under recommended storage conditions

Operational Plan: Safe Handling of this compound

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound to prevent skin and eye contact and inhalation of dust particles.

  • Hand Protection : Wear protective gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the compound.

  • Eye Protection : Use chemical safety goggles or glasses.

  • Skin and Body Protection : A lab coat should be worn to protect clothing and skin. In cases of inadequate ventilation, respiratory protection may be necessary.

  • Footwear : Closed-toe shoes are required in the laboratory.

Engineering Controls
  • Ventilation : Handle this compound in a well-ventilated area to minimize dust inhalation. A fume hood may be used, especially when handling larger quantities or if there is a potential for aerosolization.

  • Eye Wash Stations and Safety Showers : Ensure easy access to emergency eye wash stations and safety showers.

Handling Procedures
  • General Hygiene : Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Avoiding Dust Formation : Handle the solid compound carefully to avoid creating dust.

  • Preventing Isotopic Dilution : To prevent hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the compound, handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) when possible. Use anhydrous, deuterated solvents for preparing solutions.

Storage
  • Container : Keep the container tightly closed in a dry and well-ventilated place.

  • Atmosphere : For long-term storage and to maintain isotopic integrity, store the solid compound in a sealed vial under an inert atmosphere (argon or nitrogen) in a desiccator.

  • Light Sensitivity : Store in amber vials or protect from light, as some deuterated compounds can be light-sensitive.

Disposal Plan

Waste containing this compound should be managed in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Waste Collection
  • Solid Waste : Collect excess solid this compound and any contaminated disposable materials (e.g., gloves, weigh paper) in a designated, clearly labeled waste container.

  • Liquid Waste : Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with institutional and local regulations. However, if the solution contains other hazardous chemicals, it must be treated as hazardous waste.

  • Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

Disposal Method
  • Dispose of chemical waste through your institution's hazardous waste management program. Ensure that all waste containers are properly labeled with their contents.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Creatinine_d5_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don PPE: - Lab Coat - Gloves - Safety Goggles B Prepare Work Area: - Ensure good ventilation - Clean surfaces A->B C Weigh this compound in a fume hood or ventilated enclosure B->C D Prepare Solution (if applicable) using deuterated solvents C->D E Store unused compound under inert atmosphere D->E F Clean Work Area E->F G Dispose of Waste (solid & liquid) F->G H Doff PPE G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.